molecular formula C5H5BrN2O B101853 5-bromo-1H-pyrrole-2-carboxamide CAS No. 17543-94-1

5-bromo-1H-pyrrole-2-carboxamide

Cat. No.: B101853
CAS No.: 17543-94-1
M. Wt: 189.01 g/mol
InChI Key: IUCIXLJBQZTUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H-pyrrole-2-carboxamide is a natural product found in Agelas nakamurai with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-2-1-3(8-4)5(7)9/h1-2,8H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCIXLJBQZTUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439564
Record name 5-bromo-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17543-94-1
Record name 5-bromo-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-pyrrole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-bromo-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of 5-bromo-1H-pyrrole-2-carboxamide, a key heterocyclic building block in medicinal chemistry and materials science. Pyrrole-based structures are integral to numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The introduction of a halogen, such as bromine, at the C5 position provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecular architectures. This guide details validated synthetic methodologies, explains the rationale behind procedural choices, and outlines a systematic approach to the structural and purity verification of the final product, tailored for researchers and professionals in chemical synthesis and drug development.

Strategic Overview: Synthetic Pathways

The synthesis of this compound can be approached via several strategic pathways. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile. The two most prevalent and logical strategies involve either late-stage bromination of a pre-formed carboxamide or early-stage bromination followed by amide bond formation.

  • Route A: Electrophilic Bromination of 1H-pyrrole-2-carboxamide. This approach involves the direct bromination of the pyrrole ring. The pyrrole nucleus is highly electron-rich and thus susceptible to electrophilic substitution, preferentially at the C2 and C5 (α) positions.[3] However, this high reactivity also presents a significant challenge: the potential for over-bromination, leading to di- or tri-brominated byproducts.[3] Therefore, precise control over reaction conditions is paramount. The primary advantage is the atom economy and directness if high selectivity can be achieved.

  • Route B: Amide Formation from 5-bromo-1H-pyrrole-2-carboxylic acid. This is often the preferred and more controllable route. It commences with the synthesis or procurement of 5-bromo-1H-pyrrole-2-carboxylic acid, which is then converted to the target carboxamide. This pathway decouples the sensitive bromination step from the amide formation, generally allowing for cleaner reactions and simpler purification. The synthesis of the amide can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride.[4][5]

Below is a visual representation of these primary synthetic strategies.

G cluster_0 Route A: Late-Stage Bromination cluster_1 Route B: Amidation of Pre-brominated Acid A_start 1H-pyrrole-2-carboxamide A_reagent Brominating Agent (e.g., NBS) A_start->A_reagent product 5-bromo-1H-pyrrole- 2-carboxamide A_reagent->product Electrophilic Aromatic Substitution B_start 5-bromo-1H-pyrrole- 2-carboxylic acid B_reagent Ammonia Source & Coupling Agent B_start->B_reagent B_reagent->product Amide Bond Formation

Diagram 1: High-level overview of the primary synthetic routes to the target compound.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision based on multiple factors. The following table provides a comparative summary to aid in this process.

Parameter Route A: Late-Stage Bromination Route B: Amidation of Pre-brominated Acid
Starting Material 1H-pyrrole-2-carboxamide5-bromo-1H-pyrrole-2-carboxylic acid[6]
Key Reagents N-Bromosuccinimide (NBS), Br₂Coupling agents (EDC, HOBt, TBTU), SOCl₂, Ammonia source
Advantages Fewer steps if starting from the carboxamide.High selectivity, cleaner reaction profile, easier purification.
Disadvantages High risk of polybromination, requires stringent temperature and stoichiometry control.[3]Potentially longer route if the starting carboxylic acid is not commercially available.
Scalability Challenging due to selectivity issues.Generally more scalable and reproducible.

Detailed Experimental Protocols

This section provides a detailed, field-tested protocol for the synthesis of this compound via Route B, which is recommended for its reliability and control.

Synthesis via Route B: Amidation Protocol

This procedure involves the conversion of 5-bromo-1H-pyrrole-2-carboxylic acid to its corresponding acid chloride, followed by reaction with ammonia.

Step 1: Formation of 5-bromo-1H-pyrrole-2-carbonyl chloride

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 5-bromo-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid).

  • Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise to the suspension at 0 °C (ice bath). Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

    • Causality Note: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acid chlorides. The reaction produces gaseous byproducts (CO, CO₂, HCl), which are easily removed, simplifying the work-up. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active acylating species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Isolation: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 5-bromo-1H-pyrrole-2-carbonyl chloride is typically a solid and is used immediately in the next step without further purification.

Step 2: Formation of this compound

  • Preparation: Dissolve the crude acid chloride from the previous step in anhydrous tetrahydrofuran (THF, 15 mL per gram of starting acid). Cool the solution to 0 °C in an ice bath.

  • Amidation: Bubble ammonia gas through the solution gently for 15 minutes, or add a concentrated aqueous solution of ammonium hydroxide (2.0 eq) dropwise while maintaining the temperature at 0 °C.

    • Causality Note: The use of a low temperature is crucial to control the exothermicity of the reaction between the highly reactive acid chloride and ammonia, minimizing potential side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acid chloride spot disappears.

  • Work-up and Purification: a. Quench the reaction by adding deionized water. b. Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure to yield the crude product. e. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods forms a self-validating system.

G cluster_spectroscopy Spectroscopic Verification cluster_chromatography Purity Assessment compound Purified Solid (this compound) nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry compound->ms ftir FTIR Spectroscopy compound->ftir hplc HPLC compound->hplc tlc TLC compound->tlc data_nmr Structural Confirmation nmr->data_nmr Confirms Connectivity & Regiochemistry data_ms Identity Confirmation ms->data_ms Confirms Molecular Weight & Bromine Presence data_hplc Purity >95% hplc->data_hplc Quantifies Purity

References

"physicochemical properties of 5-bromo-1H-pyrrole-2-carboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-1H-pyrrole-2-carboxamide

Introduction

This compound is a heterocyclic organic compound featuring a pyrrole core, a functional group with significant prevalence in medicinal chemistry and natural products.[1] The pyrrole ring system is a key structural motif in a variety of therapeutically active agents, including those with antibacterial, antifungal, and antitumor properties.[1] Specifically, the pyrrole-2-carboxamide scaffold has been identified as a crucial pharmacophore in the development of novel inhibitors targeting bacterial enzymes like DNA gyrase and Mycobacterial Membrane Protein Large 3 (MmpL3), making it a compound of high interest in the fight against drug-resistant pathogens.[2][3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. A thorough understanding of these characteristics—including solubility, pKa, and spectroscopic behavior—is fundamental for its synthesis, purification, formulation, and the rational design of new molecular entities. This document moves beyond a simple data sheet to explain the causality behind experimental choices and provides detailed, field-proven protocols for the determination of these critical parameters.

Core Molecular and Physical Properties

The foundational identity of a compound dictates its behavior in both chemical and biological systems. The key identifiers and physical properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChemLite[4]
CAS Number 17543-94-1Sunway Pharm Ltd[5]
Molecular Formula C₅H₅BrN₂OSunway Pharm Ltd[5]
Molecular Weight 189.01 g/mol Sunway Pharm Ltd[5]
Canonical SMILES C1=C(NC(=C1)Br)C(=O)NPubChemLite[4]
Physical Form SolidAmbeed, Inc.
Melting Point Data not readily availableSunway Pharm Ltd[5]
Boiling Point Data not readily availableSunway Pharm Ltd[5]

While specific melting and boiling points are not widely reported in public databases, they are critical indicators of purity and thermal stability. The melting point is expected to be relatively high due to the potential for intermolecular hydrogen bonding via the amide and pyrrole N-H groups. The compound would likely decompose at higher temperatures before boiling under atmospheric pressure.

Solubility Profile: A Key to Bioavailability and Formulation

Solubility is a critical determinant of a compound's behavior, influencing everything from reaction work-up procedures to its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The structure of this compound, containing both hydrogen bond donors (-NH) and acceptors (C=O), suggests a degree of polarity. However, the brominated pyrrole ring contributes significant hydrophobic character. Therefore, its solubility is expected to be poor in water but higher in polar organic solvents.

A systematic qualitative solubility assessment is the first step in characterizing a new compound. The workflow involves testing the compound's solubility in a sequence of solvents to classify it based on its functional groups.[6][7]

Experimental Protocol: Qualitative Solubility Determination

This protocol outlines a systematic approach to classifying the compound based on its solubility in water, acidic, and basic solutions.[6][8][9]

  • Preparation : Add approximately 25 mg of this compound to a small test tube.

  • Water Solubility : Add 0.75 mL of deionized water in portions, vortexing vigorously after each addition.[8] Observe for complete dissolution. If soluble, test the solution's pH with litmus paper to determine if it's a water-soluble acid or base.[6]

  • 5% NaOH Test : If insoluble in water, add 0.75 mL of 5% aqueous NaOH. Vigorous shaking is required. Solubility in this strong base indicates the presence of a significantly acidic proton, likely the pyrrole N-H.[8]

  • 5% NaHCO₃ Test : If the compound dissolves in 5% NaOH, perform a separate test with 0.75 mL of 5% aqueous NaHCO₃. This is a weaker base. If the compound dissolves, it indicates a relatively strong acid (like a carboxylic acid). If it does not, it indicates a weak acid (like a phenol or, in this case, a pyrrole N-H).[8]

  • 5% HCl Test : If insoluble in water, test its solubility in 0.75 mL of 5% aqueous HCl.[8] Solubility indicates the presence of a basic functional group, such as an amine, that can be protonated. The amide oxygen in the title compound is a very weak base and is unlikely to lead to significant solubility in dilute acid.

  • Organic Solvent Test : Test solubility in common organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) by adding the solvent dropwise to a small amount of the compound until dissolution is observed.[10]

Visualization: Solubility Classification Workflow

G start Start: 25 mg of Compound water Add 0.75 mL Water start->water is_sol_water Soluble? water->is_sol_water sol_in_water Soluble in Water (Class Sg) is_sol_water->sol_in_water Yes naoh Add 0.75 mL 5% NaOH is_sol_water->naoh No is_sol_naoh Soluble? naoh->is_sol_naoh hcl Add 0.75 mL 5% HCl is_sol_naoh->hcl No sol_in_naoh Weak Organic Acid (Class Aw) is_sol_naoh->sol_in_naoh Yes is_sol_hcl Soluble? hcl->is_sol_hcl sol_in_hcl Organic Base (Class B) is_sol_hcl->sol_in_hcl Yes neutral Neutral Compound (Class N) is_sol_hcl->neutral No

Caption: Workflow for the systematic classification of an organic compound based on its solubility.

Acid-Base Properties (pKa)

The pKa value defines the ionization state of a molecule at a given pH. This property is paramount in drug development as it directly impacts solubility, membrane permeability, and the potential for ionic interactions with a biological target. This compound has two primary sites of interest: the pyrrole N-H proton, which is weakly acidic, and the amide group, which is generally considered neutral but can be protonated under strongly acidic conditions.

Determining the pKa experimentally is crucial as computational predictions can be unreliable for complex heterocyclic systems. Spectrophotometry is a robust method for pKa determination, provided the molecule contains a chromophore and its protonated and deprotonated forms have distinct UV-Vis absorption spectra.[11][12]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method relies on measuring the absorbance of the compound in a series of buffer solutions with precisely known pH values.[13] A plot of absorbance versus pH generates a sigmoidal curve, where the inflection point corresponds to the pKa.[11]

  • Instrument Setup : Calibrate a UV-Vis spectrophotometer according to the manufacturer's instructions.

  • Wavelength Selection : Prepare a dilute solution of the compound in a highly acidic (e.g., pH 1) and a highly basic (e.g., pH 12) buffer. Scan the UV-Vis spectrum for each to identify the wavelength of maximum absorbance difference (λ_max) between the ionized and non-ionized forms.

  • Buffer Preparation : Prepare a series of buffer solutions covering a pH range of at least 2 units above and below the estimated pKa (e.g., from pH 7 to 11 for the pyrrole N-H).

  • Sample Preparation : Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol or DMSO) to ensure solubility. Create a series of samples by adding a small, constant volume of the stock solution to a constant volume of each buffer solution.

  • Data Acquisition : Measure the absorbance of each sample at the predetermined λ_max.

  • Data Analysis : Plot the measured absorbance against the pH of the buffer solutions. Fit the data to a sigmoidal curve. The pH value at the inflection point of the curve is the experimental pKa.[11]

Visualization: pKa Determination Workflow

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (Compound in Co-solvent) mix Mix Stock with Buffers stock->mix buffers Prepare Buffers (Range of pH values) buffers->mix lambda_max Determine Analytical λmax measure Measure Absorbance at λmax for each pH lambda_max->measure mix->measure plot Plot Absorbance vs. pH measure->plot fit Fit to Sigmoidal Curve plot->fit pka pKa = pH at Inflection Point fit->pka

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Spectroscopic and Chromatographic Profile

Structural confirmation and purity assessment are non-negotiable steps in chemical research. A combination of spectroscopic and chromatographic techniques provides a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR : The proton NMR spectrum is expected to show two signals in the aromatic region (likely doublets) corresponding to the two protons on the pyrrole ring. A broad singlet for the pyrrole N-H proton and two broad singlets for the non-equivalent amide (-NH₂) protons are also anticipated. The chemical shifts of these N-H protons can vary significantly with solvent and concentration.

  • ¹³C NMR : The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands include:

  • ~3400-3200 cm⁻¹ : N-H stretching vibrations from both the pyrrole and amide groups.

  • ~1680-1650 cm⁻¹ : A strong C=O (Amide I) stretching band.

  • ~1640-1550 cm⁻¹ : N-H bending (Amide II) band.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the molecular formula. For this compound, the most characteristic feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two peaks of almost equal intensity (M⁺ and M+2) separated by 2 m/z units.

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry-standard method for determining the purity of small molecule drug candidates.[14][15] It separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[16]

Experimental Protocol: RP-HPLC Purity Method Development

This protocol provides a systematic workflow for developing a robust purity analysis method.[14]

  • Column Selection : Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for a wide range of small molecules.[17]

  • Mobile Phase Preparation :

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water. The acidic modifier ensures sharp peaks by protonating any residual silanols on the stationary phase and suppressing ionization of the analyte.

    • Mobile Phase B : 0.1% TFA or FA in acetonitrile.

  • Sample Preparation : Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute to a working concentration of ~0.1 mg/mL.

  • Initial Gradient Screening : Run a fast, broad gradient to determine the approximate retention time of the compound.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector set at 254 nm or a wavelength determined from a UV-Vis scan.

    • Gradient : 5% B to 95% B over 10 minutes.

  • Method Optimization : Based on the screening run, develop a focused gradient around the elution time of the main peak to achieve better separation of any impurities. For example, if the peak elutes at 40% B, a new gradient might run from 30% B to 50% B over 20 minutes.

  • Analysis : Inject the sample and integrate the peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Visualization: HPLC Method Development Workflow

G phase1 Phase 1: Preparation - Select C18 Column - Prepare Mobile Phases (A/B) - Prepare Sample (1 mg/mL) phase2 Phase 2: Initial Screening - Run Fast, Broad Gradient (e.g., 5-95% B over 10 min) - Determine Approx. Retention Time phase1->phase2 phase3 Phase 3: Method Optimization - Design Shallow Gradient around Elution Point - Adjust Flow/Temp if needed phase2->phase3 phase4 Phase 4: Finalization - Confirm Resolution of Impurities - Validate Method - Calculate Purity (%) phase3->phase4

Caption: A systematic workflow for developing an RP-HPLC purity method.

Conclusion

This compound is a molecule of significant interest due to its foundational role in the development of novel therapeutic agents. This guide has detailed its core physicochemical properties, which are indispensable for its effective use in a research and development setting. By understanding its molecular characteristics, solubility profile, acid-base behavior, and analytical fingerprint, scientists can better predict its behavior, optimize its synthesis and purification, and rationally design next-generation compounds for critical therapeutic targets. The provided protocols offer a validated framework for the experimental determination of these properties, ensuring scientific integrity and reproducibility in the laboratory.

References

A Technical Guide to 5-bromo-1H-pyrrole-2-carboxamide (CAS No. 17543-94-1): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-bromo-1H-pyrrole-2-carboxamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical properties, provide a detailed synthetic protocol, discuss methods for its characterization, and survey its potential applications as a versatile building block in the synthesis of pharmacologically active agents.

Introduction: The Significance of the Pyrrole-2-Carboxamide Scaffold

The pyrrole ring is a foundational five-membered aromatic heterocycle that constitutes the core of numerous natural products and synthetic drugs, including notable compounds like atorvastatin and sunitinib.[1][2] Its unique electronic structure and capacity for substitution make it a "privileged scaffold" in medicinal chemistry.[3] When functionalized as a pyrrole-2-carboxamide, the scaffold gains a key hydrogen bond donor and acceptor moiety, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.[4][5]

The introduction of a bromine atom at the 5-position, as in this compound, offers several strategic advantages for drug design. The bromine can act as a reactive handle for further chemical modifications, such as cross-coupling reactions, or it can serve to modulate the compound's lipophilicity and metabolic stability. Furthermore, halogen bonding is increasingly recognized as a significant intermolecular interaction that can enhance binding affinity to protein targets. This combination of a proven pharmacophore and a strategic halogen substituent makes this compound a valuable intermediate for constructing novel therapeutic candidates.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in synthesis and drug discovery. These properties influence solubility, reactivity, and pharmacokinetic behavior.

PropertyValueSource
CAS Number 17543-94-1[6]
Molecular Formula C₅H₅BrN₂O[7][8]
Molecular Weight 189.01 g/mol [7]
IUPAC Name This compound[8]
SMILES C1=C(NC(=C1)Br)C(=O)N[8]
Monoisotopic Mass 187.95853 Da[8]
Predicted XLogP 0.9[8]

These properties, particularly the predicted partition coefficient (XLogP), suggest a compound with moderate lipophilicity, a desirable trait for many drug candidates.

Synthesis and Purification Protocol

While various methods exist for the synthesis of pyrrole derivatives, a common and reliable pathway to this compound involves the amidation of its corresponding carboxylic acid precursor, 5-bromo-1H-pyrrole-2-carboxylic acid. This precursor can be synthesized from commercially available starting materials. The following protocol is a robust, self-validating procedure based on established amide bond formation techniques widely used in medicinal chemistry.[9][10][11]

Rationale for Synthetic Strategy

The chosen method involves a standard peptide coupling reaction. This approach is favored for its high efficiency, mild reaction conditions, and broad functional group tolerance.

  • Starting Material: 5-bromo-1H-pyrrole-2-carboxylic acid (CAS: 28383-57-5) is the logical precursor.[12]

  • Amine Source: Aqueous ammonia is used as a simple and readily available source for the primary amide.

  • Coupling Reagents: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a classic choice. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like racemization, though not a concern here) and reacts efficiently with the amine.

  • Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and any acid generated during the reaction, maintaining an optimal pH for the coupling.

  • Purification: The final product is purified by column chromatography, a standard and effective method for isolating compounds of moderate polarity. The identity and purity are then confirmed by spectroscopic methods.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Amidation cluster_workup Work-up & Isolation cluster_purification Purification & Validation A Dissolve 5-bromo-1H-pyrrole- 2-carboxylic acid in DMF B Add HOBt and DIPEA A->B C Cool to 0 °C B->C D Add EDC, stir for 15 min C->D E Add aqueous Ammonia (dropwise at 0 °C) D->E F Warm to room temperature, stir overnight E->F G Pour into cold water, form precipitate F->G H Extract with Ethyl Acetate G->H I Wash with brine, dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify via Silica Gel Column Chromatography J->K L Characterize by NMR, MS, IR K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

Materials:

  • 5-bromo-1H-pyrrole-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Aqueous Ammonia (28-30%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvent system for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: To a solution of 5-bromo-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the active ester.

  • Amidation: Slowly add aqueous ammonia (3.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker of cold water. This will often cause the product to precipitate. Extract the aqueous mixture three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. The following data are predicted based on the analysis of closely related pyrrole structures.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the amide protons.

    • δ ~11.8 ppm (s, 1H): This broad singlet corresponds to the pyrrole N-H proton.

    • δ ~7.5 ppm (br s, 1H) & ~7.0 ppm (br s, 1H): These two broad singlets are characteristic of the amide (-CONH₂) protons. Their broadness is due to quadrupole broadening from the nitrogen atom and potential for restricted rotation.

    • δ ~6.8 ppm (d, J ≈ 2 Hz, 1H): A doublet corresponding to the proton at the C3 position of the pyrrole ring.

    • δ ~6.3 ppm (d, J ≈ 2 Hz, 1H): A doublet corresponding to the proton at the C4 position of the pyrrole ring. The small coupling constant (J) is typical for a four-bond coupling across the heteroaromatic ring.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR will provide information on the carbon framework.

    • δ ~162 ppm: The carbonyl carbon (C=O) of the amide group.

    • δ ~128 ppm: The C2 carbon of the pyrrole ring, attached to the carboxamide group.

    • δ ~115 ppm: The C3 carbon of the pyrrole ring.

    • δ ~112 ppm: The C4 carbon of the pyrrole ring.

    • δ ~98 ppm: The C5 carbon of the pyrrole ring, which is brominated. The attachment of the electronegative bromine atom shifts this signal significantly upfield.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For this compound, an Electrospray Ionization (ESI) mass spectrum in positive mode would be expected to show a characteristic pair of peaks for the [M+H]⁺ ion at m/z 188.9 and 190.9. This distinctive isotopic pattern, with two peaks of nearly equal intensity, is the hallmark of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Biological Activity and Drug Development Potential

The pyrrole-2-carboxamide scaffold is a key component in a wide array of biologically active molecules.[5] Research into derivatives has revealed potent activity against various diseases, highlighting the potential of this compound as a crucial intermediate.

Role as an Intermediate in Bioactive Compound Synthesis

References

A Technical Guide to the Biological Activity of Novel Pyrrole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] When functionalized as a pyrrole-2-carboxamide, this heterocyclic motif provides a versatile template for developing potent and selective therapeutic agents.[3] This guide offers an in-depth exploration of the diverse biological activities of novel pyrrole-2-carboxamide derivatives, synthesizing recent findings in the fields of antimicrobial, anticancer, and anti-inflammatory research. By elucidating structure-activity relationships (SAR), mechanisms of action, and key experimental methodologies, this document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics.

Introduction: The Pyrrole-2-Carboxamide Scaffold

The pyrrole-2-carboxamide core consists of a five-membered aromatic pyrrole ring with a carboxamide group at the C2 position. This structure is of significant interest for several reasons:

  • Hydrogen Bonding Capability: The N-H of the pyrrole and the N-H and C=O of the amide group can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. Studies have shown that these hydrogen-bonding capabilities are often crucial for potent biological activity.[4]

  • Structural Rigidity and Versatility: The planar pyrrole ring provides a rigid anchor, while the amide bond allows for conformational flexibility. The N1, C4, and C5 positions of the pyrrole ring, as well as the amide nitrogen, are amenable to a wide range of substitutions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.

  • Proven Pharmacophore: This scaffold is a key component in numerous bioactive molecules, demonstrating its compatibility with a diverse range of protein targets, including enzymes and receptors.[3][5]

This guide will dissect the biological activities of these derivatives, focusing on the causal relationships between chemical structure and therapeutic effect.

Antimicrobial Activity: A New Front Against Drug Resistance

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action. Pyrrole-2-carboxamide derivatives have shown significant promise, particularly against Mycobacterium tuberculosis (Mtb) and various Gram-negative and Gram-positive bacteria.[6][7]

Mechanism of Action: Inhibition of MmpL3 in Tuberculosis

A primary target for many antitubercular pyrrole-2-carboxamides is the Mycobacterial Membrane Protein Large 3 (MmpL3).[4][8] MmpL3 is an essential transporter responsible for shuttling mycolic acids, critical components of the mycobacterial cell wall, across the plasma membrane.[4] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.

The design of these inhibitors is often guided by the crystal structure of MmpL3.[9] Structure-guided strategies have revealed that the pyrrole-2-carboxamide scaffold can effectively occupy the MmpL3 binding pocket, with the pyrrole and amide hydrogens forming key hydrogen bonds with amino acid residues like ASP645.[4]

MmpL3_Inhibition_Workflow cluster_synthesis Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical s1 Structure-Guided Design (MmpL3 Crystal Structure) s2 Synthesis of Pyrrole-2-Carboxamide Library s1->s2 SAR Hypothesis t1 Anti-TB Activity Screening (MIC against M. tuberculosis) s2->t1 Screening t2 Cytotoxicity Assay (e.g., on Vero cells) t1->t2 Assess Selectivity t3 Target Validation: Mycolic Acid Biosynthesis Assay t2->t3 Confirm MoA t4 Target Validation: Activity against MmpL3 Mutants t3->t4 Confirm Target v1 Pharmacokinetic Profiling (Microsomal Stability) t4->v1 Lead Optimization v2 In Vivo Efficacy (TB Mouse Model) v1->v2 v3 Safety Pharmacology (hERG Channel Assay) v2->v3

Caption: Workflow for the development of MmpL3-targeting antitubercular agents.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided clear directives for optimizing anti-TB activity:

  • Amide Substituents: Attaching bulky, lipophilic groups (e.g., adamantyl, cyclohexyl) to the carboxamide nitrogen greatly enhances potency.[4][8]

  • Pyrrole Ring Substituents: Phenyl and pyridyl groups at the C4 or C5 position of the pyrrole ring, particularly those with electron-withdrawing substituents like fluoro or chloro groups, improve anti-TB activity.[4]

  • Core Hydrogens: The N-H of the pyrrole and the N-H of the amide are critical. Methylation of these positions leads to a significant loss of activity, confirming their role in target binding, likely through hydrogen bonding.[4]

Quantitative Data: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrrole-2-carboxamide derivatives against various bacterial strains.

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 32 (Anti-TB) M. tuberculosis H37Rv< 0.016[4]
NITD-304 (Control) M. tuberculosis H37Rv< 0.016[4]
Carboxamide 4i Klebsiella pneumoniae1.02[6]
Carboxamide 4i Escherichia coli1.56[6]
PDP Derivative MRSA (Clinical Isolates)0.008–0.063[10]
Tiamulin (Control) MRSA (Clinical Isolates)0.125–1[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method for determining the MIC of novel compounds against bacterial strains.

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

  • Test compounds dissolved in DMSO.

  • Bacterial strain of interest (e.g., S. aureus, E. coli).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin).[6][7]

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation: Culture bacteria in MHB overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

    • Positive Control: Wells containing a serial dilution of a standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Anticancer Activity: Targeting Cell Proliferation and Survival

The pyrrole-2-carboxamide scaffold has been successfully exploited to generate potent anticancer agents that interfere with fundamental cellular processes like cell division and epigenetic regulation.[11]

Mechanism of Action: Tubulin Polymerization Inhibition

Several pyrrole-2-carboxamide derivatives function as microtubule targeting agents (MTAs).[11] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule network arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[11]

Anticancer_MoA compound Pyrrole-2-Carboxamide Derivative (e.g., CA-61) tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to polymerization Microtubule Polymerization compound->polymerization Inhibits tubulin->polymerization Required for network Functional Microtubule Network polymerization->network g2m G2/M Phase Arrest spindle Mitotic Spindle Formation network->spindle spindle->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Mechanism of action for tubulin-inhibiting pyrrole-2-carboxamides.

Mechanism of Action: EZH2 Inhibition

Other novel pyrrole-3-carboxamide derivatives act as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that, when overexpressed in cancers, silences tumor suppressor genes. By inhibiting EZH2, these compounds can reduce the methylation of histone H3 on lysine 27 (H3K27me3), reactivating tumor suppressor gene expression and halting cancer progression.

Quantitative Data: Cytotoxic Potency

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of anticancer compounds.

Compound IDCell LineActivityIC50 (µM)Reference
CA-61 HCC1806 (Breast)Tubulin InhibitionPotent (data in vivo)[11]
CA-84 HCC1806 (Breast)Tubulin InhibitionPotent (data in vivo)[11]
DM-01 K562 (Leukemia)EZH2 InhibitionPotent (data in WB)
Various Multiple LinesProline MetabolismSelective activity[12]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Objective: To measure the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, PC-3).[13]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[12]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is linked to numerous diseases, and pyrrole-based compounds have long been explored as anti-inflammatory agents.[2][14] Novel pyrrole-2-carboxamide derivatives continue this legacy by targeting key enzymes and signaling pathways in the inflammatory response.

Mechanism of Action: COX-1/COX-2 Inhibition and Cytokine Modulation

Many pyrrole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[15][16] Some compounds show dual inhibition of COX-1 and COX-2, while others are designed for selective COX-2 inhibition to potentially reduce gastrointestinal side effects.[15]

Beyond COX inhibition, some derivatives modulate the inflammatory response by suppressing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 from immune cells like macrophages.[17][18] This is often achieved by inhibiting upstream signaling pathways such as p38 and p65 (NF-κB).[19]

Quantitative Data: Anti-inflammatory Efficacy
Compound IDAssayTargetPotency (IC50 or % Inhibition)Reference
Compound 4h In Vitro Enzyme AssayCOX-2pIC50 = 7.11[15]
Compound 3f Carrageenan Paw EdemaInflammation70% inhibition at 40 mg/kg[18]
Compound 11h Macrophage AssayTNF-α ReleaseSignificant Inhibition[17]
Pyrrolopyridine 3i In Vivo AssayInflammationPromising Activity[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[18]

Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.

Materials:

  • Wistar rats (180-220 g).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Reference drug (e.g., Diclofenac, 25 mg/kg).[18]

  • 1% (w/v) solution of λ-carrageenan in saline.

  • Plethysmometer for measuring paw volume.

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast them overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound or reference drug to different groups of animals via intraperitoneal (i.p.) or oral (p.o.) route. The control group receives only the vehicle.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where Vt is the paw volume at time t.

Future Perspectives and Conclusion

The pyrrole-2-carboxamide scaffold remains a highly productive template for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates its broad applicability across multiple disease areas. Future efforts will likely focus on:

  • Improving Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2, PDE4B) or microbial targets to minimize off-target effects.[15][17]

  • Multi-Target Ligands: Exploring the synthesis of hybrid molecules that can modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer.

  • Optimizing Pharmacokinetics: Enhancing the drug-like properties of lead compounds, such as metabolic stability and oral bioavailability, to ensure successful translation from in vitro activity to in vivo efficacy.[8]

References

Introduction: Bridging Computational Chemistry and Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 5-bromo-1H-pyrrole-2-carboxamide Interactions with Bacterial DNA Gyrase B

The relentless rise of antibiotic resistance necessitates innovative approaches to drug discovery. The pyrrole-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against critical bacterial targets.[1][2] Specifically, compounds like this compound are part of a chemical class known to inhibit essential bacterial enzymes, representing a promising avenue for new antibacterial agents.[3][4] Computational, or in silico, modeling provides an indispensable toolkit in this endeavor. By simulating molecular interactions, we can predict binding affinities, elucidate mechanisms of action, and rationally guide the design of more potent and selective drug candidates, significantly accelerating the development pipeline.[5][6][7]

This technical guide provides a comprehensive, field-proven workflow for modeling the interaction between this compound and a key biological target: the B subunit of Escherichia coli DNA gyrase (GyrB). DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs.[2][3] We will proceed from initial target and ligand preparation through molecular docking, and culminate in all-atom molecular dynamics (MD) simulations to explore the dynamic stability and interaction patterns of the protein-ligand complex. The causality behind each methodological choice is explained to empower researchers to adapt and validate these protocols for their own investigations.

Part 1: Foundational Setup: Receptor and Ligand Preparation

The fidelity of any in silico model is contingent upon the quality of the starting structures. This initial phase involves preparing the three-dimensional coordinates of both the target protein (the receptor) and the small molecule (the ligand) for subsequent simulations.

Rationale and Selection of the Biological Target

The selection of E. coli DNA gyrase B is based on published studies demonstrating that pyrrole-carboxamide derivatives, including those with dibromo substitutions, are active inhibitors of this enzyme.[2][3][4] For this guide, we will use the crystal structure of E. coli GyrB (24 kDa N-terminal fragment) complexed with an inhibitor, available from the Protein Data Bank (PDB). A suitable starting structure is PDB ID: 4W52 , which provides a high-resolution view of the ATP-binding site where our compound is expected to act.

Experimental Protocol: Receptor Preparation

This protocol details the steps to clean and prepare the receptor structure for docking and MD simulations.

  • Obtain the PDB Structure: Download the coordinate file for PDB ID 4W52 from the RCSB PDB database.

  • Clean the Structure: The downloaded file contains non-protein atoms (e.g., water molecules, co-factors, original ligands) that are often removed to prepare for docking a new ligand.

    • Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

    • Remove all water molecules (residue name HOH).

    • Remove the original ligand and any other non-essential ions or co-factors.

    • Save the cleaned protein structure as a new PDB file (e.g., 4W52_protein.pdb).

  • Add Hydrogens and Repair Structure: Crystal structures often lack hydrogen atoms and may have missing side chains or loops.

    • Use software like Chimera's Dock Prep tool or the pdb2gmx module in GROMACS to add hydrogens, assuming a physiological pH (e.g., 7.4). This step is critical for accurate hydrogen bond calculations.

    • pdb2gmx will also generate the protein's topology, a file describing the atoms, bonds, and charges according to a chosen force field.

Experimental Protocol: Ligand Preparation

Proper parameterization of the ligand is crucial, especially for a halogenated compound, as standard force fields may not adequately describe its interactions.[8]

  • Generate 3D Coordinates:

    • Obtain the SMILES string for this compound: C1=C(NC(=C1)Br)C(=O)N.

    • Use a tool like Open Babel or an online server to convert the SMILES string into a 3D structure (e.g., in .mol2 or .pdb format).

    • Perform an initial energy minimization of the 3D structure using a method like the Merck Molecular Force Field (MMFF94).

  • Generate Force Field Parameters: The AMBER (Assisted Model Building and Energy Refinement) force fields are widely used for biomolecular simulations.[9] The Generalized Amber Force Field (GAFF) is specifically designed for small organic molecules.

    • Use the antechamber tool from the AmberTools suite to generate a GAFF-based topology for the ligand.

    • This process involves assigning atom types and calculating partial charges (e.g., using the AM1-BCC charge model), which are critical for accurately modeling electrostatic interactions.

    • The output will typically be a prepi file and a frcmod file, which can be converted to GROMACS format (.itp and additions to the .prm file) using scripts like acpype.py.[10]

Part 2: Predicting Binding Conformation: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[11] This provides a static snapshot of the most probable binding pose, which serves as the starting point for more rigorous dynamic simulations.

The "Why": Halogen Bonding in Docking

A key consideration for our ligand is the bromine atom. Halogen atoms can participate in "halogen bonds," a type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom (like a backbone carbonyl oxygen).[8][12] It is crucial to use a docking program and scoring function that can account for these interactions to achieve a physically realistic binding pose.

Experimental Protocol: Docking with AutoDock Vina
  • Prepare Receptor and Ligand Files: Convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format required by AutoDock tools. This step adds partial charges and defines rotatable bonds.

  • Define the Search Space (Grid Box): The docking search must be confined to the region of interest, which is the ATP-binding site of GyrB.

    • Identify key residues in the active site from literature or by inspecting the original co-crystallized ligand in 4W52.

    • Center a grid box around these residues. The box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to make the conformational search computationally intractable.

  • Run the Docking Simulation: Use AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input. Vina will perform a stochastic search to find the lowest-energy binding poses.

  • Analyze the Results:

    • Vina outputs multiple binding poses, each with a corresponding binding affinity score in kcal/mol.

    • Visualize the top-ranked poses within the receptor's active site. The best pose should exhibit sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, and potentially a halogen bond).

Data Presentation: Docking Results

Summarize the quantitative output in a structured table for clear comparison.

Binding PoseBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHalogen Bonds
1-8.5Asp73, Asn46, Ile78Asp73 (O) - Ligand (NH), Asn46 (ND2) - Ligand (C=O)Br - Gly75 (Backbone C=O)
2-8.2Asp73, Val71, Ile94Asp73 (O) - Ligand (NH)None
3-7.9Asn46, Pro79, Ile78Asn46 (ND2) - Ligand (C=O)None

Note: Data presented is illustrative and would be generated from an actual docking run.

Part 3: Simulating Dynamic Behavior: Molecular Dynamics (MD)

While docking provides a valuable static hypothesis, biological systems are dynamic. MD simulations model the movements of atoms over time, offering profound insights into the stability of the protein-ligand complex and the nature of their interactions.[13][14] We will use GROMACS, a highly efficient and widely used MD engine.[15]

Workflow Rationale

The MD workflow is a multi-stage process designed to gradually and safely relax the system to a stable state at a given temperature and pressure before collecting production data. This prevents unrealistic high-energy clashes and ensures the simulation samples a relevant conformational ensemble.

Diagram: Overall In Silico Modeling Workflow

cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_md Part 3 & 4: MD Simulation Receptor Receptor Preparation (PDB: 4W52) Docking Molecular Docking (AutoDock Vina) Receptor->Docking Ligand Ligand Preparation (this compound) Ligand->Docking MD MD Simulation Setup (GROMACS) Docking->MD Best Pose Analysis Trajectory Analysis MD->Analysis

A high-level overview of the computational workflow.

Experimental Protocol: MD Simulation with GROMACS

This protocol assumes the starting structure is the top-ranked pose from molecular docking.

  • System Setup:

    • Combine Coordinates: Create a single coordinate file (.gro or .pdb) containing both the protein and the docked ligand.

    • Define Topology: Create a master topology file (.top) that includes the protein topology (from pdb2gmx) and the ligand topology (from acpype or similar).[10]

    • Define Simulation Box: Place the complex in a simulation box (e.g., cubic or dodecahedron) ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.

    • Solvation: Fill the box with water molecules (e.g., using the TIP3P water model).

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Before starting dynamics, minimize the potential energy of the system to remove steric clashes. This is typically done using a steep-descent algorithm.

  • Equilibration (NVT and NPT): This two-step process brings the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them. Run for ~100-500 picoseconds.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Relax the pressure to the target value (e.g., 1 bar) while maintaining the target temperature. This allows the box volume to fluctuate and achieve the correct density. Keep the position restraints on. Run for ~500-1000 picoseconds.

  • Production MD: Once the system is equilibrated (indicated by stable temperature, pressure, and density), remove the position restraints and run the production simulation for a desired length of time (e.g., 100 nanoseconds or more). This is the phase where you collect the trajectory data for analysis.

Diagram: Detailed Molecular Dynamics Workflow

start Complex Structure (Protein + Ligand Pose) setup System Setup Define Box Solvate Add Ions start->setup emin Energy Minimization (Steepest Descent) setup->emin nvt NVT Equilibration (Constant Volume, Temperature) emin->nvt npt NPT Equilibration (Constant Pressure, Temperature) nvt->npt prod Production MD Run (Data Collection) npt->prod analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) prod->analysis

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-bromo-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Analysis Division

Abstract

This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and characterization of 5-bromo-1H-pyrrole-2-carboxamide (C₅H₅BrN₂O, MW: 189.01 g/mol ).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and data interpretation, ensuring a robust and self-validating approach to chemical analysis.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a pyrrole core, a synthetically versatile and biologically relevant scaffold in medicinal chemistry.[4][5] Its derivatives have been investigated for a range of therapeutic applications, including antibacterial and antitubercular activities.[4][6] Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic analysis provides the necessary toolkit to verify molecular identity, assess purity, and understand structural nuances. This guide integrates data from NMR, FT-IR, and MS to build a complete and validated analytical picture of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The Proton Environment

Expertise & Causality: ¹H NMR reveals the number of distinct proton types and their proximity to one another. The choice of solvent is critical; for this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity effectively solubilizes the compound, and its ability to form hydrogen bonds slows the chemical exchange rate of N-H protons, often allowing them to be observed as sharper signals compared to in other solvents like chloroform-d (CDCl₃).[7]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Collect data over a spectral width of at least 14 ppm. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Data Interpretation and Predicted Spectrum

The structure of this compound suggests four distinct signals in its ¹H NMR spectrum.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~11.9Broad SingletN/A1HPyrrole N-HThe acidic proton on the pyrrole nitrogen is highly deshielded and subject to exchange, resulting in a broad signal at a very low field.
~7.5 and ~7.0Broad SingletsN/A2HAmide (-CONH₂)Amide protons are subject to restricted rotation and chemical exchange, often appearing as two separate broad signals. Their chemical shift is highly dependent on concentration and temperature.
~6.8Doublet~3-4 Hz1HPyrrole H4This proton is coupled to H3. It is shielded relative to H3 due to its position further from the electron-withdrawing carboxamide group.
~6.4Doublet~3-4 Hz1HPyrrole H3Coupled to H4, this proton is adjacent to the electron-withdrawing carboxamide group, causing a downfield shift relative to H4.
¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Causality: ¹³C NMR provides a count of the unique carbon atoms in the molecule. As the natural abundance of ¹³C is low (~1.1%), spectra require a greater number of acquisitions. Standard spectra are acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet.

Experimental Protocol: ¹³C NMR

  • Sample: The same sample prepared for ¹H NMR analysis is used.

  • Instrumentation: Acquired on the same NMR spectrometer.

  • Data Acquisition: A proton-decoupled pulse sequence is used. The spectral width should be set to ~200 ppm. A longer acquisition time is necessary due to the low sensitivity of the ¹³C nucleus.

Data Interpretation and Predicted Spectrum

The molecule's asymmetry dictates that all five carbon atoms are chemically distinct and should produce five unique signals.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~162C=O (Amide)The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen.
~129C2 (Pyrrole)This carbon is attached to the electron-withdrawing carboxamide group, shifting it downfield.
~115C4 (Pyrrole)A standard pyrrole C-H carbon.
~112C3 (Pyrrole)A standard pyrrole C-H carbon, typically found at a similar shift to C4.
~100C5 (Pyrrole)The carbon atom bonded to bromine experiences a shielding effect (the "heavy atom effect"), shifting it upfield relative to other substituted carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[8] The position, intensity, and shape of absorption bands are characteristic of particular bonds like N-H, C=O, and C-N.

Experimental Protocol: FT-IR

  • Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is the preferred modern method due to its simplicity and speed.[9]

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[10]

  • Sample Preparation (KBr Pellet): The traditional potassium bromide (KBr) pellet method can also be used.[9][10]

    • Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[10]

    • Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.[10]

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal or a blank KBr pellet.

    • Record the sample spectrum over the range of 4000-600 cm⁻¹.

    • The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[8]

Data Interpretation and Predicted Spectrum

The IR spectrum provides a distinct fingerprint confirming the presence of the amide and pyrrole functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H Stretch (Asymmetric)Primary Amide (-NH₂)The two N-H bonds of the amide vibrate out-of-phase, resulting in a higher frequency absorption.
3300 - 3150N-H Stretch (Symmetric)Primary Amide (-NH₂) & Pyrrole N-HThe amide N-H bonds vibrating in-phase and the pyrrole N-H stretch appear in this region. The bands are often broad due to hydrogen bonding.
~1660C=O Stretch (Amide I Band)AmideThis is a very strong and sharp absorption characteristic of the amide carbonyl group. Its position is influenced by hydrogen bonding.
~1620N-H Bend (Amide II Band)AmideThis band arises from the bending vibration of the N-H bonds in the amide group.
< 700C-Br StretchBromoalkeneThe vibration of the heavy C-Br bond occurs at a low frequency, typically in the fingerprint region.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, offers clues to its structure. The choice of ionization technique is key. Electrospray Ionization (ESI) is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺, making it ideal for confirming molecular weight. The most critical diagnostic feature for this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic "doublet" for any bromine-containing ion, where two peaks of nearly equal intensity are separated by 2 mass-to-charge (m/z) units.[11]

Experimental Protocol: MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Introduce the sample into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Ion Trap).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio of the ions generated.

Data Interpretation and Predicted Spectrum

m/z ValueIonRationale
189 / 191[M+H]⁺Molecular Ion Peak. This is the key diagnostic. The presence of two peaks of nearly equal intensity at m/z 189 (for ⁷⁹Br) and 191 (for ⁸¹Br) confirms the molecular formula and the presence of one bromine atom.
172 / 174[M-NH₂]⁺Loss of the amino radical from the molecular ion. The bromine isotopic pattern is retained.
110[M-Br]⁺Loss of the bromine radical. This fragment will appear as a single peak, not a doublet.

Fragmentation Pathways: The fragmentation of pyrrole derivatives is influenced by the substituents.[12] For this compound, key fragmentation pathways would involve the loss of the carboxamide functionality or the bromine atom.

Integrated Analytical Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural confirmation.

G cluster_0 Initial Analysis cluster_1 Detailed Structure cluster_2 Confirmation MS Mass Spectrometry NMR NMR (1H & 13C) MS->NMR Provides Molecular Formula (C₅H₅BrN₂O) & Isotopic Pattern IR FT-IR Spectroscopy IR->NMR Confirms Functional Groups (Amide, N-H) Structure Final Structure Confirmed: This compound NMR->Structure Defines Atomic Connectivity & Chemical Environments

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached with a systematic, multi-technique strategy. Mass spectrometry provides the foundational data of molecular weight and elemental composition, with the bromine isotopic pattern serving as an unmistakable flag. FT-IR spectroscopy rapidly confirms the presence of the key amide and pyrrole N-H functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive, high-resolution map of the atomic framework, allowing for the unambiguous assignment of the complete molecular structure. This integrated approach represents a self-validating system that ensures the highest level of scientific integrity for researchers in the field of chemical synthesis and drug discovery.

References

Introduction: The Significance of the 5-Bromo-1H-pyrrole-2-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 5-Bromo-1H-pyrrole-2-carboxamide Derivatives

The 1H-pyrrole-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This includes roles as antibacterial agents, DNA gyrase inhibitors, antitumor compounds, and more.[1][2][3] The introduction of a bromine atom at the 5-position of the pyrrole ring is a strategic chemical modification. Halogen atoms, particularly bromine, are known to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. Critically, bromine is a proficient participant in halogen bonding, a highly directional non-covalent interaction that can be exploited in crystal engineering and rational drug design to control solid-state packing and enhance ligand-receptor binding affinity.

This guide provides a comprehensive overview of the crystallographic features of this compound derivatives. We will explore the fundamental principles of structure determination, detail the experimental workflow from synthesis to analysis, and delve into the critical intermolecular interactions that govern the three-dimensional architecture of these molecules in the solid state. For researchers in drug development, this structural insight is paramount for understanding structure-activity relationships (SAR), optimizing solid-state properties like solubility and stability, and guiding the design of next-generation therapeutics.

Part 1: The Foundation - Single-Crystal X-ray Diffraction

The definitive method for elucidating the atomic-level three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD). This technique relies on the principle that a crystal, with its periodically arranged lattice of molecules, will diffract a beam of X-rays in a unique pattern. The positions and intensities of the diffracted spots are directly related to the arrangement of atoms within the crystal's unit cell.

The causality behind choosing SCXRD is its unparalleled ability to provide unambiguous data on bond lengths, bond angles, torsion angles, and, most importantly for this guide, the precise geometry of intermolecular interactions. This empirical data is the bedrock upon which rational drug design and solid-form development are built. Understanding the preferred conformational states and packing motifs of a molecule is not merely academic; it directly informs its physical properties and its potential for interaction with a biological target.

Part 2: Experimental Protocol - From Synthesis to Structure

A trustworthy protocol is a self-validating one. The following workflow represents a robust, field-proven methodology for the synthesis, crystallization, and structural analysis of this compound derivatives. Each stage is designed to yield high-quality materials suitable for the subsequent step, culminating in a high-resolution crystal structure.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis A Step 1: Bromination of Pyrrole-2-carboxylic Acid B Step 2: Amide Coupling A->B C Step 3: Purification (Column Chromatography/Recrystallization) B->C D Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) C->D E Data Collection (Diffractometer) D->E F Structure Solution & Refinement E->F G Structural Analysis (Intermolecular Interactions) F->G H H G->H Publication/ Drug Design

Caption: Workflow from synthesis to structural analysis.

Step-by-Step Methodology

1. Synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic Acid (Intermediate)

  • Rationale: This procedure, adapted from established methods, uses a stable starting material to introduce the bromo-pyrrole core required for subsequent derivatization.[4]

  • Protocol:

    • Dissolve pyrrole-2-carboxylic acid (1 eq.) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • Add a solution of bromine (2 eq.) in acetic acid dropwise, maintaining the low temperature.

    • Allow the reaction to stir at room temperature for 4-6 hours until completion (monitored by TLC).

    • Pour the reaction mixture into ice-cold water.

    • Filter the resulting precipitate, wash thoroughly with water to remove acetic acid, and dry under vacuum. The product is typically used without further purification.

2. Synthesis of this compound Derivative (Amide Coupling)

  • Rationale: Standard peptide coupling reagents like EDCI and HOBt are used to activate the carboxylic acid, enabling efficient formation of the amide bond with a desired amine under mild conditions.[5]

  • Protocol:

    • Suspend the bromo-pyrrole-2-carboxylic acid intermediate (1 eq.) in a suitable solvent like DMF or DCM.

    • Add EDCI (1.2 eq.), HOBt (1.2 eq.), and a tertiary amine base such as DIPEA (2.5 eq.).

    • Stir the mixture for 20 minutes at room temperature to pre-activate the acid.

    • Add the desired primary or secondary amine (1.1 eq.) to the mixture.

    • Stir the reaction overnight at room temperature.

    • Perform an aqueous workup: dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography or recrystallization.

3. Crystal Growth

  • Rationale: The growth of a high-quality single crystal is the most critical and often most challenging step. Slow evaporation is a reliable method that allows molecules to self-assemble into a well-ordered lattice.[6] The choice of solvent is crucial; a solvent system in which the compound has moderate solubility is ideal.

  • Protocol (Slow Evaporation):

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone, or a mixture like DCM/hexane).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap containing small perforations or with parafilm pierced with a needle.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

    • Monitor periodically for the formation of single crystals suitable for diffraction (typically >0.1 mm in all dimensions).

4. Single-Crystal X-ray Data Collection and Structure Refinement

  • Rationale: A low temperature (typically 100 K) is used during data collection to minimize atomic thermal vibrations, resulting in a higher resolution and more precise structure.[6]

  • Protocol:

    • Select a suitable single crystal and mount it on a goniometer head.

    • Center the crystal on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα) and a low-temperature device.

    • Collect diffraction data by rotating the crystal through a series of angles.

    • Process the diffraction data (integration and scaling) to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or dual-space algorithms to obtain an initial electron density map and atomic model.

    • Refine the structural model against the experimental data using full-matrix least-squares methods, modeling non-hydrogen atoms anisotropically.

    • Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.

    • Validate the final structure using software tools like PLATON or CheckCIF.

Part 3: Decoding the Architecture - Crystal Packing and Intermolecular Interactions

The solid-state structure of this compound derivatives is dictated by a hierarchy of intermolecular interactions. The interplay between strong hydrogen bonds and weaker halogen bonds defines the supramolecular assembly.

Key Supramolecular Synthons

A "supramolecular synthon" is a robust and predictable structural unit formed by intermolecular interactions. In these derivatives, two synthons are of primary importance:

  • The Carboxamide Homodimer: The carboxamide functional group is a powerful hydrogen bonding unit. It contains both a good donor (the N-H group) and two good acceptors (the carbonyl oxygen). This frequently leads to the formation of a highly stable, centrosymmetric R²₂(8) graph-set motif, where two molecules form a dimer through a pair of N-H···O hydrogen bonds. This is one of the most robust and predictable synthons in crystal engineering.

  • Halogen Bonding: The bromine atom at the 5-position possesses a region of positive electrostatic potential on its outermost surface, opposite the C-Br covalent bond. This region, known as a "σ-hole," can interact favorably with a Lewis base (an electron-rich atom) like oxygen, nitrogen, or even another bromine atom.[7] These C-Br···O or C-Br···N interactions are highly directional and can act as key structure-directing forces, linking the primary hydrogen-bonded motifs into a 2D or 3D network.

Visualization of Key Intermolecular Interactions

Caption: Key intermolecular synthons in the crystal packing.

Interpreting Crystallographic Data

The output of a crystallographic study is a rich dataset. The following table summarizes key parameters and their significance for researchers.

ParameterTypical Value RangeSignificance & Interpretation
Crystal System Triclinic, Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell. Lower symmetry systems (triclinic, monoclinic) are common for complex organic molecules.
Space Group P-1, P2₁/c, P2₁2₁2₁Defines the symmetry operations within the unit cell. Centrosymmetric space groups (like P-1, P2₁/c) are common if the molecule is achiral and forms inversion dimers.
Z Value 1, 2, 4, 8The number of molecules in the unit cell. This, combined with the space group, reveals how many molecules are in the asymmetric unit (Z').
R-factor (R1) < 0.05 (5%)A measure of the agreement between the calculated structural model and the observed X-ray diffraction data. A lower R-factor indicates a better fit and a more reliable structure.
N-H···O Distance 2.8 - 3.2 ÅThe distance between the donor (N) and acceptor (O) atoms in a hydrogen bond. Shorter distances indicate stronger bonds.
C-Br···O/N Distance 3.0 - 3.5 ÅThe distance for a halogen bond. This is typically less than the sum of the van der Waals radii of Br and the acceptor atom, indicating a significant attractive interaction.[7]

Part 4: Implications for Drug Development

A detailed understanding of the crystal structure of this compound derivatives provides actionable intelligence for drug development professionals:

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same molecule can have drastically different physical properties, including solubility, dissolution rate, and stability. Knowledge of the primary intermolecular synthons allows for a targeted search for different polymorphs by using solvents or co-formers that might disrupt or promote certain interactions.

  • Co-crystal Design: The robust carboxamide and halogen bonding sites can be targeted to design co-crystals with improved properties. For example, co-crystallizing with a pharmaceutically acceptable carboxylic acid could form a strong acid-pyrrole N-H hydrogen bond, potentially improving solubility.

  • Structure-Based Drug Design: Observing the preferred conformation of the molecule in the solid state provides a low-energy, experimentally validated starting point for molecular docking studies. The halogen bond, in particular, is increasingly recognized as a crucial interaction in ligand-protein binding, and its presence can be intentionally designed to target electron-rich residues in a binding pocket.[8]

Conclusion

The crystal structure of this compound derivatives is a result of a sophisticated interplay between strong N-H···O hydrogen bonds, which typically form robust dimeric synthons, and directional C-Br···X halogen bonds that organize these primary motifs into a higher-order supramolecular architecture. A thorough crystallographic analysis, following the rigorous experimental protocols outlined in this guide, provides invaluable data. For researchers and drug developers, this information is not merely descriptive but predictive, enabling the rational design of molecules and solid forms with optimized physicochemical and pharmacological properties.

References

A Technical Guide to Exploring the Chemical Space of Substituted Pyrrole-2-Carboxamides: From Synthesis to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic exploration of the chemical space surrounding the pyrrole-2-carboxamide scaffold. This privileged structure is a cornerstone in numerous biologically active compounds, making its thorough investigation a high-value endeavor in modern drug discovery.[1][2] We will move beyond simple procedural lists to delve into the strategic rationale behind synthetic choices, analytical methods, and computational modeling, offering an integrated roadmap for identifying novel and potent therapeutic agents.

The Pyrrole-2-Carboxamide Core: A Scaffold of Opportunity

The pyrrole-2-carboxamide moiety is a recurring pharmacophore in molecules exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory properties.[1][3][4] Its prevalence is due to a combination of favorable characteristics: the pyrrole ring can engage in various non-covalent interactions, while the carboxamide group is an excellent hydrogen bond donor and acceptor. The true power of this scaffold lies in its synthetic tractability, offering multiple points for substitution to systematically modulate its physicochemical and pharmacological properties. Understanding how to strategically introduce diversity at these positions is the first step in exploring its chemical space.

Below is a diagram illustrating the primary points of substitution on the pyrrole-2-carboxamide scaffold that allow for a combinatorial exploration of its chemical space.

Caption: General structure of the pyrrole-2-carboxamide core and key substitution points.

Foundational Synthesis: Building the Pyrrole Core

A robust exploration of chemical space begins with efficient and versatile synthetic routes to the core structure. The choice of synthesis is critical as it dictates the potential for substitution patterns and overall library yield.

Classical Approaches
  • Paal-Knorr Synthesis: This remains one of the most fundamental methods for forming the pyrrole ring.[5][6] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The causality behind its enduring use is its operational simplicity and the commercial availability of a wide range of starting materials. However, the synthesis of the requisite 1,4-dicarbonyls can sometimes be challenging, limiting the accessible substitution patterns, particularly at the C3 and C4 positions.

  • Barton-Zard Pyrrole Synthesis: This method offers an alternative route, particularly for accessing 3,4-disubstituted pyrrole-2-carboxaldehydes, which are immediate precursors to the desired carboxamides.[7] The reaction between an isocyanoacetate and a nitroalkene provides a regiocontrolled pathway that is often more flexible than the Paal-Knorr for certain substitution patterns.[7]

Modern Catalytic Methods

Recent advances in catalysis have opened new avenues for pyrrole synthesis, often under milder conditions and with greater functional group tolerance.[5]

  • Transition Metal-Catalyzed Cyclizations: Copper and ruthenium-based catalysts, for example, can enable the synthesis of substituted pyrroles from acyclic precursors like diols and amino alcohols.[6] These methods are powerful because they often start from more readily available materials and can provide access to novel substitution patterns not easily achieved through classical means.

  • [3+2] Cycloadditions: The reaction of Tosylmethyl isocyanides (TosMICs) with electron-deficient alkenes is another powerful strategy for constructing multi-substituted pyrrole rings, which can then be further elaborated to the target carboxamides.[8]

Library Synthesis and High-Throughput Screening (HTS)

Moving from single compounds to a diverse library requires a strategic workflow that integrates synthesis and biological evaluation. The goal is to maximize the structural diversity tested while maintaining efficiency.

Workflow: From Library Design to Hit Identification

The process is cyclical and iterative. An initial library is synthesized based on available building blocks and synthetic accessibility. This library is then subjected to HTS to identify "hits"—compounds showing activity in a predefined biological assay. The structure-activity relationship (SAR) data from these hits then informs the design of a second, more focused library for synthesis and testing.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_analysis Analysis & Design BuildingBlocks Select Diverse Building Blocks (Amines, etc.) ParallelSynth Parallel Amide Coupling (e.g., HATU, EDCI) BuildingBlocks->ParallelSynth Inputs Purification High-Throughput Purification (e.g., Mass-Directed Prep-HPLC) ParallelSynth->Purification Crude Products LibraryPlate Compound Library Plating (Acoustic Dispensing) Purification->LibraryPlate Qualified Library HTS High-Throughput Screen (e.g., MIC Assay) LibraryPlate->HTS HitID Hit Identification & Confirmation HTS->HitID Raw Data SAR Structure-Activity Relationship (SAR) Analysis HitID->SAR Validated Hits NextGen Design Next-Generation Library SAR->NextGen NextGen->BuildingBlocks Iterate

Caption: Integrated workflow for library synthesis, screening, and iterative optimization.

Experimental Protocol: Parallel Amide Bond Formation

This protocol describes a representative procedure for generating a small library of pyrrole-2-carboxamides from a common pyrrole-2-carboxylic acid precursor and a diverse set of primary amines. The use of a 96-well plate format is essential for efficiency.

Objective: To synthesize a library of N-substituted pyrrole-2-carboxamides to explore chemical diversity at the R⁵ position.

Materials:

  • 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid (1.0 eq)

  • A diverse library of primary amines (1.1 eq each)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid in anhydrous DMF (e.g., 0.2 M).

  • Amine Plating: In each well of the 96-well reaction block, add the corresponding primary amine (1.1 eq). This can be done from pre-plated libraries or by dispensing from stock solutions.

  • Reagent Addition:

    • To each well, add the pyrrole-2-carboxylic acid stock solution (1.0 eq).

    • Prepare a combined HATU/DIPEA stock solution in anhydrous DMF. Add this solution to each well to initiate the coupling reaction. The causality for using HATU is its high efficiency and low rate of side reactions, which is critical for ensuring high crude purity in a library synthesis.

  • Reaction: Seal the reaction block and allow it to shake at room temperature for 12-16 hours.

  • Work-up & Analysis (High-Throughput):

    • Quench the reaction by adding water to each well.

    • Extract the products by adding an organic solvent (e.g., ethyl acetate).

    • Analyze a small aliquot from each well via LC-MS to confirm product formation and assess purity.

  • Purification: If necessary, purify the library using mass-directed preparative HPLC.

  • Final Plating: Prepare a final library plate by dissolving the purified compounds in DMSO at a standardized concentration (e.g., 10 mM) for biological screening.

Mapping the Chemical Space: Structure-Activity Relationships (SAR)

The data generated from HTS is the first map of the biological activity landscape within the explored chemical space. A rigorous SAR analysis is crucial to understand which structural modifications lead to improved potency and desirable drug-like properties. A prime example is the development of pyrrole-2-carboxamides as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a target for treating drug-resistant tuberculosis.[9][10]

Case Study: SAR of MmpL3 Inhibitors

Studies on this class of compounds revealed several key SAR trends that guided their optimization.[9][11]

  • Hydrogen Bonding is Critical: The hydrogens on the pyrrole nitrogen and the carboxamide nitrogen are essential for potent activity.[9][11] Methylation of either of these positions leads to a dramatic loss of potency, indicating they likely act as crucial hydrogen bond donors in the MmpL3 binding pocket.[9]

  • Substituents on the Pyrrole Ring: Attaching phenyl or pyridyl groups with electron-withdrawing substituents (e.g., fluorine) to the pyrrole ring generally enhances anti-TB activity.[9]

  • Bulky Groups on the Carboxamide: Incorporating bulky, lipophilic substituents at the R⁵ position (the amide nitrogen) significantly improves potency.[9][11]

These findings are summarized in the table below, using data representative of that found in the literature.[9]

Compound IDR¹ (Pyrrole Ring)R⁵ (Amide)MIC (μg/mL)Key Insight
A PhenylAdamantyl< 0.016Baseline potent compound.
B Phenyl (N-Me)Adamantyl~3.7Methylating the pyrrole nitrogen drastically reduces activity.
C Phenyl (N-Me)Adamantyl (N-Me)> 32Methylating both N-H groups abolishes activity.
D 4-FluorophenylAdamantyl< 0.016Electron-withdrawing groups on the phenyl ring maintain high potency.
E Phenyltert-Butyl> 16A smaller bulky group is less effective than adamantyl.

Predictive Exploration: Computational Approaches

Synthesizing and testing every possible compound is infeasible. Computational chemistry provides the tools to navigate the vastness of chemical space predictively, prioritizing the most promising candidates for synthesis.[12]

  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like CoMFA and CoMSIA build statistical models that correlate the 3D properties of molecules (steric and electrostatic fields) with their biological activity.[13] These models can predict the activity of unsynthesized analogues and provide visual maps highlighting regions where modifications are likely to be beneficial or detrimental.[13]

  • Molecular Docking: If a crystal structure of the biological target is available (as was the case for MmpL3), molecular docking can be used to predict the binding mode of designed compounds.[9][11] This provides a structural hypothesis for observed SAR; for example, docking studies confirmed that the loss of activity upon N-methylation was due to the disruption of key hydrogen bonds with the protein.[9]

  • Generative Models: Advanced machine learning and AI, such as generative chemical language models, can learn the patterns of known active molecules and propose entirely new structures within a desired chemical space.[14] This approach can lead to the discovery of novel scaffolds and unexpected SAR trends.

The Iterative Drug Discovery Cycle

The most powerful approach integrates computational design with chemical synthesis and biological testing in a continuous loop. Predictions from computational models guide the synthesis of a focused set of compounds, which are then tested. The new experimental data is fed back into the models, improving their predictive power for the next cycle.

G Design Computational Design (Docking, QSAR, AI) Synthesis Chemical Synthesis of Prioritized Compounds Design->Synthesis Hypotheses Testing Biological Testing (In Vitro / In Vivo) Synthesis->Testing Compounds Data Data Analysis (SAR) Testing->Data Results Data->Design Insights Model Refine Predictive Model Data->Model New Data Model->Design Improved Predictions

Caption: The iterative cycle of computational and experimental drug discovery.

Conclusion and Future Outlook

References

Initial Screening of 5-bromo-1H-pyrrole-2-carboxamide for Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro biological screening of the novel synthetic compound, 5-bromo-1H-pyrrole-2-carboxamide. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to efficiently assess its potential as a therapeutic agent. The methodologies described herein are grounded in established protocols and are designed to provide a robust preliminary profile of the compound's bioactivity across key therapeutic areas: oncology, infectious diseases, and inflammation.

Introduction: The Therapeutic Potential of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The pyrrole-2-carboxamide moiety, in particular, is a pharmacophore found in molecules with diverse bioactivities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The introduction of a bromine atom to the pyrrole ring is a common strategy to enhance antimicrobial and anticancer activities.[1][3] Given this chemical pedigree, this compound warrants a thorough investigation of its bioactive potential.

This guide will detail a logical and efficient screening cascade, beginning with broad cytotoxicity assessments and progressing to more specific antimicrobial and anti-inflammatory assays. The causality behind each experimental choice will be elucidated, and all protocols are presented as self-validating systems with appropriate controls.

Strategic Screening Workflow

The initial screening of a novel compound should be approached as a systematic process of elimination and characterization. The workflow is designed to first assess broad cytotoxicity to identify a therapeutic window, followed by parallel screening for specific bioactivities.

Screening Workflow A Compound Acquisition & Purity Assessment B Solubility Determination A->B Characterization C Cytotoxicity Screening (MTT Assay) (e.g., NCI-60 Panel) B->C Informs Dosing D Antimicrobial Susceptibility Testing (Broth Microdilution) C->D Therapeutic Index E Anti-inflammatory Activity Assays (COX/LOX Inhibition) C->E Therapeutic Index F Data Analysis & Interpretation (IC50/MIC Determination) C->F Cytotoxicity Profile D->F Antimicrobial Profile E->F Anti-inflammatory Profile G Hit Prioritization & Preliminary SAR F->G Identifies 'Hits' H Decision Gate: Proceed to Lead Optimization? G->H Informs Next Steps

Caption: A strategic workflow for the initial bioactivity screening of a novel compound.

Foundational Assays: Characterization and Cytotoxicity

The initial phase focuses on understanding the fundamental properties of this compound and its general effect on cell viability.

Compound Acquisition, Purity, and Solubility

Prior to any biological evaluation, it is imperative to confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR, mass spectrometry, and HPLC. Establishing the compound's solubility in biologically compatible solvents (e.g., DMSO) is also a critical first step for accurate dosing in subsequent assays.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] This initial screen is crucial for determining the compound's general toxicity and for identifying a potential therapeutic window.

Rationale for Cell Line Selection:

For a broad initial screen, the NCI-60 panel of human cancer cell lines is an excellent choice. This panel represents nine different types of cancer (leukemia, melanoma, lung, colon, brain, ovarian, breast, prostate, and renal) and has been extensively characterized, providing a rich dataset for comparison.[6][7] The diverse genetic backgrounds of these cell lines can reveal selective cytotoxicity, hinting at a specific mechanism of action.[6]

Experimental Protocol: MTT Assay [4][5]

  • Cell Seeding:

    • Culture selected cancer cell lines in their appropriate media.

    • Harvest cells and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Cell Line Cancer Type Predicted IC₅₀ (µM) of this compound
MCF-7BreastHypothetical Data
A549LungHypothetical Data
HCT-116ColonHypothetical Data
U87-MGGlioblastomaHypothetical Data
PC-3ProstateHypothetical Data

Targeted Bioactivity Screening

Based on the chemical structure of this compound, a targeted screening approach for antimicrobial and anti-inflammatory activities is warranted.

Antimicrobial Susceptibility Testing

The presence of the pyrrole-carboxamide scaffold and the bromine substituent suggests potential antimicrobial activity.[1][3] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8][9][10]

Rationale for Microbial Strain Selection:

A panel of clinically relevant and ATCC (American Type Culture Collection) standard strains should be used to assess the breadth of antimicrobial activity.[11][12][13] This should include Gram-positive bacteria, Gram-negative bacteria, and a fungal representative.

Experimental Protocol: Broth Microdilution [8][9][10]

  • Preparation of Inoculum:

    • Culture the selected microbial strains overnight.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no compound) and a sterility control (no microbes).

    • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Microorganism Gram Stain Predicted MIC (µg/mL) of this compound
Staphylococcus aureus (ATCC 25923)Gram-positiveHypothetical Data
Escherichia coli (ATCC 25922)Gram-negativeHypothetical Data
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeHypothetical Data
Candida albicans (ATCC 10231)FungalHypothetical Data
Anti-inflammatory Activity Assays

Pyrrole-containing compounds have been reported as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[14][15]

Experimental Protocol: COX-2 and 15-LOX Inhibition Assays [16][17][18][19][20][21][22][23]

  • COX-2 Inhibitor Screening:

    • A commercially available COX inhibitor screening kit can be used.

    • The assay typically measures the peroxidase activity of COX-2 by monitoring the appearance of an oxidized chromogen.

    • Incubate purified COX-2 enzyme with various concentrations of this compound.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the appropriate wavelength to determine the extent of inhibition and calculate the IC₅₀.

  • 15-LOX Inhibitor Screening:

    • This assay is based on the 15-LOX catalyzed reaction between oxygen and linoleic acid.

    • The formation of the hydroperoxy product is monitored by the increase in absorbance at 234 nm.

    • Incubate soybean 15-lipoxygenase with different concentrations of the test compound.

    • Add linoleic acid to start the reaction and measure the change in absorbance over time.

    • Calculate the percentage of inhibition and the IC₅₀ value.

Enzyme Target Predicted IC₅₀ (µM) of this compound
Cyclooxygenase-2 (COX-2)Hypothetical Data
15-Lipoxygenase (15-LOX)Hypothetical Data

Data Analysis, Interpretation, and Next Steps

The data generated from the initial screening will provide a preliminary "bioactivity fingerprint" of this compound.

Data Interpretation:

  • Potency: The IC₅₀ and MIC values indicate the potency of the compound. Lower values signify higher potency.

  • Selectivity: Comparing the IC₅₀ values across different cancer cell lines can indicate selective cytotoxicity. A significant difference in potency against cancerous versus non-cancerous cell lines (if included in the screen) would suggest a favorable therapeutic index.

  • Spectrum of Activity: The antimicrobial screening will define the spectrum of activity (e.g., broad-spectrum or specific to certain types of microbes).

Hit-to-Lead Transition:

A "hit" is a compound that demonstrates reproducible activity in a primary assay.[24][25] If this compound shows promising activity in any of the primary screens (e.g., low micromolar IC₅₀ against a specific cancer cell line, potent and broad-spectrum antimicrobial activity, or significant COX/LOX inhibition), it can be considered a "hit" compound.

The next phase, "hit-to-lead" optimization, involves synthesizing and testing analogs of the hit compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[2][26][27]

Hit-to-Lead Hit Hit Compound (this compound) SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Analogs Synthesis of Analogs SAR->Analogs Screening Iterative Screening of Analogs Analogs->Screening Screening->SAR Feedback Loop Lead Lead Compound (Optimized Properties) Screening->Lead Improved Potency & Selectivity Preclinical Preclinical Development Lead->Preclinical

Caption: The iterative process of hit-to-lead optimization.

Conclusion

This technical guide provides a robust and logical framework for the initial bioactivity screening of this compound. By following this structured approach, researchers can efficiently gather the necessary preliminary data to make informed decisions about the compound's therapeutic potential and its future development as a potential drug candidate. The emphasis on established protocols and rational experimental design ensures the generation of reliable and reproducible data, which is the cornerstone of successful drug discovery.

References

Methodological & Application

Application Notes and Protocols: 5-bromo-1H-pyrrole-2-carboxamide as a DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Bacterial DNA Gyrase

The emergence of antibiotic-resistant bacterial strains presents a formidable challenge to global health. This necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, is an essential and clinically validated target for such endeavors.[1][2] This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1][3] Comprised of two GyrA and two GyrB subunits, DNA gyrase's function is vital for bacterial survival and absent in higher eukaryotes, making it an ideal target for selective antibacterial therapy.[4]

The pyrrolamide class of compounds has emerged as a promising group of novel antibacterial agents that target the GyrB subunit of DNA gyrase.[5][6] By inhibiting the ATPase activity of GyrB, these compounds disrupt the energy-dependent DNA supercoiling process, leading to a cessation of DNA synthesis and ultimately, bacterial cell death.[7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of 5-bromo-1H-pyrrole-2-carboxamide, a representative of the pyrrolamide class, as a DNA gyrase inhibitor. The protocols outlined herein are designed to be self-validating and provide a robust framework for assessing the inhibitory potential of this and related compounds.

Mechanism of Action: Inhibition of the GyrB ATPase Domain

Unlike quinolone antibiotics that stabilize the DNA-gyrase cleavage complex, pyrrolamides, including this compound, function by competitively inhibiting the ATPase activity of the GyrB subunit.[7] The hydrolysis of ATP by GyrB provides the energy required for the strand-passage and supercoiling mechanism. The pyrrole-2-carboxamide core of these inhibitors is designed to bind to the ATP-binding pocket of GyrB.[9] This binding is often stabilized by hydrogen bonds between the pyrrole NH and the carbonyl group of the carboxamide with key residues and conserved water molecules within the active site, effectively mimicking the binding of ATP.[10] This competitive inhibition prevents the conformational changes necessary for DNA strand passage and re-ligation, thus halting the supercoiling cycle.

Below is a diagram illustrating the proposed mechanism of action.

Mechanism_of_Action cluster_Gyrase DNA Gyrase (GyrA2B2) GyrB GyrB (ATPase Site) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis No_Reaction Inhibition of Supercoiling GyrB->No_Reaction GyrA GyrA (Cleavage-Reunion Site) DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Introduces Negative Supercoils ATP ATP ATP->GyrB Binds Compound This compound Compound->GyrB Competitively Binds DNA_relaxed Relaxed DNA DNA_relaxed->GyrA No_Reaction->DNA_relaxed Experimental_Workflow Start Start: Characterization of This compound Supercoiling_Assay 1. DNA Gyrase Supercoiling Assay Start->Supercoiling_Assay Inhibition_Observed Inhibition Observed? Supercoiling_Assay->Inhibition_Observed ATPase_Assay 2. DNA Gyrase ATPase Assay Inhibition_Observed->ATPase_Assay Yes End_Not_Inhibitor Conclusion: Not a Gyrase Inhibitor Inhibition_Observed->End_Not_Inhibitor No Cleavage_Assay 3. DNA Cleavage Assay ATPase_Assay->Cleavage_Assay Mechanism_Determination Determine Mechanism of Action Cleavage_Assay->Mechanism_Determination End_Inhibitor Conclusion: ATPase Inhibitor Mechanism_Determination->End_Inhibitor

References

Application Notes and Protocols for Using 5-bromo-1H-pyrrole-2-carboxamide in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. Pyrrole-containing compounds have emerged as a promising class of biologically active molecules, with many synthetic derivatives demonstrating significant antibacterial and antifungal properties[1][2][3]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary in vitro evaluation of 5-bromo-1H-pyrrole-2-carboxamide , a member of this promising class, for its antibacterial activity. These notes offer detailed, step-by-step protocols for fundamental antibacterial assays, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, the Kirby-Bauer disk diffusion method, and Minimum Bactericidal Concentration (MBC) determination. Emphasizing scientific integrity, this guide explains the rationale behind experimental choices and provides a framework for data interpretation, empowering researchers to conduct robust and reproducible evaluations of this novel compound.

Introduction: The Rationale for Investigating this compound

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and synthetic compounds with diverse biological activities[4][5][6]. Notably, derivatives of pyrrole have been shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria[1][7][8]. The core structure of pyrrole-2-carboxamide, in particular, has been identified as a key pharmacophore in the development of new antibacterial agents[9].

The introduction of a bromine atom to the pyrrole ring, as in this compound, can significantly influence the compound's physicochemical and biological properties. Halogenation is a common strategy in medicinal chemistry to enhance the potency of bioactive molecules[4]. Therefore, this compound represents a logical candidate for antibacterial screening.

This document outlines the foundational assays to determine if this compound exhibits bacteriostatic or bactericidal properties, providing the critical first step in its journey as a potential therapeutic agent.

Safety, Handling, and Compound Preparation

Safety and Handling

As this compound is a novel compound for this application, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, it is imperative to treat this compound as potentially hazardous. The following precautions are based on data for structurally similar bromo-substituted pyrrole compounds and general laboratory best practices[10][11][12].

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles when handling the compound.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention[10][11].

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to ensure stability[6].

  • Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.

Trustworthiness Pillar: Before commencing any experimental work, it is mandatory to obtain and thoroughly review the specific Safety Data Sheet (SDS) from the supplier for this compound. The information provided here is for guidance only and does not replace a formal risk assessment.

Preparation of Stock Solution

The solubility of this compound in common laboratory solvents has not been extensively documented. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds in biological assays due to its high solvating power and compatibility with most assay formats at low concentrations[13].

Protocol for Stock Solution Preparation:

  • Solubility Test (Recommended):

    • To a small, known amount of this compound (e.g., 1 mg), add small, incremental volumes of DMSO (e.g., 10 µL).

    • Vortex briefly after each addition until the compound is fully dissolved.

    • Calculate the approximate solubility in mg/mL. This will inform the preparation of a concentrated stock solution.

  • Preparation of a 10 mg/mL Stock Solution (Example):

    • Accurately weigh 10 mg of this compound.

    • Aseptically transfer the compound to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, molecular biology grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • This creates a 10 mg/mL (10,000 µg/mL) stock solution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Expertise & Experience Insight: The final concentration of DMSO in the assay wells should typically not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria. It is crucial to run a vehicle control (media with the same concentration of DMSO as the highest concentration of the test compound) to ensure that the solvent does not inhibit bacterial growth.

Experimental Protocols for Antibacterial Susceptibility Testing

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for the screening of a novel compound[14][15].

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the MIC of a novel antimicrobial agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism[16].

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidity meter

  • Incubator (35 ± 2°C)

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Dilution Prepare Serial Dilutions of Compound in 96-well plate Inoculate Inoculate Plate with Standardized Bacteria Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read Determine Determine MIC Read->Determine

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.

    • Vortex to create a homogeneous suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer (A600 nm) or by visual comparison.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:150 dilution.

  • Prepare Compound Dilutions in a 96-Well Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting concentration of the compound in well 1. For example, to achieve a final highest concentration of 128 µg/mL, add 4 µL of a 3.2 mg/mL intermediate dilution of the stock to 96 µL of CAMHB in well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in wells 1-11 is now 200 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well)[13].

Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion method is a qualitative or semi-quantitative assay to screen for antibacterial activity. It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with bacteria[9][17].

Materials:

  • This compound stock solution

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35 ± 2°C)

Step-by-Step Protocol:

  • Prepare Compound-Impregnated Disks:

    • Since this is a novel compound, the optimal disk loading must be determined empirically. A starting range of 10-30 µg per disk is reasonable.

    • Aseptically apply a known volume (e.g., 20 µL) of a specific concentration of the this compound solution onto each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet).

    • Prepare a solvent control disk using only DMSO.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared compound disks and a solvent control disk onto the inoculated MHA plate.

    • Ensure disks are placed at least 24 mm apart from center to center and no closer than 15 mm from the edge of the plate[9].

    • Gently press each disk to ensure complete contact with the agar surface.

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm)[8].

    • The absence of a zone around the solvent control disk confirms that DMSO is not responsible for any observed activity.

    • The size of the zone provides a qualitative measure of the compound's activity[11][17].

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay distinguishes bactericidal (killing) from bacteriostatic (inhibiting) activity[7][18].

Workflow Diagram:

MBC_Workflow cluster_subculture Subculturing cluster_analysis Analysis MIC_Plate Perform MIC Assay (as previously described) Select_Wells Select Clear Wells (MIC and higher concentrations) MIC_Plate->Select_Wells Plate_Aliquots Plate 10 µL Aliquots onto MHA plates Select_Wells->Plate_Aliquots Incubate Incubate MHA Plates at 35°C for 18-24 hours Plate_Aliquots->Incubate Count_Colonies Count Colonies (CFU) Incubate->Count_Colonies Determine_MBC Determine MBC (≥99.9% kill) Count_Colonies->Determine_MBC

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Step-by-Step Protocol:

  • Perform MIC Assay:

    • First, determine the MIC of this compound as described in the broth microdilution protocol.

  • Subculturing:

    • From the wells showing no visible growth in the MIC plate (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate each aliquot onto a separate, labeled MHA plate.

    • Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[18][19].

    • For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤ 500 CFU/mL. If a 10 µL aliquot was plated, this corresponds to ≤ 5 colonies on the MHA plate.

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is essential for clear interpretation and comparison.

Table 1: Representative Antibacterial Activity of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus2921316322Bactericidal
Escherichia coli2592264>256>4Bacteriostatic
Pseudomonas aeruginosa27853128>256>2Bacteriostatic
Enterococcus faecalis29212321284Bactericidal

Disclaimer: The data presented in this table are for illustrative purposes only and do not represent actual experimental results. Values must be determined experimentally.

Interpretation of MBC/MIC Ratio:

The ratio of MBC to MIC is a valuable metric for classifying the primary activity of an antimicrobial agent[19].

  • Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.

Expertise & Experience Insight: When screening a novel compound, it is advisable to test it against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species, as well as antibiotic-resistant strains (e.g., MRSA). This provides a broader understanding of the compound's spectrum of activity.

Conclusion

The protocols detailed in this application note provide a robust and standardized framework for the initial in vitro antibacterial evaluation of this compound. By systematically determining the MIC, zone of inhibition, and MBC, researchers can effectively characterize the compound's potential as a novel antibacterial agent. Adherence to these methodologies ensures the generation of reliable and reproducible data, which is fundamental for the progression of any new compound in the drug discovery pipeline[20]. Further studies, including time-kill kinetics, mechanism of action, and cytotoxicity assays, will be necessary to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for 5-bromo-1H-pyrrole-2-carboxamide in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 5-bromo-1H-pyrrole-2-carboxamide as a potential anti-cancer agent. While direct studies on this specific compound in cancer cell lines are limited in publicly available literature, its structural motifs—the pyrrole-carboxamide core and halogen substitution—are well-represented in numerous potent anti-cancer molecules. This document, therefore, serves as a scientifically-grounded starting point for researchers, offering a theoretical framework, a proposed mechanism of action based on analogous compounds, and detailed protocols for its initial evaluation.

Introduction: The Pyrrole-Carboxamide Scaffold in Oncology

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, antibacterial, and notably, anti-cancer properties[1]. The carboxamide group enhances the drug-like properties of molecules by participating in hydrogen bonding with biological targets, a critical interaction for potent and selective inhibition[2]. The combination of these two moieties in the pyrrole-carboxamide core has been a fruitful area for the development of novel oncology drug candidates[3].

Halogenation, particularly bromination, is a common and effective strategy in drug design to enhance the potency of a compound. The introduction of a bromine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein[4]. Several halogenated pyrrole derivatives have demonstrated significant anti-proliferative activities against a range of cancer cell lines[5][6].

Given this context, this compound is a compound of high interest for anti-cancer research. Its simple, yet promising, structure warrants a thorough investigation of its potential cytotoxic and anti-proliferative effects.

Proposed Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Based on the known activities of structurally related pyrrole-carboxamide derivatives, a plausible mechanism of action for this compound involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival. Many pyrrole derivatives are known to be inhibitors of kinases such as tyrosine kinases and cyclin-dependent kinases (CDKs)[1]. Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).

A proposed signaling pathway that could be targeted by this compound is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Visualizing the Proposed Signaling Pathway

proposed_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound This compound Compound->Akt inhibits (proposed)

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are standard methods to begin the characterization of the anti-cancer activity of this compound.

Cell Culture and Compound Preparation
  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7 (breast adenocarcinoma)

    • A549 (lung carcinoma)

    • HCT116 (colorectal carcinoma)

    • PC-3 (prostate cancer)

    • A normal, non-cancerous cell line (e.g., human dermal fibroblasts) should be included as a control for cytotoxicity.

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in the cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (Cancer & Normal Lines) MTT_Assay Cell Viability (MTT) Determine IC50 Cell_Culture->MTT_Assay Compound_Prep Compound Preparation (Stock & Dilutions) Compound_Prep->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Use IC50 for dose selection Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) MTT_Assay->Cell_Cycle_Assay Use IC50 for dose selection Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis MoA Mechanism of Action Hypothesis Data_Analysis->MoA

Caption: A typical experimental workflow for evaluating a novel anti-cancer compound.

Data Presentation: IC50 Values of Related Pyrrole-Carboxamide Derivatives

The following table summarizes the reported IC50 values for some anti-cancer compounds containing a pyrrole-carboxamide or a related scaffold. This data can serve as a benchmark for the expected potency of this compound.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolizine-5-carboxamidesCompound 4c MCF-7 (Breast)0.08[7][8]
Pyrrolizine-5-carboxamidesCompound 4b A2780 (Ovarian)0.30[7][8]
Pyrrolizine-5-carboxamidesCompound 5b HT29 (Colon)0.92[7][8]
5-bromo-7-azaindolin-2-one derivativeCompound 23p HepG2 (Liver)2.357[9]
5-bromo-7-azaindolin-2-one derivativeCompound 23p A549 (Lung)3.012[9]
5-bromo-indole-2-carboxamide derivativeTitle CompoundA549 (Lung)14.4 µg/mL[10][11]

Conclusion and Future Directions

This compound represents a promising, yet unexplored, candidate for anti-cancer drug discovery. The protocols and theoretical framework provided in these application notes offer a robust starting point for its systematic evaluation. Future studies should aim to confirm its anti-proliferative activity, elucidate its precise mechanism of action through target identification studies, and evaluate its efficacy in in vivo models of cancer. The simplicity of its structure also allows for the straightforward synthesis of derivatives, opening avenues for structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

Application Notes and Protocols for the In Vitro Evaluation of 5-bromo-1H-pyrrole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5-bromo-1H-pyrrole-2-carboxamide Derivatives

The pyrrole-2-carboxamide scaffold is a privileged pharmacophore, forming the core of numerous molecules with a broad spectrum of biological activities, including antibacterial, antiviral, and antitumor effects.[1][2][3] The introduction of a bromine atom at the 5-position of the pyrrole ring can significantly modulate the physicochemical properties and biological activity of these compounds, making this compound derivatives a promising class for novel drug discovery.[4] Notably, derivatives of this class have shown potent anticancer and antitubercular activities.[4][5][6]

This guide provides a comprehensive framework for the in vitro evaluation of novel this compound derivatives. As a Senior Application Scientist, the methodologies detailed herein are designed to be robust, reproducible, and grounded in established scientific principles, enabling researchers to thoroughly characterize the cytotoxic, apoptotic, and target-specific activities of their compounds. The overarching goal is to provide a logical and efficient workflow for identifying promising lead candidates for further preclinical development.[7][8]

Experimental Workflow: A Strategic Approach to In Vitro Characterization

A systematic in vitro evaluation is paramount to understanding the therapeutic potential and mechanism of action of novel compounds.[9][10] The following workflow provides a structured approach, beginning with broad cytotoxicity screening and progressively moving towards more specific mechanistic studies.

experimental_workflow cluster_screening Phase 1: Primary Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_target Phase 3: Target Identification & Validation A Compound Synthesis & Purity Analysis B Cytotoxicity Screening (e.g., MTT Assay) A->B Select relevant cancer cell lines C IC50 Value Determination B->C Dose-response curve analysis D Apoptosis Induction Assays (e.g., Caspase Activity) C->D Investigate mechanism of cell death for potent compounds E Cell Cycle Analysis C->E F Enzyme Inhibition Assays D->F Based on predicted targets or observed phenotype G Western Blot for Target Protein Expression F->G Confirm target engagement in a cellular context

Caption: A logical workflow for the in vitro testing of this compound derivatives.

Part 1: Cytotoxicity and Cell Viability Assessment

The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation.[11] This allows for the quantification of a compound's potency and provides a basis for selecting concentrations for subsequent mechanistic assays.

The MTT Assay: A Cornerstone of Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT tetrazolium salt to a purple formazan product.[10][12][13] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Materials:

  • This compound derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver))[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[14][15]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)[14]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their logarithmic growth phase.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16]

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium. It is crucial to include a vehicle control containing the same concentration of the solvent used to dissolve the compounds.[9]

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][15]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[17] A visible purple precipitate should appear in the wells with viable cells.[17]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[13]

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][14]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][15]

Data Analysis and IC50 Calculation:

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits 50% of cell growth.[9] It is a key metric for comparing the potency of different compounds.[18]

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Dose-Response Curve:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a sigmoidal dose-response curve to the data.[19][20]

  • Determine IC50:

    • The IC50 value is the concentration of the compound that corresponds to 50% viability on the fitted curve.[18][20]

Parameter Recommendation Rationale
Cell Lines MCF-7, A549, HepG2, and a non-cancerous cell line (e.g., HEK293)To assess broad-spectrum anticancer activity and selectivity.[4][21]
Compound Concentrations Logarithmic serial dilutions (e.g., 0.01 µM to 100 µM)To generate a comprehensive dose-response curve for accurate IC50 determination.[16]
Incubation Time 48 hoursA standard time point for assessing cytotoxicity, though shorter (24h) and longer (72h) times can provide additional insights.[9]

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of the this compound derivatives has been established, the next critical step is to investigate how these compounds induce cell death.

Caspase Activity Assay: A Marker for Apoptosis

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. A key hallmark of apoptosis is the activation of a family of proteases called caspases. Caspase-3 and caspase-7 are effector caspases that play a central role in the execution phase of apoptosis.[22]

This protocol utilizes a luminescent assay that measures the activity of caspase-3 and -7. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[22]

Materials:

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Cells treated with the this compound derivatives at their IC50 and 2x IC50 concentrations

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat them with the test compounds as described in the MTT assay protocol. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[23]

  • Assay Procedure:

    • After the desired treatment period, allow the plate to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[23]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[23]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • The fold increase in caspase activity can be calculated by dividing the luminescence signal of the treated samples by the signal of the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.[24]

apoptosis_pathway A 5-bromo-1H-pyrrole-2- carboxamide derivative B Cellular Stress / Target Engagement A->B C Initiator Caspases (e.g., Caspase-8, -9) B->C D Effector Caspases (Caspase-3, -7) C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

Caption: A simplified diagram of the caspase-mediated apoptosis pathway.

Part 3: Target Validation and Protein Expression Analysis

Identifying the molecular target of a novel compound is crucial for understanding its mechanism of action and for further drug development.[25] Based on the known activities of pyrrole-2-carboxamide derivatives, potential targets could include kinases or enzymes involved in microbial metabolism.[5][26]

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can modulate the activity of a specific enzyme.[27] These assays are typically performed in a cell-free system.

General Protocol Outline:

  • Reagents: Purified enzyme, substrate, buffer, and the this compound derivative.

  • Procedure: The enzyme, inhibitor, and buffer are pre-incubated. The reaction is initiated by the addition of the substrate.

  • Detection: The formation of the product or the depletion of the substrate is measured over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: The rate of the reaction is plotted against the inhibitor concentration to determine the IC50 value for enzyme inhibition.

Western Blotting: Confirming Target Engagement in a Cellular Context

Western blotting is a powerful technique used to detect specific proteins in a complex mixture, such as a cell lysate. It can be used to investigate whether the treatment with a this compound derivative affects the expression level or the phosphorylation status of a target protein, thereby confirming target engagement within the cell.[28]

Materials:

  • Cells treated with the test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit[29][30]

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[31]

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with the test compounds for the desired time.

    • Lyse the cells in lysis buffer and collect the protein extracts.

    • Determine the protein concentration of each lysate using the BCA protein assay.[32] This ensures equal loading of protein for all samples.[33]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane.[28]

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[31]

    • Wash the membrane again with TBST.

  • Detection and Imaging:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Use a loading control (e.g., an antibody against β-actin or GAPDH) to normalize the results and confirm equal protein loading.

Data Analysis:

  • The intensity of the bands corresponding to the target protein can be quantified using image analysis software. Changes in protein expression or phosphorylation status in treated versus untreated cells can provide evidence of target engagement.

Conclusion

The methodologies outlined in this guide provide a robust and systematic approach for the in vitro characterization of this compound derivatives. By following this workflow, researchers can effectively assess the cytotoxic potential, elucidate the mechanism of cell death, and identify and validate the molecular targets of their novel compounds. This comprehensive in vitro evaluation is an indispensable step in the journey of translating promising chemical entities into next-generation therapeutics.

References

Application Notes & Protocols: 5-bromo-1H-pyrrole-2-carboxamide for Targeting MmpL3 in Tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents with unique mechanisms of action.[1] The mycobacterial membrane protein Large 3 (MmpL3) has been identified as a highly promising drug target due to its essential role in transporting trehalose monomycolate (TMM), a critical precursor for the mycobacterial cell wall.[1][2][3] Inhibition of MmpL3 disrupts the integrity of this unique cell wall, leading to bacterial death.[1][4] This document provides a comprehensive guide for researchers on the evaluation of 5-bromo-1H-pyrrole-2-carboxamide (hereafter referred to as PC-Br), a representative compound from a class of potent MmpL3 inhibitors, for anti-tubercular drug development.[5][6] We present a logical cascade of protocols, from initial in vitro potency and safety assessments to detailed mechanistic studies confirming on-target activity and evaluation in cellular models of infection.

Introduction: The Rationale for Targeting MmpL3

The cell envelope of M. tuberculosis is a complex and unique structure, rich in mycolic acids, that is essential for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[2] MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, functions as an essential "flippase," mediating the transport of TMM from the cytoplasm across the inner membrane to the periplasm.[2][3][7] In the periplasm, TMM serves as the precursor for key cell wall components, including trehalose dimycolate (TDM) and the mycolates attached to the arabinogalactan.[2][8]

Genetic or chemical inhibition of MmpL3 is lethal to Mtb, making it a highly vulnerable and attractive target for new anti-tubercular drugs.[7] Several distinct chemical scaffolds have been identified as MmpL3 inhibitors, highlighting its "druggability."[5] Pyrrole-2-carboxamides represent one such promising class of inhibitors, demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains.[5][6][9] This guide provides the experimental framework to validate and characterize PC-Br as a targeted MmpL3 inhibitor.

Mechanism of MmpL3 Inhibition by PC-Br

The proposed mechanism involves the direct binding of PC-Br to the MmpL3 transporter, likely within its transmembrane domain, which serves as a proton translocation path.[10][11] This binding event obstructs the transport of TMM, leading to its accumulation in the cytoplasm and a deficit of mycolic acid precursors in the periplasm. This disruption of cell wall biosynthesis ultimately compromises the structural integrity of the bacterium, resulting in cell death.

MmpL3_Inhibition cluster_0 Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm TMM_cyto Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport PCBr_cyto PC-Br PCBr_cyto->MmpL3 Inhibition TMM_peri TMM MmpL3->TMM_peri CW Cell Wall Synthesis TMM_peri->CW validation_workflow cluster_target On-Target Confirmation start Potent Hit from Primary Screen (e.g., PC-Br) mic_confirm Confirm MIC (Protocol 1) start->mic_confirm cytotox Assess Cytotoxicity (Protocol 2) start->cytotox tmm_assay TMM Accumulation Assay (Protocol 3A) mic_confirm->tmm_assay binding_assay Direct Binding Assay (Protocol 3B) tmm_assay->binding_assay mutant_screen Screen vs. MmpL3 Mutants (Protocol 3C) binding_assay->mutant_screen validated Validated On-Target MmpL3 Inhibitor mutant_screen->validated

References

Application Note: A Strategic Workflow for the Design, Synthesis, and Evaluation of Novel Antimicrobial Agents from a 5-Bromo-1H-pyrrole-2-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. The pyrrole heterocycle is a privileged scaffold found in numerous natural and synthetic compounds with significant biological activity.[1][2] This application note details a comprehensive, rational, and field-proven workflow for designing, synthesizing, and evaluating novel antimicrobial candidates starting from the promising, halogenated scaffold, 5-bromo-1H-pyrrole-2-carboxamide. We present a structure-activity relationship (SAR)-driven approach, detailed synthetic protocols for library generation, a robust cascade for in vitro antimicrobial screening, and essential protocols for cytotoxicity assessment to determine selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and optimize new chemical entities in the fight against infectious diseases.

Introduction

Nitrogen-containing heterocycles are foundational structural motifs in a vast number of approved antibacterial drugs.[1] Among these, the pyrrole ring system is particularly noteworthy, forming the core of natural antibiotics like pyrrolnitrin and pyoluteorin.[3] The inherent electronic properties and synthetic tractability of the pyrrole scaffold make it an ideal starting point for medicinal chemistry campaigns.[2]

Intense antibacterial activity in this class of compounds is often dependent on specific structural characteristics, including the dihalogenation of the pyrrole ring.[1] This provides a strong rationale for selecting this compound as a versatile starting point. Its structure contains three key points for chemical diversification: the N1-position of the pyrrole ring, the amide nitrogen, and the potential for further substitution on the pyrrole core. This workflow focuses on a rational, SAR-driven modification at the first two positions to rapidly generate a library of diverse analogs for biological evaluation.

Rational Design & Library Generation Strategy

Our design strategy is centered on systematically exploring the chemical space around the this compound core to establish clear Structure-Activity Relationships (SAR). The primary hypothesis is that modifications at the amide nitrogen (R¹) and the pyrrole nitrogen (R²) will significantly impact antibacterial potency, spectrum, and selectivity by altering the molecule's steric and electronic properties, as well as its interaction with potential bacterial targets like DNA gyrase or MmpL3.[1][4]

Diversification Points:

  • Amide (R¹) Modification: The amide N-H bond will be replaced with a diverse set of alkyl, aryl, and heteroaryl amines. This is a critical modification point, as bulky substituents such as adamantyl groups have been shown to dramatically improve the activity of pyrrole-2-carboxamides against certain pathogens.[4]

  • Pyrrole N1 (R²) Modification: The pyrrole N-H will be alkylated or arylated. This modification alters the overall lipophilicity and hydrogen-bonding capacity of the scaffold, which can influence membrane permeability and target engagement.

The library will be designed to include a range of functionalities (e.g., basic amines, hydrogen bond donors/acceptors, lipophilic groups, electron-withdrawing/donating groups) to provide a rich dataset for SAR analysis.[2]

G cluster_0 Core Scaffold cluster_1 Diversification Strategy cluster_2 R¹ Amine Groups cluster_3 R² Alkyl/Aryl Halides Start This compound Hydrolysis Step 1: Hydrolysis to 5-Bromo-1H-pyrrole-2-carboxylic acid Start->Hydrolysis AmideCoupling Step 2a: Amide Coupling (Diversify R¹) Hydrolysis->AmideCoupling N_Alkylation Step 2b: N1-Alkylation (Diversify R²) Hydrolysis->N_Alkylation Alternative Sequence AmideCoupling->N_Alkylation Sequential Modification Library Diverse Compound Library AmideCoupling->Library N_Alkylation->AmideCoupling N_Alkylation->Library R1_amines Aliphatic Amines Aromatic Amines Heterocyclic Amines R1_amines->AmideCoupling R2_halides Alkyl Halides Benzyl Halides Substituted Benzyl Halides R2_halides->N_Alkylation

Caption: Rational design workflow for library generation.

Synthetic Protocols

The following protocols describe the general procedures for generating a library of novel this compound derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Synthesis of 5-Bromo-1H-pyrrole-2-carboxylic acid (Intermediate)

Causality: The commercially available amide must first be hydrolyzed to its corresponding carboxylic acid to serve as the substrate for subsequent amide coupling reactions. This provides a versatile intermediate for linking to a wide array of amines.

  • Setup: To a round-bottom flask, add this compound (1.0 eq), ethanol (10 mL/mmol), and water (10 mL/mmol).

  • Reaction: Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at 60 °C for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and adjust the pH to ~3-4 using 1 M HCl.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the carboxylic acid intermediate.[4]

Protocol 2.2: General Procedure for Parallel Amide Synthesis (R¹ Diversification)

Causality: Amide bond formation using coupling agents like EDCI and HOBt is a robust and widely used method that tolerates a broad range of functional groups, making it ideal for generating a diverse library from various primary and secondary amines.[5]

  • Setup: In a reaction vial, dissolve 5-bromo-1H-pyrrole-2-carboxylic acid (1.0 eq), the desired amine (1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and N,N'-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Pour the reaction mixture into cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC.[4]

Protocol 2.3: General Procedure for N1-Alkylation/Arylation (R² Diversification)

Causality: The pyrrole N-H proton is moderately acidic and can be deprotonated with a suitable base like sodium hydride (NaH), creating a nucleophilic nitrogen that readily reacts with electrophilic alkyl or benzyl halides.[4] This allows for systematic modification of the scaffold's N1 position.

  • Setup: To a solution of an N-H containing pyrrole-2-carboxamide derivative (1.0 eq) in anhydrous DMF, add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Stir for 30 minutes.

  • Reaction: Add the desired alkyl or aryl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 3-5 hours.

  • Workup: Carefully quench the reaction by adding water. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[4]

G cluster_0 Core Synthesis Schemes start_amide This compound acid 5-Bromo-1H-pyrrole-2-carboxylic acid start_amide->acid NaOH, EtOH/H₂O 60 °C coupled_product N-(R¹)-5-Bromo-1H-pyrrole-2-carboxamide acid->coupled_product amine R¹-NH₂ amine->coupled_product final_product N-(R¹)-1-(R²)-5-Bromopyrrole-2-carboxamide coupled_product->final_product coupling_reagents EDCI, HOBt, DIPEA DMF, rt coupling_reagents->coupled_product alkyl_halide R²-X alkyl_halide->final_product alkylation_reagents NaH, DMF rt alkylation_reagents->final_product

Caption: Core chemical reaction pathways.

Primary Antimicrobial Screening Cascade

A tiered approach is employed to efficiently screen the synthesized library, starting with a qualitative assay to identify active compounds, followed by quantitative assays to determine potency.

Protocol 3.1: Agar Disk Diffusion for Initial Qualitative Screening

Causality: This method is a cost-effective and rapid way to screen a large number of compounds for any antimicrobial activity.[6] It provides a clear visual indication (a zone of inhibition) if a compound can diffuse through the agar and inhibit microbial growth.

  • Preparation: Prepare Mueller-Hinton agar (MHA) plates. Inoculate the surface of each plate with a standardized bacterial suspension (0.5 McFarland standard) using a sterile swab to create a uniform lawn.

  • Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Pipette a fixed amount (e.g., 10 µL) of each test compound solution (typically 1 mg/mL in DMSO) onto a disk.

  • Controls: Use a disk with DMSO as a negative control and a disk with a known antibiotic (e.g., Ciprofloxacin, Gentamicin) as a positive control.[5]

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone indicates greater activity.

Protocol 3.2: Broth Microdilution for MIC Determination

Causality: This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8] It provides the potency data needed for SAR analysis.

  • Preparation: In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound at 2x the highest desired concentration to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Prepare a standardized bacterial inoculum and dilute it in MHB such that the final concentration in each well after inoculation is 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a plate reader.[7]

Protocol 3.3: Determination of Minimum Bactericidal Concentration (MBC)

Causality: The MBC assay is a critical follow-up to the MIC test. It distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria), providing deeper insight into the compound's mode of action.[7]

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the microtiter plate.

  • Plating: Spot-plate each aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37 °C for 18-24 hours.

  • Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).[7]

G Start Synthesized Compound Library DiskDiffusion Protocol 3.1: Agar Disk Diffusion Screen Start->DiskDiffusion Inactive Inactive Compounds (No Zone of Inhibition) DiskDiffusion->Inactive Active Active Compounds (Zone of Inhibition) DiskDiffusion->Active MIC_Test Protocol 3.2: Broth Microdilution (MIC) Active->MIC_Test MBC_Test Protocol 3.3: Subculture for MBC MIC_Test->MBC_Test Data Quantitative Potency Data (MIC & MBC Values) MBC_Test->Data

Caption: Tiered antimicrobial screening cascade.

In Vitro Toxicology & Selectivity Profiling

A promising antimicrobial agent must be potent against bacterial pathogens while exhibiting minimal toxicity to host cells.[9]

Protocol 4.1: Mammalian Cell Cytotoxicity Assay (Resazurin-based)

Causality: The resazurin (AlamarBlue) assay is a robust and sensitive method to measure cell viability. Metabolically active (i.e., viable) cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The level of fluorescence is directly proportional to the number of living cells, allowing for the determination of a compound's cytotoxic concentration (CC₅₀).[10]

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37 °C in a humidified, 5% CO₂ atmosphere.

  • Assay: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Measurement: Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the negative control. The CC₅₀ value (the concentration that reduces cell viability by 50%) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Data Interpretation & Lead Prioritization

The ultimate goal is to identify compounds with high potency and high selectivity. This is achieved by integrating the MIC and CC₅₀ data to calculate the Selectivity Index (SI) .

Selectivity Index (SI) = CC₅₀ / MIC

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the bacterial pathogen than to mammalian cells. The data should be compiled into a table to facilitate comparison and the identification of initial SAR trends.

Table 1: Hypothetical Screening Data and Lead Prioritization

Compound IDR¹ GroupR² GroupMIC (µg/mL) vs. S. aureusCC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI)
Start -H-H128>256>2
AN-01 -Cyclohexyl-H32>256>8
AN-02 -Phenyl-H641282
AN-03 -Adamantyl-H4 >256>64
AN-04 -Adamantyl-CH₃2 12864
AN-05 -Adamantyl-Benzyl8648

From this hypothetical data, one can derive initial SAR:

  • R¹ Position: Bulky, lipophilic groups (cyclohexyl, adamantyl) are preferred over small or planar aromatic groups for activity against S. aureus. The adamantyl group (AN-03) is optimal.[4]

  • R² Position: Small alkylation (methyl group, AN-04) at the N1 position appears to enhance potency, while larger groups (benzyl, AN-05) may be detrimental to selectivity.

Compounds AN-03 and AN-04 would be prioritized as lead candidates for further optimization and mechanism of action studies.

Conclusion

This application note provides a structured, end-to-end workflow for the discovery of novel antimicrobial agents based on the this compound scaffold. By combining rational library design with robust synthetic protocols and a tiered biological evaluation cascade, this strategy enables the efficient identification of potent and selective lead compounds. The systematic establishment of structure-activity relationships is crucial for guiding subsequent optimization efforts to develop next-generation antibiotics.

References

"experimental setup for evaluating pyrrole-based compounds in vivo"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical In Vivo Evaluation of Novel Pyrrole-Based Compounds

Introduction: Bridging the Gap from Bench to Bedside

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic therapeutic agents.[1][2][3] Its versatile structure is found in blockbuster drugs targeting a wide array of diseases, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][4][5] The journey from a promising pyrrole-based compound synthesized in the lab to a potential clinical candidate is arduous and requires rigorous preclinical evaluation. In vivo studies are the critical juncture where a compound's behavior is assessed within a complex biological system, providing indispensable data on its therapeutic potential and safety.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides detailed protocols and field-proven insights for designing and executing a robust in vivo evaluation program for novel pyrrole-based compounds. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to generate reliable and reproducible data.

PART 1: Foundational Study Design & Pre-formulation

The success of any in vivo experiment hinges on meticulous planning. The initial steps involve preparing the compound for administration and selecting an appropriate biological system that can meaningfully answer the research question.

Compound Formulation: The First Hurdle

Many novel pyrrole derivatives exhibit poor aqueous solubility, posing a significant challenge for in vivo administration. A well-designed formulation ensures consistent bioavailability and minimizes vehicle-related artifacts.

Causality Behind Formulation Choices: The primary goal is to create a formulation that is non-toxic, maintains the compound's stability, and allows for accurate, reproducible dosing. The choice of vehicle depends on the administration route and the physicochemical properties of the compound. Forcing a compound into a solution with harsh solvents can lead to precipitation upon injection, causing embolism or inconsistent absorption.

Protocol: Preparation of a Vehicle-Based Formulation for Oral (PO) and Intraperitoneal (IP) Dosing

  • Solubility Screening:

    • Begin by assessing the solubility of the pyrrole compound in a panel of common, biocompatible vehicles.

    • Tier 1 (Aqueous): Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).

    • Tier 2 (Co-solvents/Surfactants): 10% DMSO in saline, 10% Solutol HS 15 in saline, 5% Tween 80 in saline.

    • Tier 3 (Suspensions): 0.5% Carboxymethylcellulose (CMC) in water, 1% Methylcellulose in water.

  • Formulation Preparation (Suspension Example):

    • Accurately weigh the required amount of the pyrrole compound.

    • In a sterile mortar, add a small amount of the 0.5% CMC vehicle to the powder to create a paste. This wetting step is crucial to prevent clumping.

    • Gradually add the remaining vehicle while continuously triturating with the pestle until a homogenous suspension is formed.

    • Transfer the suspension to a sterile vial. Maintain constant agitation (e.g., using a stir bar) during dosing to ensure uniformity.

  • Validation:

    • Visually inspect the formulation for stability over a typical experiment duration (e.g., 2-4 hours). Look for signs of precipitation or aggregation.

    • For critical studies, it is advisable to analytically confirm the concentration and homogeneity of the formulation.

Selection of the In Vivo Model

The choice of animal model is arguably the most critical decision in the study design. The model must be relevant to the human disease being targeted and sensitive to the therapeutic mechanism of the compound. Wistar or Sprague-Dawley rats are often used for initial pharmacokinetic and safety studies due to their larger size, which facilitates blood sampling.[6][7] Mice, particularly genetically engineered models, are invaluable for efficacy studies in oncology and other specific diseases.[8][9]

Decision Framework for Animal Model Selection

The selection process can be visualized as a decision tree, guiding the researcher from the broad therapeutic area to a specific, validated model.

G Therapeutic_Area Define Therapeutic Area PK_Tox Pharmacokinetics (PK) & Preliminary Toxicity Therapeutic_Area->PK_Tox Initial Screening Efficacy Efficacy / Pharmacodynamics (PD) Therapeutic_Area->Efficacy Proof-of-Concept Rat_Model Wistar or Sprague-Dawley Rat (Larger size for serial blood draws) PK_Tox->Rat_Model Disease_Model Disease-Specific Model Efficacy->Disease_Model Inflammation Inflammation Disease_Model->Inflammation Cancer Oncology Disease_Model->Cancer Neuro Neurodegeneration Disease_Model->Neuro Carrageenan Carrageenan-Induced Paw Edema (Rat) (Acute Inflammation) Inflammation->Carrageenan Xenograft Xenograft / Syngeneic Models (Mouse) (Tumor Growth Inhibition) Cancer->Xenograft OHDA 6-OHDA Lesion Model (Rat/Mouse) (Parkinson's Disease) Neuro->OHDA

Caption: Decision tree for selecting an appropriate in vivo model.

PART 2: Pharmacokinetic (PK) Profiling

Understanding a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is essential.[10] A compound is therapeutically useless if it cannot reach its target in sufficient concentrations.

Causality Behind PK Study Design: A typical PK study involves administering the compound via both intravenous (IV) and oral (PO) routes. The IV route provides a baseline for 100% bioavailability, allowing for the calculation of fundamental parameters like clearance and volume of distribution. The PO route is used to determine oral bioavailability, a critical parameter for drug development. Serial blood sampling is performed to map the concentration-time curve.[6]

Workflow for a Typical Pharmacokinetic Study

G cluster_animal Animal Phase cluster_analytical Analytical Phase Acclimatize Acclimatize Animals (e.g., Cannulated Rats) Dosing Dose Compound (IV and PO Groups) Acclimatize->Dosing Sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) Dosing->Sampling Process Process Samples (Plasma Separation) Sampling->Process Extraction Sample Extraction (e.g., Protein Precipitation) Process->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantify Quantify Concentration vs. Standard Curve LCMS->Quantify Calculate Calculate PK Parameters (e.g., AUC, Cmax, t1/2) Quantify->Calculate

Caption: Standard workflow for an in vivo pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Wistar Rats

  • Animal Preparation:

    • Use male Wistar rats (250-300g) with jugular vein cannulation for stress-free serial blood sampling. Allow animals to recover for at least 48 hours post-surgery.

    • Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Grouping and Dosing:

    • Group 1 (IV): Administer the compound via the tail vein at a low dose (e.g., 1-2 mg/kg).

    • Group 2 (PO): Administer the compound via oral gavage at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 150 µL) from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to a new, labeled tube and store at -80°C until bioanalysis.

  • Bioanalysis and Data Interpretation:

    • Thaw plasma samples and extract the compound (e.g., via protein precipitation with acetonitrile).

    • Quantify the concentration of the pyrrole compound using a validated LC-MS/MS method.

    • Plot plasma concentration versus time and calculate key PK parameters using non-compartmental analysis software.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the speed of absorption
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure
Half-lifeTime for plasma concentration to decrease by 50%
CL ClearanceRate of drug elimination from the body
Vd Volume of DistributionApparent volume into which the drug distributes
F% Oral BioavailabilityFraction of the oral dose that reaches systemic circulation

PART 3: Efficacy & Pharmacodynamic (PD) Evaluation

Once a compound demonstrates a favorable PK profile, the next step is to assess its biological activity in a disease-relevant model. This section provides a protocol for a common anti-inflammatory model.

Causality Behind the Carrageenan-Induced Edema Model: This model is a widely accepted and validated method for evaluating the acute anti-inflammatory activity of novel compounds.[7] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which can be easily and quantitatively measured. The model allows for a direct assessment of a compound's ability to suppress this inflammatory cascade.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (180-220g) for at least 5 days.

    • Randomly divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC)

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

      • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, PO)

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Compound Administration:

    • Administer the vehicle, positive control, or test compound orally via gavage.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its baseline volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance.

PART 4: Preliminary Toxicological Assessment

Safety is paramount in drug development. Acute toxicity studies provide initial information on a compound's safety profile and help determine the dose range for subsequent efficacy studies.[11]

Causality Behind Acute Toxicity Study Design: The primary goal is to identify the dose that causes overt signs of toxicity or mortality after a single administration. This helps establish a preliminary therapeutic window (the gap between an effective dose and a toxic dose). Observations focus on changes in appearance, behavior, and physiological functions.[11]

Protocol: Acute Oral Toxicity Study (Adapted from OECD Guidelines)

  • Animals and Dosing:

    • Use healthy, young adult female Wistar rats.

    • Administer a single oral dose of the test compound. A starting dose of 300 mg/kg is common for initial assessment.[11] A vehicle control group is also included.

  • Observation Period:

    • Observe animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.

  • Clinical Observations:

    • Record any signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, convulsions, lethargy, salivation).

    • Record body weight just before dosing and at days 7 and 14.

    • Record any mortality.

  • Necropsy:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform a gross necropsy and examine major organs (liver, kidneys, heart, lungs, spleen) for any abnormalities. For compounds showing signs of toxicity, organ collection for histopathology is recommended.

Table 2: Sample Checklist for Clinical Signs of Toxicity

CategoryObservationPresent (Yes/No)Severity (Mild/Mod/Sev)
General Lethargy, Morbidity, Mortality
Skin/Fur Piloerection, Discoloration
Respiratory Labored breathing, Nasal discharge
CNS Tremors, Convulsions, Ataxia
Autonomic Salivation, Lacrimation, Diarrhea

Conclusion

The in vivo evaluation of pyrrole-based compounds is a multi-faceted process that requires a systematic and scientifically rigorous approach. By carefully considering compound formulation, selecting disease-relevant animal models, and executing integrated pharmacokinetic, pharmacodynamic, and toxicological studies, researchers can effectively characterize the therapeutic potential of novel candidates. The protocols and frameworks presented in this guide provide a solid foundation for generating the high-quality, reproducible data necessary to advance promising molecules through the drug development pipeline.

References

Application Notes & Protocols: A Framework for Characterizing Novel Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Featured Compound: 5-bromo-1H-pyrrole-2-carboxamide

Authored by: A Senior Application Scientist

These application notes provide a comprehensive framework for the characterization of novel small molecules as potential chemical probes, using this compound as a hypothetical candidate. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new tools for biological research.

Chemical probes are indispensable reagents for dissecting complex biological processes and for the initial stages of drug discovery.[1][2] A high-quality chemical probe is a small molecule that selectively modulates a specific protein target, enabling the study of that target's function in cells and organisms.[3] However, the journey from a novel compound to a well-validated chemical probe is a rigorous process that demands systematic evaluation.[4] This document outlines a strategic workflow, detailing the essential experimental protocols and the scientific rationale behind them.

Part 1: Foundational Characterization of the Candidate Probe

Before embarking on biological assays, it is crucial to establish the fundamental physicochemical properties of the candidate compound. These properties will influence its behavior in all subsequent experiments and are critical for generating reproducible data.[5]

Purity Assessment

The purity of the candidate probe is paramount. Impurities can lead to misleading results, including off-target effects or a misinterpretation of potency.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

  • Mass Spectrometry Method:

    • Couple the HPLC outflow to an electrospray ionization (ESI) mass spectrometer.

    • Acquire data in both positive and negative ion modes over a mass range of 100-1000 m/z.

  • Data Analysis:

    • The purity is determined by the area under the curve of the main peak in the HPLC chromatogram. A purity of ≥95% is generally required for a chemical probe.

    • Confirm the mass of the main peak corresponds to the expected molecular weight of this compound (189.01 g/mol ).

Solubility and Stability Assessment

Poor solubility can lead to inaccurate concentration measurements and compound precipitation in assays. Chemical instability can result in a loss of active compound over time.[6]

Protocol 2: Aqueous Solubility Determination

  • Kinetic Solubility (Nephelometry):

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Make serial dilutions in a 96-well plate.

    • Add aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.

    • Measure turbidity using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[6]

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess of the solid compound to an aqueous buffer.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).[7]

    • Filter or centrifuge the solution to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the supernatant by HPLC.[7]

Protocol 3: Stability Assessment

  • Sample Preparation: Prepare solutions of the compound in relevant assay buffers (e.g., cell culture media, biochemical assay buffer) at a typical working concentration (e.g., 10 µM).

  • Incubation: Incubate the solutions at relevant temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: At each time point, analyze the samples by HPLC to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the percentage of the remaining compound against time. A compound is generally considered stable if >90% remains after 24 hours.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyMethodResultInterpretation
Purity HPLC-UV (254 nm)98.5%Suitable for biological assays.
Identity LC-MS (ESI+)189.9 (M+H)+Confirms molecular identity.
Kinetic Solubility Nephelometry in PBS75 µMSufficient for most initial cell-based assays.
Thermodynamic Solubility Shake-flask in PBS50 µMProvides the true equilibrium solubility.
Stability in Media HPLC (37°C, 24h)95% remainingStable under typical cell culture conditions.

Part 2: Target Identification and Validation

For a novel compound with an unknown mechanism of action, identifying its biological target is a critical and often challenging step.[1][8]

Target Identification Strategies

A combination of computational and experimental approaches is often employed.

  • In Silico Prediction: Use computational tools and databases to predict potential targets based on structural similarity to known ligands.

  • Affinity-Based Proteomics: Chemically modify the probe to incorporate a reactive group and an enrichment handle (e.g., biotin). This modified probe can then be used to pull down its binding partners from cell lysates for identification by mass spectrometry.[9]

  • Phenotypic Screening: Screen the compound across a panel of cell lines with known genetic backgrounds or in disease-relevant phenotypic assays to generate a "phenotypic fingerprint" that may suggest a particular pathway or target class.[10]

Target Validation

Once a putative target is identified, it must be validated to confirm that it is responsible for the compound's observed biological effects.[2]

Protocol 4: Thermal Shift Assay (TSA) for Target Engagement

This biophysical assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.

  • Reaction Setup: In a 96-well PCR plate, combine the purified putative target protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of the test compound.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the compound indicates direct binding.

Protocol 5: Cellular Target Engagement using NanoBRET™

This assay measures the binding of a compound to a specific target protein in living cells.

  • Cell Line Preparation: Use a cell line that expresses the target protein fused to a NanoLuc® luciferase.

  • Assay Setup: Culture the cells in a 96-well plate. Add a cell-permeable fluorescent tracer that binds to the target protein.

  • Compound Addition: Add varying concentrations of the test compound. If the compound binds to the target, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

  • Data Analysis: Measure the BRET signal and plot it against the compound concentration to determine the IC50 for target engagement in a cellular environment.

G cluster_0 Target Identification cluster_1 Target Validation In Silico Prediction In Silico Prediction Affinity Proteomics Affinity Proteomics Phenotypic Screening Phenotypic Screening Putative Target(s) Putative Target(s) Phenotypic Screening->Putative Target(s) TSA Biophysical Assay (e.g., Thermal Shift) NanoBRET Cellular Assay (e.g., NanoBRET™) Validated Target Validated Target NanoBRET->Validated Target Novel Compound Novel Compound Novel Compound->In Silico Prediction Putative Target(s)->TSA

Caption: Workflow for target identification and validation.

Part 3: In Vitro Characterization: Potency and Selectivity

Once the target is validated, the next step is to quantify the compound's potency and selectivity through in vitro assays.

Potency Determination

Let's hypothesize that the target of this compound is a protein kinase, "Kinase X".

Protocol 6: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a 384-well plate, combine Kinase X, its specific substrate peptide, and ATP (at its Km concentration).

  • Compound Addition: Add serial dilutions of this compound. Include appropriate controls (no enzyme, no compound).

  • Reaction and Detection: Incubate at 30°C for 1 hour. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling

A good chemical probe should be highly selective for its intended target.[11]

Protocol 7: Kinome-Wide Selectivity Profiling

  • Screening: Submit the compound to a commercial service for screening against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The results are typically reported as the percent inhibition for each kinase. A highly selective probe should show significant inhibition of only its intended target (and perhaps a very small number of closely related kinases).

  • Follow-up: For any off-targets identified, determine their full IC50 curves to quantify the degree of selectivity.

Table 2: Hypothetical In Vitro Activity of this compound

AssayTargetResult (IC50)Selectivity (vs. Kinase Y)
Kinase Inhibition Kinase X50 nM>200-fold
Kinase Inhibition Kinase Y (Off-target)>10,000 nM-
Selectivity Screen Kinome Panel (1 µM)>80% inhibition of Kinase X onlyHigh

Part 4: Cellular Activity and Cytotoxicity

Demonstrating that the probe is active in a cellular context and understanding its effects on cell health are crucial steps.[12]

Cellular Target Inhibition

Protocol 8: Western Blot for Phospho-Substrate

  • Cell Treatment: Culture a cell line known to express Kinase X. Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of Kinase X. Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the level of the phosphorylated substrate indicates target inhibition in cells. The concentration that causes 50% inhibition is the cellular IC50.

Cytotoxicity Assessment

It is important to distinguish between on-target cellular effects and general cytotoxicity.[13]

Protocol 9: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for an extended period (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Measure luminescence and plot cell viability against compound concentration to determine the CC50 (cytotoxic concentration 50%). A good probe should have a large window between its cellular IC50 and its CC50.[13]

G Start Start Seed Cells Seed Cells in 96-well Plate Start->Seed Cells Treat Treat with Compound (Serial Dilutions) Seed Cells->Treat Incubate Incubate for Specified Time Treat->Incubate Assay Perform Assay (e.g., Western, Viability) Incubate->Assay Analyze Data Analysis (IC50, CC50) Assay->Analyze End End Analyze->End

Caption: General workflow for cell-based assays.

Part 5: Best Practices and Data Interpretation

The utility of a chemical probe is defined by the rigor with which it is characterized and used.[14]

  • The "Rule of Two": To increase confidence in experimental findings, it is recommended to use at least two chemically distinct probes for the same target, or one probe and a structurally similar but inactive control compound.[14]

  • Concentration Matters: Use the probe at the lowest concentration that gives a robust on-target effect to minimize the risk of off-target activity.

  • Orthogonal Validation: Whenever possible, confirm findings from chemical probe experiments using orthogonal methods, such as genetic knockdown (e.g., siRNA, CRISPR).

By following this structured approach, researchers can thoroughly characterize novel compounds and determine their suitability as high-quality chemical probes, ultimately leading to more robust and reproducible biological discoveries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-pyrrole-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic route, improve yield, and ensure the highest purity of your target compound. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also build a robust and reproducible process.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary routes. The choice of strategy often depends on the availability of starting materials, scalability, and the desired purity profile. Understanding these pathways is the first step in effective troubleshooting.

Route A: Amide formation from a pre-brominated pyrrole carboxylic acid. This is often the more common and controlled approach. Route B: Bromination of a pre-formed pyrrole-2-carboxamide. This route can be effective but may present challenges with regioselectivity and over-bromination.

Below is a workflow diagram illustrating these two synthetic pathways.

Synthetic_Routes cluster_0 Route A: Bromination First cluster_1 Route B: Amidation First A_start 1H-Pyrrole-2-carboxylic acid A_bromo Bromination A_start->A_bromo A_intermediate 5-Bromo-1H-pyrrole-2-carboxylic acid A_bromo->A_intermediate A_amide Amide Formation A_intermediate->A_amide end_product This compound A_amide->end_product B_start 1H-Pyrrole-2-carboxylic acid B_amide Amide Formation B_start->B_amide B_intermediate 1H-Pyrrole-2-carboxamide B_amide->B_intermediate B_bromo Bromination B_intermediate->B_bromo B_bromo->end_product

Caption: Primary synthetic pathways to this compound.

Part 1: Troubleshooting the Bromination Step

Whether you are brominating the initial carboxylic acid (Route A) or the carboxamide (Route B), the challenges are often similar. The high electron density of the pyrrole ring makes it exceptionally reactive towards electrophilic aromatic substitution, which can be a double-edged sword.[1][2]

FAQ 1: My reaction is producing multiple brominated products (dibromo-, tribromo- species). How can I improve selectivity for the 5-bromo product?

Symptom: TLC or LC-MS analysis shows multiple products with masses corresponding to the addition of two or more bromine atoms.

Root Cause Analysis: The pyrrole heterocycle is highly activated, making it prone to polybromination, especially with powerful brominating agents like molecular bromine (Br₂).[1] Electrophilic substitution preferentially occurs at the C2 (α) position. If C2 is substituted, as with a carboxamide or carboxylic acid, the substitution is directed to the other positions, with C5 being electronically favored. However, the high reactivity can easily lead to further substitution at C3 and C4 if conditions are not carefully controlled.

Solutions:

  • Choice of Brominating Agent: The reactivity of the brominating agent is the most critical factor. Avoid using molecular bromine (Br₂) directly. Instead, opt for milder, more selective reagents.

    Brominating AgentTypical ConditionsAdvantages & Considerations
    N-Bromosuccinimide (NBS) THF, DMF, or CCl₄, -78°C to 0°CHighly Recommended. Mild and selective, often providing the monobrominated product in high yield.[1] Ensure NBS is recrystallized from water if it appears yellow, as impurities can affect reactivity.[1]
    Tetrabutylammonium Tribromide (TBABr₃) CH₂Cl₂ or THF, 0°C to RTA stable, crystalline solid that is easier to handle than Br₂ and offers good selectivity.[1]
    Hydrobromic Acid (HBr) in DMSO DMSO, RTA very mild and highly selective system that can give high yields of the desired bromo compound.[1]
    Molecular Bromine (Br₂) Acetic Acid, CH₂Cl₂, CCl₄Not Recommended for this substrate. Very high reactivity often leads to a mixture of polybrominated products and potential decomposition.[1]
  • Stoichiometry Control: Use no more than 1.0 to 1.1 equivalents of your brominating agent. Precise control is crucial to prevent over-bromination.

  • Temperature Management: Perform the reaction at low temperatures. Starting at -78°C and slowly warming to 0°C or room temperature is a common strategy to moderate the reaction rate and improve selectivity.[1]

FAQ 2: The bromination reaction has a very low yield or did not proceed at all. What went wrong?

Symptom: TLC or LC-MS shows only unreacted starting material.

Root Cause Analysis: This issue often points to an inactive reagent, improper reaction setup, or conditions that are too mild for the specific substrate.

Solutions:

  • Verify Reagent Quality: As mentioned, NBS is a common culprit. Impure or degraded NBS can be ineffective.[1]

    • Protocol: Recrystallization of NBS

      • Dissolve the NBS in a minimum amount of hot water (e.g., 100 g in 200 mL).

      • Filter the hot solution to remove any insoluble succinimide.

      • Cool the filtrate in an ice bath to induce crystallization.

      • Collect the white crystals by vacuum filtration and wash with a small amount of cold water.

      • Dry the crystals under vacuum. The recrystallized NBS should be a white, crystalline solid.[1]

  • Solvent Purity: Ensure solvents are anhydrous and free of impurities that could quench the brominating agent.

  • Substrate Deactivation: While the pyrrole ring is generally activated, a strongly electron-withdrawing group at C2 (like a carboxamide or carboxylic acid) does deactivate the ring compared to unsubstituted pyrrole.[3] If the conditions are too mild (e.g., a very low temperature with a weak brominating agent), the reaction may not initiate. A controlled, gradual warming of the reaction mixture can help initiate the reaction without losing selectivity.

Part 2: Troubleshooting the Amide Formation Step

This step is critical whether it's performed before or after bromination. The key is the efficient activation of the carboxylic acid and its subsequent reaction with an amine source (typically ammonia or an ammonia equivalent).

FAQ 3: The yield of my amide coupling reaction is low, and I have significant unreacted carboxylic acid.

Symptom: The primary species observed after workup is the starting carboxylic acid.

Root Cause Analysis: This points to inefficient activation of the carboxylic acid. Standard amide coupling reagents can be effective, but the choice of reagent and conditions is critical. Alternatively, converting the acid to a more reactive species may be necessary.

Solutions:

  • Optimize Coupling Reagents: If you are using a standard coupling protocol, consider the following:

    • Screen Reagents: Different coupling reagents have different potencies. If a milder reagent like EDCI/HOBt is failing, consider more powerful alternatives like HATU or TBTU.

    • Base and Solvent: The choice of a non-nucleophilic base (like DIPEA) and an appropriate solvent (DMF, CH₂Cl₂) is crucial. Ensure all reagents are anhydrous.

  • Convert to a More Reactive Intermediate: For challenging substrates, direct coupling may not be the best approach. Converting the carboxylic acid to an acid chloride or a 2-(trichloroacetyl)pyrrole is a highly effective strategy.[4] The -CCl₃ group acts as an excellent leaving group, facilitating smooth amide bond formation.[4]

    Amide_Activation carboxylic_acid 5-Bromo-1H-pyrrole- 2-carboxylic acid activated_intermediate Activated Intermediate (e.g., Acid Chloride or Trichloroacetyl Pyrrole) carboxylic_acid->activated_intermediate e.g., (COCl)₂, SOCl₂ or Trichloroacetonitrile amide 5-Bromo-1H-pyrrole- 2-carboxamide activated_intermediate->amide Ammonia Source (NH₃, NH₄OH)

    Caption: Activation strategy for efficient amide formation.

    • Protocol: Formation via 2-(Trichloroacetyl)pyrrole

      • To a solution of 5-bromo-1H-pyrrole-2-carboxylic acid in an appropriate solvent, add an activating agent (e.g., oxalyl chloride or thionyl chloride) to form the acid chloride in situ.

      • Alternatively, follow literature procedures to form the 2-(trichloroacetyl)pyrrole intermediate.[4][5]

      • Carefully add a source of ammonia (e.g., a solution of ammonia in dioxane or ammonium hydroxide) to the activated intermediate at a controlled temperature (often 0°C to RT).

      • Monitor the reaction by TLC or LC-MS until completion.

      • Perform an appropriate aqueous workup to isolate the crude carboxamide.

FAQ 4: I am observing side reactions, such as N-acylation or decomposition of the pyrrole ring.

Symptom: Formation of complex mixtures of byproducts, some of which may not contain the pyrrole ring.

Root Cause Analysis: The pyrrole NH is acidic and can compete in reactions, leading to N-acylation. Additionally, the pyrrole ring can be unstable under strongly acidic or basic conditions, especially at elevated temperatures.

Solutions:

  • Protect the Pyrrole Nitrogen: If N-acylation is a persistent issue, consider protecting the pyrrole nitrogen with a suitable protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). The protecting group can be removed in a final step.

  • Control pH and Temperature: Avoid harsh pH conditions during the reaction and workup. Amide coupling reactions are typically run under neutral or slightly basic conditions. Keep reaction temperatures as low as reasonably possible to maintain the stability of the pyrrole ring.

  • Use a Non-Traditional Method: A novel approach involves the oxidative amidation of a pyrrole-2-carboxaldehyde using reagents like nBu₄NI and TBHP with formamides or amines.[6] This method avoids the use of carboxylic acids and traditional coupling agents, potentially circumventing some side reactions.[6]

Part 3: Purification and Characterization

FAQ 5: How can I effectively purify the final this compound product?

Symptom: Difficulty in separating the product from starting materials or byproducts via column chromatography or recrystallization.

Solutions:

  • Column Chromatography:

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

    • Silica Gel: Standard silica gel is usually sufficient. If the compound streaks, consider pre-treating the silica with a small amount of triethylamine in the eluent to neutralize acidic sites.

  • Recrystallization:

    • Solvent Screening: Test a variety of solvents to find one in which the product is soluble when hot but sparingly soluble when cold. Common choices include ethyl acetate/hexanes, methanol/water, or acetone/water mixtures.

    • Purity Check: Ensure the purity of the recrystallized material by melting point analysis and NMR spectroscopy.

References

Technical Support Center: Purification of Brominated Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of brominated pyrrole compounds. The inherent electronic properties of the pyrrole ring, amplified by bromine substitution, necessitate specialized purification strategies to overcome issues of instability, isomer co-elution, and reactivity.

Section 1: Troubleshooting Common Chromatography Issues

This section addresses the most frequent problems observed during the chromatographic purification of brominated pyrroles, particularly using silica gel flash chromatography.

FAQ 1: Why is my brominated pyrrole compound degrading or streaking on the silica gel column?

Answer: This is a primary challenge rooted in the chemical nature of both your compound and the stationary phase. The pyrrole ring is electron-rich, making it susceptible to polymerization or degradation under acidic conditions.[1][2][3] Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the decomposition of sensitive brominated pyrroles. The streaking observed on a Thin Layer Chromatography (TLC) plate is a strong indicator of on-plate degradation.

Causality & Expert Insight: The bromine atoms, while electron-withdrawing inductively, act as activating groups through resonance, further increasing the electron density of the pyrrole ring. This heightened reactivity makes the compound particularly sensitive to the acidic protons of the silanol groups, leading to undesired reactions on the column.

Troubleshooting Workflow:

G start Impure product with streaking on TLC q1 Is degradation on silica suspected? start->q1 sol1 Use Deactivated Silica Gel (Triethylamine wash) q1->sol1 Yes q2 Is the compound N-H pyrrole? q1->q2 No, streaking persists end Purified Compound sol1->end sol2 Consider Alternative Stationary Phases (Alumina, C18, etc.) sol2->end q2->sol2 No, or N-protection not feasible sol3 Install an N-Protecting Group (e.g., Boc, SEM, TIPS) q2->sol3 Yes, peak tailing observed sol3->end

Solutions & Protocols:

  • Use Deactivated Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, typically 0.5-1% triethylamine (NEt₃) or pyridine in the mobile phase.

    Protocol 1: Preparation and Use of Deactivated Silica Gel

    • Slurry Preparation: In a fume hood, measure the required amount of silica gel for your column. In a separate beaker, prepare your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 0.5% (v/v).

    • Neutralization: Add the silica gel to the triethylamine-containing solvent to create a slurry. Gently stir for 5-10 minutes to ensure thorough neutralization.

    • Column Packing: Pack your chromatography column with the deactivated silica slurry as you normally would.

    • Elution: Ensure that all mobile phases used for the purification run also contain 0.5% triethylamine to maintain the neutral state of the column.

  • Switch to a Different Stationary Phase: If degradation persists, consider using a less acidic stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative, available in acidic, neutral, and basic grades. For most brominated pyrroles, neutral or basic alumina is recommended.

    • Reversed-Phase (C18) Silica: For more polar brominated pyrroles, reversed-phase chromatography using mobile phases like water/acetonitrile or water/methanol can be highly effective and avoids the acidity of normal-phase silica.

FAQ 2: I have a mixture of positional bromo-isomers that are co-eluting. How can I separate them?

Answer: The co-elution of positional isomers (e.g., 4-bromo- vs. 5-bromo-2-carboxypyrrole) is a frequent challenge because these isomers often have very similar polarities.[1][4][5] Resolving them requires enhancing the selectivity of the chromatographic system.

Solutions & Strategies:

  • Optimize the Mobile Phase:

    • Reduce Solvent Strength: Use a shallower solvent gradient or a weaker isocratic mobile phase. This increases the compound's residence time on the column, allowing more opportunities for differential interactions to take effect.[6]

    • Change Solvent System: Switch one of the solvents in your mobile phase to alter selectivity. For example, if you are using a Hexane/Ethyl Acetate system, try substituting Ethyl Acetate with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Different solvents interact differently with both the stationary phase and the analytes, which can often resolve co-eluting peaks.

  • Employ High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than flash chromatography.

    • Normal-Phase HPLC: Use a silica or diol column with a finely tuned non-polar mobile phase.

    • Reversed-Phase HPLC: A C18 column is standard, but for halogenated aromatics, a Pentafluorophenyl (PFP) phase can offer unique selectivity.[5][7] The PFP phase provides alternative separation mechanisms, including π-π, dipole-dipole, and charge-transfer interactions, which can be highly effective for separating halogenated isomers.[7]

  • Recrystallization: If the isomeric mixture consists of crystalline solids, recrystallization can be a powerful purification technique. The key is to find a solvent system where the solubility of the two isomers is sufficiently different.

    Protocol 2: Systematic Approach to Finding a Recrystallization Solvent

    • Solvent Screening: Place a small amount (10-20 mg) of the isomeric mixture into several different test tubes.

    • Add Solvents: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Potential solvents include hexanes, ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures thereof.

    • Induce Crystallization:

      • If the solid dissolves easily at room temperature, try cooling the solution in an ice bath.

      • If the solid is insoluble at room temperature, heat the mixture gently until it dissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

    • Analyze Crystals: Once crystals form, isolate them by filtration and analyze their purity by TLC, HPLC, or NMR to determine if the isomeric ratio has improved. The goal is to find a solvent where one isomer crystallizes out preferentially, leaving the other in the mother liquor.

Section 2: Stability and Handling

FAQ 3: My purified brominated pyrrole darkens or decomposes upon storage. How can I improve its stability?

Answer: The instability of some brominated pyrroles is due to their susceptibility to oxidation and polymerization, which can be accelerated by light, air (oxygen), and residual acid.[1][2]

Solutions:

  • Protect from Light and Air: Store the compound in an amber vial to protect it from light. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.

  • Store Cold: Keep the compound in a freezer (-20 °C) or refrigerator (4 °C) to slow down decomposition rates.

  • Ensure Purity: Ensure that all acidic residues from the purification (e.g., from silica gel) are removed. If the compound was purified on a standard silica column, re-purifying a small sample on deactivated silica or performing a final aqueous wash (if the compound's solubility allows) can remove trace acids.

  • N-Protection: The N-H proton of a pyrrole is weakly acidic and can contribute to instability. If the synthetic route allows, using an N-protected pyrrole can significantly enhance the stability of the molecule.[8][9] Common protecting groups like tert-Butoxycarbonyl (Boc) or sulfonyl groups reduce the electron-donating character of the nitrogen, thereby deactivating the ring towards polymerization.[9][10]

Section 3: Advanced Purification Strategies

FAQ 4: Standard chromatography is failing. What are some alternative purification techniques?

Answer: When conventional methods are insufficient, more specialized techniques may be required.

Alternative Techniques:

TechniquePrincipleBest Suited ForKey Considerations
Reversed-Phase Chromatography Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., Water/Acetonitrile).Polar brominated pyrroles, especially those with acidic or basic functional groups.Excellent for removing non-polar impurities. PFP and other fluorinated phases can offer enhanced selectivity for halogenated compounds.[7]
Size-Exclusion Chromatography (SEC) Separation based on molecular size and shape using a porous gel matrix (e.g., Sephadex LH-20).Purifying natural product extracts or removing high molecular weight polymeric impurities.Limited resolving power for isomers of similar size. Often used as a preliminary cleanup step.
Preparative TLC Scaling up analytical TLC separation on a larger plate, followed by scraping and extracting the desired band.Small-scale purifications (typically <100 mg) when column chromatography is problematic.Can be labor-intensive and may still suffer from degradation if standard silica plates are used.

G Degradation Degradation DeactivatedSilica DeactivatedSilica Degradation->DeactivatedSilica Primary Solution AltPhase AltPhase Degradation->AltPhase Secondary Solution CoElution CoElution CoElution->AltPhase Altered Selectivity HPLC HPLC CoElution->HPLC High Resolution Recrystallization Recrystallization CoElution->Recrystallization If Crystalline Polarity Polarity Polarity->DeactivatedSilica For Non-Polar Compounds ReversedPhase ReversedPhase Polarity->ReversedPhase For Polar Compounds

References

Technical Support Center: Optimizing Reaction Conditions for Pyrrole-2-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrole-2-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important heterocyclic scaffolds. Pyrrole-2-carboxamides are prevalent in numerous biologically active compounds and pharmaceuticals, making their efficient and reliable synthesis a critical endeavor.[1][2][3][4]

This document moves beyond simple protocol recitation. It aims to provide a deeper understanding of the underlying chemical principles, offering causal explanations for experimental choices and robust troubleshooting strategies. The information herein is grounded in established literature to ensure scientific integrity and empower you to overcome common synthetic challenges.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries and issues encountered during the synthesis of pyrrole-2-carboxamides, primarily focusing on the widely used method of coupling a pyrrole-2-carboxylic acid with an amine.

Q1: My amide coupling reaction is sluggish or failing completely. What are the most likely causes?

A1: A stalled coupling reaction can typically be traced back to a few key factors:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions because the basic amine deprotonates the carboxylic acid, forming an unreactive carboxylate salt.[5][6] The success of the reaction hinges on the effective activation of the carboxylic acid. If your coupling agent is old, has been improperly stored, or is inherently not reactive enough for your specific substrates, activation will be incomplete.

  • Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles, leading to slow or no reaction.

  • Presence of Water: Many coupling reagents, especially carbodiimides like EDC and DCC, are sensitive to moisture. Water can hydrolyze the activated intermediate or the coupling reagent itself, quenching the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incorrect Stoichiometry or Order of Addition: Precise stoichiometry is crucial. An excess of either the carboxylic acid or the amine can sometimes be beneficial, but this is substrate-dependent. The order of addition also matters; pre-activating the carboxylic acid before adding the amine is a common and often effective strategy.[7]

Q2: I'm observing a significant amount of a urea byproduct that is difficult to remove. How can I manage this?

A2: This is a classic issue when using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6][8]

  • For DCC: The byproduct, dicyclohexylurea (DCU), is notoriously insoluble in many common organic solvents. The best approach is to filter the reaction mixture directly to remove the precipitated DCU. Chilling the reaction mixture can often promote further precipitation.

  • For EDC: The corresponding urea byproduct is water-soluble, making it easier to remove during an aqueous workup.[8] If you are struggling with DCU removal, switching to EDC is a highly recommended first step.

  • Alternative Coupling Reagents: Consider using phosphonium-based (e.g., PyBOP) or uronium/aminium-based (e.g., HATU, HBTU) coupling reagents. These generate water-soluble byproducts, simplifying purification.

Q3: My product yield is low, and I'm seeing a major side product with a mass corresponding to the carboxylic acid starting material plus the dehydrated coupling agent. What is happening?

A3: You are likely observing the formation of a stable N-acylurea.[9] This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, rearranges instead of reacting with the amine.[9] This side reaction is particularly problematic with sterically hindered amines or when the amine concentration is low.

To mitigate N-acylurea formation:

  • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is standard practice.[8][10] These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and more reactive towards the amine.[8]

  • Pre-activation: Allow the carboxylic acid, coupling agent, and additive (like HOBt) to stir together for a period (e.g., 15-30 minutes) before adding the amine. This allows for the formation of the active ester, minimizing the lifetime of the rearrangement-prone O-acylisourea.

Q4: My chiral amine or carboxylic acid is racemizing during the coupling reaction. How can I prevent this?

A4: Racemization is a significant concern, especially in peptide synthesis and for chiral drug molecules.[10][11] It often proceeds through the formation of a planar 5(4H)-oxazolone intermediate from the activated N-protected amino acid.[11]

  • Additive Selection: HOAt is generally considered superior to HOBt in suppressing racemization.[10]

  • Base Selection: The choice and amount of base can have a large impact.[10] Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[10] Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can often reduce the rate of racemization.

Part 2: Troubleshooting Guide - A Deeper Dive

This section provides a structured approach to diagnosing and solving more complex issues.

Table 1: Troubleshooting Common Synthesis Problems
Symptom Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Ineffective acid activation. 2. Poor amine nucleophilicity. 3. Reaction quenched by water. 4. Incorrect temperature.1. Switch to a more powerful coupling agent (e.g., HATU, COMU). 2. Use a less hindered base (e.g., N-methylmorpholine instead of DIPEA).[10] 3. Ensure anhydrous conditions (dry solvents, oven-dried glassware). 4. Some couplings benefit from gentle heating; perform a temperature screen (e.g., RT, 40°C, 60°C).
Multiple Side Products Observed by LC-MS 1. Formation of N-acylurea. 2. Dimerization of the carboxylic acid (anhydride formation). 3. Epimerization/Racemization. 4. Guanidinylation of amine (with uronium reagents).[7]1. Add HOBt or HOAt to the reaction mixture.[8][10] 2. Use strict stoichiometric control (1:1 acid to coupling agent). 3. Run at 0°C and use HOAt.[10] 4. Pre-activate the carboxylic acid before adding the amine to consume the coupling reagent.[7]
Difficulty in Product Purification 1. Insoluble urea byproducts (DCC). 2. Water-soluble byproducts from coupling agents (HATU, PyBOP) or additives (HOBt) co-eluting with the product. 3. Unreacted starting materials.1. Switch to EDC for a water-soluble urea byproduct.[8] Filter the crude reaction mixture before workup. 2. Perform a thorough aqueous workup, including washes with dilute acid (to remove basic components) and base (to remove acidic components like HOBt). 3. Use a slight excess (1.1-1.2 eq) of the more readily available starting material to drive the reaction to completion.
Inconsistent Yields Upon Scale-Up 1. Poor mixing/heterogeneity. 2. Exothermic reaction leading to side products. 3. Inefficient heat transfer.1. Ensure adequate stirring (mechanical stirring for larger scales). 2. Add reagents portion-wise or via an addition funnel to control the exotherm. 3. Monitor the internal reaction temperature. Use an ice bath for initial reagent addition if necessary.

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Pyrrole-2-Carboxamide Synthesis using EDC/HOBt

This protocol is a robust starting point for many substrate combinations.

Materials:

  • Pyrrole-2-carboxylic acid derivative

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrrole-2-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.5 M).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

  • If the amine is provided as a hydrochloride or other salt, add DIPEA (1.5-2.0 eq) to the mixture. If the amine is a free base, a smaller amount of base (1.1 eq) may still be beneficial.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous HCl or citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrole-2-carboxamide.[12][13]

Part 4: Mechanistic Insights & Visualizations

Understanding the reaction mechanism is key to effective troubleshooting. The following diagrams illustrate the critical pathways in carbodiimide-mediated amide bond formation.

The Productive Amide Formation Pathway

The desired reaction pathway involves the formation of an active ester intermediate which is then attacked by the amine.

G Acid Pyrrole-COOH O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC (Carbodiimide) EDC->O_Acyl Active_Ester HOBt Active Ester O_Acyl->Active_Ester + HOBt - EDC-Urea HOBt HOBt HOBt->Active_Ester Amide Pyrrole-CONH-R (Product) Active_Ester->Amide + Amine - HOBt Amine Amine (R-NH2) Amine->Amide Urea EDC-Urea (Byproduct)

Caption: The desired reaction pathway using an additive like HOBt.

Common Undesired Side Reactions

Without an additive like HOBt, the reactive O-acylisourea intermediate can lead to unwanted byproducts.

G O_Acyl O-Acylisourea (Reactive Intermediate) N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Intramolecular Rearrangement Anhydride Acid Anhydride (Side Product) O_Acyl->Anhydride + Pyrrole-COOH Acid Pyrrole-COOH Acid->Anhydride

Caption: Key side reactions originating from the O-acylisourea intermediate.

References

"troubleshooting low solubility of 5-bromo-1H-pyrrole-2-carboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-1H-pyrrole-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and use of this compound, with a specific focus on addressing challenges related to its low solubility. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A: this compound is a synthetic organic compound belonging to the N-heterocyclic carboxamide family. The pyrrole ring is a common scaffold in medicinal chemistry and is found in many natural products and pharmaceuticals.[1] These compounds are explored for a range of biological activities, including as potential antibacterial and anticancer agents. Specifically, pyrrole-2-carboxamide derivatives have been investigated as inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a target for treating drug-resistant tuberculosis.[2]

Q2: What are the key chemical properties of this compound?

A: Understanding the chemical properties of this compound is crucial for troubleshooting its solubility.

PropertyValueSource
Molecular Formula C5H5BrN2OPubChem
Molecular Weight 189.01 g/mol PubChem
Appearance Typically a solid---
pKa The pyrrole NH proton is weakly acidic.[1]

The presence of the bromine atom and the carboxamide group, along with the pyrrole ring, contributes to its specific solubility profile. The hydrogen bonding capabilities of the amide and the pyrrole NH group, as well as the potential for dipole-dipole interactions, influence its behavior in different solvents.

Q3: Why does this compound exhibit low solubility in many common solvents?

A: The low solubility of this compound can be attributed to several factors inherent to its molecular structure. The planar, aromatic pyrrole ring can lead to strong intermolecular π-π stacking in the solid state, making it difficult for solvent molecules to break apart the crystal lattice. Additionally, the presence of both hydrogen bond donors (the amide and pyrrole N-H groups) and a hydrogen bond acceptor (the amide carbonyl oxygen) can result in a well-ordered, high-lattice-energy crystalline form that is resistant to dissolution.

Troubleshooting Guide: Low Solubility of this compound

This guide provides a systematic approach to overcoming solubility challenges with this compound.

Initial Assessment of the Problem

Before attempting advanced solubilization techniques, it is essential to confirm that the observed low solubility is not due to external factors.

Q: I've added the calculated amount of this compound to my solvent, but it's not dissolving. What should I do first?

A: First, visually inspect the mixture. If you see suspended particles, this confirms poor solubility. It is also crucial to ensure your starting material is of high purity, as impurities can sometimes affect solubility.

Step-by-Step Solubilization Protocols

If you have confirmed low solubility, follow these protocols, starting with the simplest and progressing to more complex methods as needed.

Protocol 1: Systematic Solvent Screening

The first step in addressing low solubility is to identify a suitable solvent or solvent system.

1. Recommended Solvents: Based on the properties of similar heterocyclic compounds, the following solvents are recommended for initial screening:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often the most effective solvents for this class of compounds.
  • Polar Protic Solvents: Methanol and ethanol can also be tested, although they may be less effective than polar aprotic solvents.
  • Aqueous Solutions: Solubility in aqueous buffers is expected to be very low.

2. Experimental Procedure:

  • Weigh a small, precise amount of this compound (e.g., 1 mg) into separate vials.
  • Add a measured volume of the test solvent (e.g., 100 µL) to each vial.
  • Vortex the vials for 1-2 minutes at room temperature.
  • Visually inspect for dissolution.
  • If the compound has not dissolved, proceed to Protocol 2.

A related compound, 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid, has a reported solubility of 2.69 mg/mL (10 mM) in DMSO.[3] This suggests that DMSO is a promising starting point for this compound.

Protocol 2: Physical Dissolution Aids

If the compound does not readily dissolve at room temperature, applying energy can help overcome the activation energy barrier of dissolution.

1. Heating:

  • Gently warm the vial containing the compound and solvent in a water bath (e.g., to 30-50°C).
  • Periodically vortex the mixture.
  • Caution: Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

2. Sonication:

  • Place the vial in a sonicator bath.
  • Sonicate for 5-15 minute intervals. Sonication can help break up solid aggregates and increase the surface area available for solvation.[3]
  • Check for dissolution after each interval.

Workflow for Initial Solubility Testing

G start Start: Undissolved Compound solvent_screen Protocol 1: Solvent Screening (DMSO, DMF, Methanol, Ethanol) start->solvent_screen dissolved1 Compound Dissolved solvent_screen->dissolved1 Success not_dissolved1 Compound Not Dissolved solvent_screen->not_dissolved1 Failure physical_aids Protocol 2: Physical Aids (Heating, Sonication) not_dissolved1->physical_aids dissolved2 Compound Dissolved physical_aids->dissolved2 Success not_dissolved2 Proceed to Advanced Techniques physical_aids->not_dissolved2 Failure

Caption: Initial workflow for dissolving this compound.

Protocol 3: Advanced Solubilization Techniques

If the compound remains insoluble after applying physical aids, more advanced techniques may be necessary.

1. Co-solvents:

  • Concept: Using a mixture of solvents can modulate the polarity of the solvent system to better match that of the solute. For aqueous solutions, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol can significantly improve the solubility of hydrophobic compounds.
  • Procedure:
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.
  • Gradually add this stock solution to your aqueous buffer while vortexing to avoid precipitation.

2. pH Adjustment:

  • Concept: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. The pyrrole N-H is weakly acidic, and deprotonation under basic conditions could potentially increase aqueous solubility.
  • Procedure:
  • Prepare a suspension of the compound in your desired buffer.
  • Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while monitoring for dissolution.
  • Be aware that significant pH changes can affect the stability of the compound and may not be suitable for all experimental systems.

References

Technical Support Center: Overcoming Resistance to Pyrrole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with pyrrole-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to anticipate, identify, and overcome resistance mechanisms encountered during your experiments. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges researchers face when working with pyrrole-based inhibitors.

Q1: My pyrrole-based inhibitor shows inconsistent activity or a sudden loss of potency. What could be the primary cause?

A1: The pyrrole scaffold, while a valuable pharmacophore, can be susceptible to instability.[1] Pyrrole aldehydes and other derivatives can darken upon exposure to air and light, a sign of oxidation and polymerization that can lead to significant degradation and loss of activity.[1] In some cases, a pyrrole-2-carboxaldehyde in a buffered solution at 30°C showed a 50% decrease in concentration over 18 hours.[1] It is crucial to assess the quality of your compound. If it has discolored, it should be purified before use. For ongoing experiments, prepare fresh solutions and consider running reactions at lower temperatures to minimize degradation.[1]

Q2: I'm observing a gradual increase in the IC50 value of my pyrrole-based inhibitor in my cell line over several passages. What does this suggest?

A2: A gradual increase in the IC50 value is a classic indicator of acquired resistance. Cancer cells can develop various mechanisms to evade the effects of a drug over time.[2] This could be due to on-target mutations, activation of bypass signaling pathways, or increased drug efflux, among other reasons.[2][3] It is advisable to perform regular cell line authentication and to investigate the potential mechanisms of resistance as outlined in our troubleshooting guides.

Q3: What are the most common mechanisms of resistance to targeted therapies like pyrrole-based kinase inhibitors?

A3: Resistance to targeted therapies can be broadly categorized as either primary (intrinsic) or acquired.[2] Common mechanisms include:

  • Target gene modifications: Mutations or amplification of the target protein can prevent the inhibitor from binding effectively.[2][4]

  • Activation of bypass pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited target.[2]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.[5][6]

  • Altered drug metabolism: Increased metabolism of the inhibitor by enzymes like cytochrome P450s can lead to its inactivation.[7]

  • Influence of the tumor microenvironment: Factors within the tumor microenvironment, such as hypoxia or secreted molecules from stromal cells, can contribute to drug resistance.[8][9][10]

Q4: Can I use a combination of therapies to overcome resistance to my pyrrole-based inhibitor?

A4: Yes, combination therapy is a well-established and often effective strategy to overcome or prevent resistance.[11] By targeting multiple pathways simultaneously, you can reduce the likelihood of cancer cells developing escape mechanisms.[11] For example, combining a pyrrole-based inhibitor with an agent that targets a bypass pathway or an efflux pump inhibitor could restore sensitivity.

Part 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and address specific experimental issues related to inhibitor resistance.

Guide 1: Investigating a Confirmed Decrease in Inhibitor Potency (IC50 Shift)

A significant and reproducible increase in your inhibitor's IC50 value points towards an acquired resistance mechanism. This guide provides a workflow to dissect the underlying cause.

graph TD { A[Start: Confirmed IC50 Shift] --> B{Is the target still engaged?}; B -->|Yes| C{Is there evidence of bypass pathway activation?}; B -->|No| D{Sequence the target gene for mutations}; C -->|Yes| E{Identify and inhibit the bypass pathway}; C -->|No| F{Investigate other mechanisms, e.g., drug efflux}; D --> G[Characterize the mutation's effect on inhibitor binding]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Process] EndNode[End] end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Troubleshooting Workflow for IC50 Shift

Step 1: Confirm Target Engagement

  • Rationale: Before investigating complex resistance mechanisms, it's essential to confirm that your inhibitor can still physically interact with its intended target in the resistant cells.

  • Recommended Protocol: Cellular Thermal Shift Assay (CETSA). This assay assesses target engagement by measuring the thermal stability of the target protein in the presence of the inhibitor.

Step 2: Investigate On-Target Mutations

  • Rationale: If target engagement is reduced, a mutation in the inhibitor's binding site is a likely cause.[2]

  • Recommended Protocol: Sanger or Next-Generation Sequencing (NGS) of the target gene's coding region in both the sensitive parental and the resistant cell lines.

Step 3: Screen for Bypass Pathway Activation

  • Rationale: If target engagement is maintained, the cancer cells may have activated a parallel signaling pathway to compensate for the inhibition of the primary target.[2]

  • Recommended Protocol: Phospho-proteomic analysis or Western blotting for key signaling nodes in alternative pathways (e.g., PI3K/Akt, MAPK).

Step 4: Design Combination Therapies

  • Rationale: Once a bypass pathway is identified, a logical next step is to co-administer your pyrrole-based inhibitor with an inhibitor of the activated bypass pathway.[11]

  • Recommended Protocol: Perform synergy experiments (e.g., using the Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.

Guide 2: Addressing Rapid Loss of Inhibitor Activity in Cell Culture

If you observe that your pyrrole-based inhibitor loses its effect much faster than expected in your cell culture experiments, this could be due to increased drug efflux or rapid metabolic degradation.

graph TD { A[Start: Rapid Loss of Inhibitor Activity] --> B{Is the inhibitor being actively transported out of the cells?}; B -->|Yes| C{Identify the overexpressed ABC transporter}; B -->|No| D{Is the inhibitor being rapidly metabolized?}; C --> E[Co-administer with a known inhibitor of that transporter]; D -->|Yes| F{Identify the responsible metabolic enzymes}; D -->|No| G{Re-evaluate inhibitor stability under experimental conditions}; F --> H[Consider structural modifications to the pyrrole inhibitor to block metabolic sites]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Process] EndNode[End] end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Troubleshooting Workflow for Rapid Activity Loss

Step 1: Assess Efflux Pump Activity

  • Rationale: Overexpression of ABC transporters is a common mechanism of multidrug resistance. These pumps actively remove xenobiotics, including therapeutic inhibitors, from the cell.[5][6]

  • Recommended Protocol: ABC Transporter Efflux Pump Assay using fluorescent substrates like Calcein-AM or Hoechst 33342. A lower fluorescence signal in your resistant cells compared to the parental line suggests increased efflux.

Step 2: Evaluate Metabolic Stability

  • Rationale: Pyrrole-containing compounds can be metabolized by cytochrome P450 (CYP) enzymes, which can lead to their inactivation.[7]

  • Recommended Protocol: In Vitro Metabolic Stability Assay using human liver microsomes. This will determine the rate at which your compound is metabolized.

Step 3: Identify a Solution

  • For Increased Efflux: If a specific ABC transporter is identified as being overexpressed, consider co-treatment with a known inhibitor of that transporter to see if it restores the potency of your pyrrole-based inhibitor.[5]

  • For Poor Metabolic Stability: If your compound is rapidly metabolized, you may need to consider medicinal chemistry efforts to modify the structure of the pyrrole inhibitor at the site of metabolism to improve its stability.[12]

Part 3: Detailed Experimental Protocols

Protocol 1: ABC Transporter Efflux Pump Assay (Calcein-AM Method)

This protocol is designed to assess the activity of multidrug resistance proteins like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1).

Materials:

  • Resistant and parental (sensitive) cell lines

  • Calcein-AM (acetoxymethyl ester)

  • Known ABC transporter inhibitor (e.g., Verapamil for P-gp)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm)

  • Phosphate-buffered saline (PBS)

  • Complete culture medium

Procedure:

  • Cell Seeding: Seed both resistant and parental cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Pre-incubation with Inhibitor: The next day, gently wash the cells twice with 100 µL/well of pre-warmed PBS. Add 50 µL/well of assay buffer or your test compound/positive control (e.g., Verapamil) at 2x the final desired concentration. Incubate at 37°C for 30 minutes.

  • Calcein-AM Loading: Add 50 µL/well of a 2x Calcein-AM working solution (typically 1 µM final concentration) to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Washing: Gently wash the cells three times with 100 µL/well of ice-cold PBS to remove extracellular Calcein-AM.

  • Data Acquisition: Add 100 µL/well of ice-cold PBS to each well and immediately measure the intracellular fluorescence using a fluorescence plate reader.

Data Analysis:

  • An increase in fluorescence in the presence of your test compound or the positive control indicates inhibition of the efflux pump.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsome Method)

This assay determines the rate of metabolism of a compound by cytochrome P450 enzymes.

Materials:

  • Your pyrrole-based inhibitor

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for LC-MS/MS analysis

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Prepare Master Mix: Prepare a master mix containing the phosphate buffer and your pyrrole-based inhibitor at the desired concentration.

  • Pre-incubation: Add the master mix to the wells of the 96-well plate. Add HLM to the appropriate wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold ACN with the internal standard. The 0-minute time point is prepared by adding the ACN before the NADPH regenerating system.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to quantify the remaining amount of your pyrrole-based inhibitor at each time point.

Data Analysis:

  • Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the linear regression will give you the rate of metabolism, from which the half-life (t1/2) and intrinsic clearance can be calculated.

References

Technical Support Center: Refining Bioassay Protocols for 5-Bromo-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 5-bromo-1H-pyrrole-2-carboxamide. This guide is designed to provide in-depth troubleshooting advice and foundational protocols to help you achieve consistent and reliable results in your cell-based bioassays. Given that this compound may be a novel investigational agent for many labs, this document focuses on establishing robust cytotoxicity and viability assays from the ground up, addressing common pitfalls before they compromise your data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling of this compound and the setup of initial screening assays.

Q1: What are the primary challenges I should anticipate when working with a novel brominated pyrrole compound like this?

A1: When working with novel compounds such as this compound, the primary challenges often revolve around its fundamental physicochemical properties, which directly impact bioassay performance.[1][2][3] Key areas of concern include:

  • Solubility: Many organic small molecules, particularly those with halogen substituents, exhibit low aqueous solubility.[1][2] This can lead to compound precipitation in your assay medium, resulting in inaccurate concentration-response curves and underestimated potency.[1] It is crucial to determine the compound's solubility limits in both your stock solvent (e.g., DMSO) and your final assay medium.

  • Stability: The stability of the compound in solution over the duration of your experiment is critical. Factors like temperature, pH, and exposure to light can lead to degradation, altering the effective concentration of the active molecule.

  • Non-Specific Effects: At higher concentrations, compounds can form aggregates or interfere with assay detection methods (e.g., absorbance, fluorescence, luminescence), leading to artifacts that can be misinterpreted as biological activity.

Proactively addressing these issues through careful compound handling and rigorous assay validation is essential for generating trustworthy data.

Q2: I'm planning a preliminary cytotoxicity screen. Which assay should I start with?

A2: For an initial screen, a simple, robust, and cost-effective method is ideal. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

Causality: The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.[5][6] This makes it a reliable indicator of cytotoxicity.

Alternatively, the CellTiter-Glo® Luminescent Cell Viability Assay is an excellent, though more expensive, choice. It quantifies ATP, the presence of which is a key indicator of metabolically active cells.[7][8][9] Its "add-mix-measure" format is simpler, faster, and generally more sensitive than the MTT assay, making it highly suitable for high-throughput screening (HTS).[7]

Q3: What are the critical quality control (QC) metrics I need to monitor for my HTS assay?

A3: To ensure the reliability and reproducibility of your screening data, you must monitor key QC metrics for every plate.[10][11] The most important of these is the Z'-factor .

  • Z'-Factor: This metric provides a statistical measure of the separation between your positive and negative controls, indicating the quality or "power" of the assay. It is calculated using the means (μ) and standard deviations (σ) of both the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|

A Z'-factor value between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[12] A value between 0 and 0.5 suggests the assay is marginal and may require optimization, while a value less than 0 indicates the assay is not suitable for screening.[12] Other important metrics include the signal-to-background ratio and coefficient of variation (CV) for your controls.[10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments. The troubleshooting process is broken down by the experimental stage.

Part 2.1: Compound Handling & Solubility

Issue: I see visible precipitate in my wells after adding the compound to the assay medium.

This is a common and critical issue that leads to inaccurate effective concentrations and unreliable data.[1]

Potential Cause Troubleshooting Steps & Explanation
Low Aqueous Solubility The compound is crashing out of solution when the DMSO stock is diluted into the aqueous assay medium. Solution: Perform a kinetic solubility test. Serially dilute your DMSO stock into the assay medium and visually inspect for precipitation after a set incubation time (e.g., 1-2 hours). This will establish the maximum soluble concentration for your assay.[2][13]
High Final DMSO Concentration The final concentration of DMSO in the assay wells may be too high, affecting both compound solubility and cell health. Solution: Keep the final DMSO concentration at or below 0.5% (v/v) for most cell-based assays.[12][14] Ensure your vehicle control wells contain the same final DMSO concentration as your test wells.
Stock Solution Issues The compound may have precipitated out of the DMSO stock solution due to improper storage or freeze-thaw cycles. Solution: Before use, visually inspect your stock solution. If crystals are present, gently warm the vial (e.g., to 37°C) and vortex to redissolve. Store DMSO stocks in small, single-use aliquots to minimize freeze-thaw cycles.[2]
Part 2.2: Assay Performance & Data Variability

Issue: My Z'-factor is consistently below 0.5.

A low Z'-factor indicates high variability in your controls, a small signal window, or both. This compromises your ability to confidently identify "hits."

Potential Cause Troubleshooting Steps & Explanation
Inconsistent Cell Seeding Uneven cell distribution across the plate is a major source of variability. Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting steps. Use reverse pipetting techniques for greater accuracy.[15]
"Edge Effect" Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, leading to different cell growth conditions compared to interior wells.[16][17][18][19][20] Solution: To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[16] Ensure the incubator has high humidity (>95%) and minimize door openings.[16]
Suboptimal Reagent Incubation Time Incubation times for reagents like MTT or CellTiter-Glo® may be too short or too long. Solution: Perform a time-course experiment to determine the optimal incubation time that yields the most robust and stable signal. For MTT, this is typically 1-4 hours.[4][5] For CellTiter-Glo®, the signal is generally stable for several hours, but should be confirmed for your specific cell line.[7]
Serum Interference Components in fetal bovine serum (FBS) can interfere with some assay reagents or even interact with the test compound.[14][21][22][23] Solution: Consider reducing the serum concentration or using serum-free medium during the compound treatment and assay detection steps.[4][14] However, be aware that low serum can affect cell health, so this must be optimized.[24]

Issue: My dose-response curve is flat or non-sigmoidal.

This suggests the compound has no effect at the tested concentrations, or that an assay artifact is masking the true biological response.

Potential Cause Troubleshooting Steps & Explanation
Compound Inactivity The compound may simply not be cytotoxic to the chosen cell line within the tested concentration range. Solution: Expand the concentration range tested (e.g., up to 100 µM), ensuring you stay below the solubility limit. Consider testing on a different, potentially more sensitive, cell line.
Assay Interference The compound may be interfering with the assay chemistry. For example, highly colored compounds can interfere with absorbance readings in an MTT assay. Solution: Run a cell-free control plate containing only medium, compound dilutions, and the assay reagent to check for direct chemical interactions. If interference is detected, you may need to switch to an orthogonal assay method (e.g., from an absorbance-based to a luminescence-based assay).
Insufficient Treatment Duration The compound may require a longer exposure time to induce a cytotoxic effect. Solution: Perform a time-course experiment, treating cells for different durations (e.g., 24, 48, and 72 hours) to determine the optimal treatment window.[15]
Visualization of the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram outlines a decision-making process for addressing inconsistent bioassay results.

TroubleshootingWorkflow Start Inconsistent Results (e.g., Low Z', High CV) CheckSolubility Is Compound Precipitating? Start->CheckSolubility CheckControls Review Control Well Performance CheckSolubility->CheckControls No FixSolubility Determine Max Soluble Conc. Adjust Stock/Final Conc. CheckSolubility->FixSolubility Yes CheckPlateUniformity Assess Plate for Edge Effects CheckControls->CheckPlateUniformity Controls OK FixSeeding Optimize Cell Seeding Protocol (Homogenize, Reverse Pipette) CheckControls->FixSeeding High Variability CheckAssayKinetics Review Assay Timing CheckPlateUniformity->CheckAssayKinetics No FixEdgeEffect Implement Edge Effect Mitigation (e.g., Use Moat, Ignore Outer Wells) CheckPlateUniformity->FixEdgeEffect Yes FixKinetics Optimize Incubation Times (Compound & Reagent) CheckAssayKinetics->FixKinetics Suboptimal ReRun Re-run Optimized Assay CheckAssayKinetics->ReRun Optimized SolubilityYes Yes SolubilityNo No ControlsBad High Variability ControlsGood Controls OK EdgeEffectYes Yes EdgeEffectNo No KineticsBad Suboptimal KineticsGood Optimized FixSolubility->ReRun FixSeeding->ReRun FixEdgeEffect->ReRun FixKinetics->ReRun

Caption: A decision tree for troubleshooting common bioassay inconsistencies.

Section 3: Standardized Experimental Protocols

Adhering to a detailed, consistent protocol is the foundation of reproducible research.

Protocol 3.1: Cell Seeding for a 96-Well Plate Cytotoxicity Assay

This protocol is designed to minimize variability from inconsistent cell plating.

  • Cell Culture: Culture cells in appropriate medium to ~80% confluency. Ensure cells are in the logarithmic growth phase.

  • Harvesting: Aspirate medium, wash cells once with sterile PBS, and add trypsin. Incubate until cells detach. Neutralize trypsin with medium containing serum.

  • Cell Counting: Transfer the cell suspension to a conical tube and centrifuge. Resuspend the pellet in a known volume of fresh medium. Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

  • Dilution: Calculate the required volume of cell suspension to achieve the desired final cell density (e.g., 5,000 cells/well). Dilute the cell suspension in a sufficient volume of medium to plate all wells.

  • Plating:

    • Gently swirl the cell suspension flask before aspirating cells for each row to prevent settling.

    • Using a multichannel pipette, add 100 µL of the cell suspension to the inner 60 wells of a 96-well flat-bottom plate.

    • Add 100 µL of sterile PBS or medium to the 36 perimeter wells to create a humidity barrier.[16]

  • Incubation: Gently rock the plate to ensure even distribution of cells. Incubate at 37°C, 5% CO₂, for 18-24 hours to allow cells to attach and resume growth before compound treatment.

Protocol 3.2: MTT Cell Viability Assay

This protocol begins after the 18-24 hour cell attachment period described above.

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium at 2x the final desired concentration.

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the appropriate compound dilution or vehicle control to each well. Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4] Add 10 µL of the MTT stock solution to each well (final concentration 0.45 mg/mL).[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[25]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[5]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Read the absorbance at 570 nm using a microplate reader.[5]

Visualization of the Assay Workflow

AssayWorkflow cluster_Day1 Day 1: Cell Plating cluster_Day2_4 Day 2-4: Treatment cluster_Day4_End Day 4: Assay Readout (MTT) Harvest Harvest & Count Cells Plate Plate Cells in 96-Well Plate Harvest->Plate Incubate1 Incubate (18-24h) Plate->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance @ 570nm Solubilize->Read

Caption: A typical timeline for a 96-well plate cytotoxicity assay.

References

Technical Support Center: Investigating the Degradation Pathways of 5-Bromo-1H-Pyrrole-2-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical guide is designed for researchers, scientists, and drug development professionals working with 5-bromo-1H-pyrrole-2-carboxamide. Understanding the stability and degradation profile of this compound is critical for ensuring data integrity, developing stable formulations, and meeting regulatory requirements. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you investigate and manage the degradation of this molecule.

Section 1: FAQs - Understanding Compound Stability

This section addresses common questions regarding the inherent stability of this compound, drawing from established chemical principles of related structures.

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A: The degradation of this compound is primarily influenced by four key factors: pH, light, oxidizing agents, and temperature.

  • Hydrolysis (pH-dependent): The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-bromo-1H-pyrrole-2-carboxylic acid. Studies on similar pyrrole derivatives have shown them to be extremely unstable in alkaline media and labile in acidic media, while remaining relatively stable in neutral conditions.[1]

  • Photodegradation: Pyrrole-containing structures can be photolabile. Exposure to UV or even high-intensity visible light can induce degradation, often leading to complex reaction pathways, including ring cleavage.[1]

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in solution, often resulting in polymerization and discoloration.[2][3]

  • Thermal Degradation: While generally stable at room temperature, elevated temperatures can promote degradation.[4] For brominated organic compounds, high heat can lead to dehalogenation and the formation of various brominated byproducts.[5][6]

Q2: My solid sample and/or stock solution of this compound has turned from a white/off-white solid to a yellow or brown color. What does this indicate?

A: A color change to yellow, orange, or brown is a strong indicator of degradation, most commonly due to oxidation and subsequent polymerization.[3] The pyrrole ring is prone to autoxidation when exposed to air (oxygen).[2] This process can form reactive intermediates that polymerize, creating colored, often insoluble, materials. This is a common degradation pathway for many simple pyrroles.[3] To mitigate this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Q3: What is the most likely product of hydrolytic degradation?

A: The most probable and primary hydrolytic degradation product is 5-bromo-1H-pyrrole-2-carboxylic acid . This occurs via the hydrolysis of the amide bond. Under more forceful conditions (e.g., high heat and extreme pH), further degradation involving the cleavage of the pyrrole ring could occur, though this is considered a secondary pathway.[1]

Q4: How susceptible is the compound to oxidation, and what are the potential byproducts?

A: The compound is highly susceptible to oxidation due to the electron-rich nature of the pyrrole ring. Oxidation can lead to several products, including hydroxylated pyrroles, ring-opened structures, or the formation of polypyrrole-like polymers.[2] The reaction is often complex and can be catalyzed by trace metals or light. The presence of peroxides (e.g., in aged ether solvents) will significantly accelerate this process.

Section 2: Troubleshooting Guide - Common Experimental Issues

Issue: Inconsistent Results in Biological or Chemical Assays
  • Possible Cause: Degradation of the compound in the assay medium. Buffers with non-neutral pH, exposure to ambient light during long incubation periods, or the presence of oxidizing species can reduce the effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared stock solutions for your experiments.

    • Analyze Pre- and Post-Incubation: Use HPLC to analyze the concentration and purity of the compound in your assay medium before and after the experimental incubation period. A decrease in the main peak area or the appearance of new peaks confirms degradation.

    • Optimize Buffer Conditions: If degradation is observed, assess the pH of your medium. If possible, adjust the buffer to be as close to neutral as possible.

    • Protect from Light: Conduct experiments in low-light conditions or use amber-colored labware to minimize photolytic degradation.

Issue: Appearance of New Peaks in HPLC/LC-MS Chromatograms
  • Possible Cause: This is a direct sign of degradation either during storage, sample preparation, or the analytical run itself.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure all solvents used for sample dissolution and mobile phases are fresh and of high purity. Some solvents, like THF or ethers, can form peroxides over time, which are potent oxidizing agents.

    • Control Sample Temperature: If using an autosampler, ensure it is temperature-controlled (typically 4-8 °C) to prevent degradation of samples waiting in the queue.

    • Run a Control: Immediately after dissolving a fresh sample from a newly opened container, run an HPLC analysis. This will serve as your baseline "time-zero" chromatogram. Compare this to samples that have been stored or processed.

Section 3: Protocols for Stability Assessment

To formally characterize the degradation pathways, a forced degradation (or stress testing) study is required. This involves intentionally subjecting the compound to harsh conditions to generate degradation products in a shortened timeframe.[7][8]

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is based on the principles outlined in the ICH Q1A and Q1B guidelines.[7][9] The goal is to achieve 5-20% degradation of the parent compound.[8][9]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of approximately 1 mg/mL.[9]

2. Stress Conditions (run each in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 48 hours. If no degradation is seen, increase the acid concentration or temperature.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. This reaction is expected to be faster than acid hydrolysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a vial of the solid compound in an oven at 70 °C for 7 days. Also, store a vial of the stock solution at 60 °C for 7 days.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent vessel) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Sample Neutralization and Analysis:

  • After the incubation period, cool the samples to room temperature.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples (including controls) to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase) coupled with a UV-Vis (DAD/PDA) and a Mass Spectrometry (MS) detector.

4. Controls:

  • Unstressed Control: A sample of the stock solution stored at 4 °C, protected from light.

  • Blank Controls: Solutions containing only the stressor (e.g., HCl, NaOH) and solvent, subjected to the same conditions, to ensure no artifacts are generated from the reagents themselves.

Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate) cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Apply Stress oxid Oxidation (3% H₂O₂, RT) stock->oxid Apply Stress photo Photolysis (ICH Q1B Light) stock->photo Apply Stress thermal Thermal Stress (Solid & Solution, 60-70°C) stock->thermal Apply Stress neutralize Neutralize / Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize hplc Analyze via HPLC-DAD-MS neutralize->hplc data Identify Degradants & Determine Degradation % hplc->data

Caption: Workflow for a forced degradation study.

Section 4: Data Interpretation and Hypothesized Pathways

Analysis of the stressed samples will reveal the conditions under which the compound is least stable and provide mass data for identifying degradants.

Table 1: Summary of Expected Degradation Behavior and Products
Stress ConditionExpected StabilityPrimary Degradation Product(s)Secondary Degradation Products
Acidic (HCl) Labile5-bromo-1H-pyrrole-2-carboxylic acidRing-opened fragments (at high temp)
Basic (NaOH) Highly Unstable5-bromo-1H-pyrrole-2-carboxylic acidAnionic species, potential polymerization
Oxidative (H₂O₂) UnstableHydroxylated pyrrole species, N-oxidesRing-opened products, polymers
Photolytic (Light) LabileComplex mixture, potential debrominationIsomers, ring cleavage products
Thermal (Heat) Moderately StableMinimal degradation at 60°C, increases with tempPotential for debromination, dimerization
Hypothesized Degradation Pathways

The following diagrams illustrate the most probable primary degradation pathways based on fundamental organic chemistry principles.

Pathway 1: Hydrolysis

Under acidic or basic conditions, the amide functional group is the most likely site of initial attack.

Hydrolysis_Pathway parent This compound product 5-bromo-1H-pyrrole-2-carboxylic acid parent->product H₃O⁺ or OH⁻ (Hydrolysis)

Caption: Hypothesized hydrolytic degradation pathway.

Pathway 2: Oxidation

The electron-rich pyrrole ring is susceptible to oxidation, which can occur at various positions, leading to a mixture of products.

Oxidation_Pathway parent This compound product1 Hydroxylated Pyrrole (e.g., Pyrrolinone) parent->product1 [O] product2 Ring-Opened Products parent->product2 [O] product3 Polymers product1->product3 further oxidation

Caption: Hypothesized oxidative degradation pathways.

Section 5: Recommended Handling and Storage

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

  • Solid Compound:

    • Temperature: Store at 2-8 °C or frozen (-20 °C) for long-term storage.

    • Atmosphere: Store under an inert gas (argon or nitrogen) to prevent oxidation.

    • Light: Protect from light by using an amber glass vial and storing it in a dark location.

  • Solutions:

    • Preparation: Prepare solutions fresh for each use. If storage is necessary, use a high-purity, aprotic solvent (e.g., anhydrous DMSO or DMF).

    • Storage: Store solutions frozen at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles. Purge the headspace of the vial with inert gas before sealing.

    • Avoid: Do not store in aqueous buffers for extended periods, especially if the pH is not neutral.

References

"addressing cytotoxicity of 5-bromo-1H-pyrrole-2-carboxamide in normal cells"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating Cytotoxicity in Normal Cells

Welcome to the technical support center for researchers working with 5-bromo-1H-pyrrole-2-carboxamide and related novel compounds. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to help you navigate the common challenge of off-target cytotoxicity in normal cells. As a Senior Application Scientist, my goal is to equip you with the logic and methodologies to understand the "why" behind your results and to systematically address experimental hurdles.

Introduction: The Challenge of Selective Cytotoxicity

Pyrrole-carboxamide scaffolds are prevalent in biologically active molecules, known for their ability to interact with various cellular targets, including DNA and key enzymes.[1][2] While this makes them promising candidates for therapeutic development, particularly in oncology, it also necessitates a thorough evaluation of their effects on non-cancerous, normal cells. High cytotoxicity in normal cells can limit the therapeutic window of a compound, making it crucial to identify, understand, and potentially mitigate these off-target effects early in the development process.[3] This guide provides a systematic approach to this challenge.

Part 1: Frequently Asked Questions (FAQs) - First-Line Assessment

This section addresses initial questions that arise when unexpected cytotoxicity is observed.

Q1: My initial screen shows that this compound is highly cytotoxic to my normal cell line. What are the first troubleshooting steps?

A1: The first priority is to confirm that the observed effect is a true biological response to the compound and not an experimental artifact.[4] Before delving into complex mechanistic studies, rigorously validate your initial findings by addressing these common variables:

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to your specific cell line. For most cell lines, this is typically below 0.5%, but it should be empirically determined.[4]

  • Compound Stability and Solubility: Visually inspect the culture medium for any signs of compound precipitation after dilution. Poor solubility can lead to inconsistent results. Additionally, consider if the compound might be unstable in the aqueous culture medium over the experiment's duration, as degradation products could be the source of toxicity.[4]

  • Assay Interference: Some compounds can directly interfere with the chemical reporters used in cytotoxicity assays (e.g., reducing MTT tetrazolium salts or inhibiting LDH enzyme activity).[5] Run a cell-free control where you add the compound to the assay reagents to check for direct chemical interaction.

  • Contamination: Always check cultures for microbial contamination, which can produce false-positive results in viability assays.[5]

Q2: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect?

A2: This is a critical distinction for mechanism-of-action studies. A cytotoxic effect results in cell death, while a cytostatic effect merely prevents cell proliferation.[4] You can differentiate them by combining a viability assay with a cell counting method over a time course:

  • Cytotoxicity: You will observe a decrease in the percentage of viable cells and a corresponding decrease in the total cell number over time.

  • Cytostaticity: The total number of cells will plateau or increase very slowly compared to the vehicle control, while the percentage of viable cells remains high.[4]

Q3: What are the most probable mechanisms of cytotoxicity for a compound from the pyrrole-carboxamide class?

A3: While the specific mechanism for this compound must be determined experimentally, compounds with similar heterocyclic structures often induce cell death through two primary pathways:

  • Induction of Oxidative Stress: Many cytotoxic drugs elevate intracellular levels of reactive oxygen species (ROS).[6][7] An excess of ROS can damage critical cellular components like DNA, lipids, and proteins, ultimately triggering cell death pathways.[8][9] Cancer cells often have a higher basal level of ROS, making them more vulnerable, but high compound concentrations can overwhelm the antioxidant capacity of normal cells as well.[10]

  • Activation of Apoptosis: Apoptosis, or programmed cell death, is a common outcome of cytotoxic insult. This is often mediated by a cascade of enzymes called caspases.[11][12] Drug-induced stress can trigger the intrinsic (mitochondrial) pathway of apoptosis, leading to the activation of key executioner caspases like caspase-3 and caspase-7.[13][14]

Q4: I see cytotoxicity, but the results vary significantly between experiments. How can I improve reproducibility?

A4: Inconsistent results often stem from subtle variations in experimental procedure.[5] To improve reproducibility, standardize the following:

  • Cell Passage Number: Use cells within a consistent and narrow passage number range. High-passage cells can have altered phenotypes and drug sensitivities.

  • Cell Seeding Density: Ensure a uniform number of cells is seeded in each well. Over- or under-confluency can dramatically affect cell health and response to treatment.

  • Reagent Preparation: Prepare fresh compound dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of reagents.

  • Incubation Times: Standardize all incubation periods, from initial cell seeding to compound treatment and final assay readout.

Part 2: Troubleshooting Guides & Mechanistic Investigation

This section provides structured approaches to diagnose and solve specific experimental problems.

Guide 1: Investigating High Cytotoxicity - Is it Oxidative Stress?

If you suspect your compound is inducing oxidative stress, this guide provides a workflow to test that hypothesis. The underlying principle is that if cytotoxicity is ROS-dependent, it should be preventable by co-treatment with an antioxidant.

Troubleshooting Workflow: Oxidative Stress Hypothesis

A Observe High Cytotoxicity in Normal Cells B Hypothesis: Cytotoxicity is mediated by Reactive Oxygen Species (ROS) A->B C Experiment 1: Measure Intracellular ROS Levels (e.g., DCFDA Assay) B->C D Experiment 2: Co-treat with an Antioxidant (e.g., N-Acetylcysteine, NAC) B->D E Result: ROS Levels Increased? C->E F Result: NAC Co-treatment Rescues Cell Viability? D->F G Conclusion: ROS is a likely mechanism. Proceed to investigate downstream effectors (e.g., apoptosis). E->G Yes H Conclusion: ROS is not the primary trigger. Investigate alternative mechanisms (e.g., direct caspase activation, necrosis). E->H No F->G Yes F->H No

Caption: Workflow to test the ROS-mediated cytotoxicity hypothesis.

Step-by-Step Protocol: Rescue of Normal Cells with N-Acetylcysteine (NAC)

N-Acetylcysteine (NAC) is a precursor to the antioxidant glutathione and a direct ROS scavenger, making it an excellent tool to probe for oxidative stress.[15][16]

  • Cell Seeding: Seed your normal cell line in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare Reagents:

    • Prepare a 100 mM stock solution of NAC in serum-free medium and neutralize the pH to ~7.4 with NaOH. Filter-sterilize.

    • Prepare a 2X concentration series of this compound in complete culture medium.

  • Co-treatment:

    • Pre-treat half of the wells with NAC at a final concentration of 1-5 mM for 1-2 hours. This allows NAC to enter the cells.

    • Add the 2X compound dilutions to the wells (both with and without NAC) to achieve a 1X final concentration.

    • Include controls: Vehicle only, NAC only, Compound only.

  • Incubation: Incubate for the desired treatment duration (e.g., 24, 48 hours).

  • Viability Assessment: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Analysis: Compare the dose-response curves of the compound alone versus the compound with NAC co-treatment. A significant rightward shift in the IC50 curve in the presence of NAC indicates that oxidative stress is a major contributor to the observed cytotoxicity.[15]

Guide 2: Confirming Apoptosis as the Mode of Cell Death

Drug-induced cellular stress, including ROS production, often culminates in apoptosis. This process is executed by caspases.[14][17] Measuring the activity of effector caspases is a definitive way to confirm an apoptotic mechanism.

Visualizing the Mechanism: ROS-Induced Apoptotic Pathway

cluster_cell Cell Compound 5-Bromo-1H-pyrrole- 2-carboxamide ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Caption: Simplified intrinsic pathway of ROS-mediated apoptosis.

Step-by-Step Protocol: Caspase-3/7 Activity Assay

This protocol uses a luminogenic substrate that produces light upon cleavage by active caspase-3 or -7.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with a dose-response of this compound for a duration determined by your viability assays (typically 18-24 hours is sufficient to see caspase activation). Include a positive control (e.g., Staurosporine) and a vehicle control.

  • Reagent Preparation: Prepare the caspase-glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared caspase-glo® reagent to each 100 µL of medium in the wells.

    • Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Analysis: A dose-dependent increase in luminescence relative to the vehicle control confirms the activation of apoptosis.

Part 3: Data Interpretation & Advanced Strategies
Calculating the Selectivity Index (SI)

A key goal is to determine if the compound is more toxic to cancer cells than normal cells. The Selectivity Index (SI) quantifies this.[18]

SI = IC50 in Normal Cells / IC50 in Cancer Cells

An SI value greater than 1 indicates selectivity towards cancer cells. A higher SI value is more desirable for a therapeutic candidate.

Table 1: Example IC50 Data and Selectivity Index Calculation

Cell LineCell TypeIC50 of Compound (µM)Selectivity Index (SI)Interpretation
A549Lung Cancer14.4[19]-Reference Cancer Cell Line
HUVECNormal (Endothelial)5.6[19]0.39 (5.6 / 14.4)Not selective; more toxic to normal cells
PBMCNormal (Blood)> 50 (Hypothetical)> 3.47 (50 / 14.4)Selective for cancer cells

Note: The IC50 values for A549 and HUVEC are from a study on a different bromo-indole-carboxamide and are used here for illustrative purposes.[19] You must determine the IC50 for your specific compound and cell lines.

Strategies for Mitigating Normal Cell Cytotoxicity

If your compound shows promising anti-cancer activity but has a poor selectivity index, several strategies can be explored:

  • Combination Therapy: Combining your compound at a lower, less toxic concentration with another chemotherapeutic agent could achieve a synergistic effect in cancer cells, allowing you to reduce the dose and spare normal cells.[20]

  • Use of Cytoprotective Agents: As demonstrated with NAC, co-administration of an agent that specifically protects normal cells can increase the therapeutic window.[3] For example, if apoptosis is the primary death mechanism, a caspase inhibitor that has poor penetration into tumor cells could selectively protect normal tissues.[21][22]

  • Drug Delivery Systems: Encapsulating the compound in a nanoparticle or liposome that is targeted to tumor cells can reduce systemic exposure and minimize damage to healthy tissues.[20]

References

Validation & Comparative

A Comparative Analysis for Drug Discovery: 5-Bromo vs. 5-Chloro-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Promising Halogenated Scaffolds

In the landscape of medicinal chemistry, the pyrrole-2-carboxamide scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide range of therapeutic potential, including antibacterial, antifungal, and anticancer properties.[1][2] The strategic placement of halogen atoms on this core structure is a well-established method for modulating physicochemical properties and target engagement. This guide provides a detailed comparative analysis of two closely related analogs: 5-bromo-1H-pyrrole-2-carboxamide and 5-chloro-1H-pyrrole-2-carboxamide. While direct comparative studies on these specific parent molecules are not extensively documented, we can infer a significant amount about their relative profiles by examining their physicochemical properties, plausible synthetic routes, and the known biological activities of structurally similar compounds.

Physicochemical Properties: A Tale of Two Halogens

The substitution of a bromine versus a chlorine atom at the 5-position of the pyrrole ring imparts subtle yet significant differences in the molecule's physical and chemical characteristics. These differences can have a profound impact on a compound's journey through preclinical development, influencing everything from solubility and membrane permeability to metabolic stability and target binding affinity.

Below is a comparative table of key physicochemical properties for the parent carboxylic acids, which serve as immediate precursors to the target carboxamides. These values provide a foundational understanding of the electronic and steric differences between the two halogenated pyrroles.

Property5-bromo-1H-pyrrole-2-carboxylic acid5-chloro-1H-pyrrole-2-carboxylic acid
Molecular Formula C₅H₄BrNO₂[3]C₅H₄ClNO₂[4]
Molecular Weight 189.99 g/mol [5]145.54 g/mol [6]
XLogP3 1.6[5]1.5[6]
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22

The most apparent difference lies in the molecular weight, with the bromo-derivative being significantly heavier. This can influence diffusion rates and crystal packing. The octanol-water partition coefficient (XLogP3), a measure of lipophilicity, is slightly higher for the bromo-compound, suggesting it may have a greater affinity for lipid environments. This subtle difference in lipophilicity could translate to altered absorption, distribution, metabolism, and excretion (ADME) profiles.

Proposed Synthetic Workflow

The synthesis of both 5-bromo- and 5-chloro-1H-pyrrole-2-carboxamide can be envisioned through a straightforward and robust synthetic sequence starting from a common precursor, 1H-pyrrole-2-carboxylic acid. The key step is the regioselective halogenation of the pyrrole ring, followed by amidation of the carboxylic acid.

G cluster_0 Synthetic Pathway A 1H-Pyrrole-2-carboxylic Acid B Halogenation A->B NBS or NCS C 5-Halo-1H-pyrrole-2-carboxylic Acid (X = Br or Cl) B->C D Activation C->D SOCl₂ or (COCl)₂ E 5-Halo-1H-pyrrole-2-carbonyl chloride D->E F Amidation E->F NH₃ or NH₄OH G 5-Halo-1H-pyrrole-2-carboxamide (X = Br or Cl) F->G G cluster_0 Halogen Substitution Effects cluster_1 This compound cluster_2 5-Chloro-1H-pyrrole-2-carboxamide A Increased Lipophilicity D Potentially Higher Potency A->D Enhanced Membrane Permeability B Potential for Halogen Bonding B->D Stronger Target Binding C Altered Metabolic Profile C->D Modified Pharmacokinetics E Lower Lipophilicity H Potentially Favorable ADME Properties E->H Potentially Improved Solubility F Weaker Halogen Bonding F->H Altered Target Selectivity G Different Metabolic Profile G->H Modified Pharmacokinetics

References

The Emergence of Pyrrole-2-Carboxamides: A Head-to-Head Comparison with Legacy Antibiotics in the Fight Against Microbial Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Looming Threat of a Post-Antibiotic Era

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to modern medicine, threatening to return us to a pre-antibiotic era where common infections could be fatal. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action that can circumvent existing resistance pathways. Among the promising new scaffolds under investigation, pyrrole-containing compounds, and specifically the pyrrole-2-carboxamide core, have garnered significant attention for their broad-spectrum antimicrobial potential.

While specific data on 5-bromo-1H-pyrrole-2-carboxamide is not extensively available in peer-reviewed literature, this guide will focus on the broader, promising class of pyrrole-2-carboxamide derivatives. We will conduct a detailed head-to-head comparison of this emerging class of antimicrobials against a panel of well-established antibiotics: Ciprofloxacin (a fluoroquinolone), Penicillin (a β-lactam), Gentamicin (an aminoglycoside), and Erythromycin (a macrolide). This analysis will be grounded in the fundamental principles of antimicrobial activity, mechanisms of action, and the experimental data required for a rigorous evaluation.

Molecular Scaffolds: A Tale of Two Chemistries

The foundational difference between the novel pyrrole-2-carboxamides and traditional antibiotics lies in their core chemical structures, which dictates their mechanism of action and, consequently, their efficacy and susceptibility to resistance.

The Pyrrole-2-Carboxamide Scaffold: The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. This core is a privileged structure in medicinal chemistry, appearing in numerous natural products with biological activity. The carboxamide moiety attached to the second position of the pyrrole ring is a critical pharmacophore, often involved in forming crucial hydrogen bonds with biological targets. Modifications at various positions on the pyrrole ring, such as the introduction of a bromine atom at the 5-position, can significantly modulate the compound's antimicrobial potency and spectrum.

Established Antibiotic Scaffolds:

  • β-Lactams (e.g., Penicillin): Characterized by a four-membered β-lactam ring, these antibiotics function by inhibiting bacterial cell wall synthesis.

  • Fluoroquinolones (e.g., Ciprofloxacin): These synthetic antibiotics have a core quinolone ring structure and target bacterial DNA synthesis.

  • Aminoglycosides (e.g., Gentamicin): Containing amino sugars linked by glycosidic bonds, they primarily inhibit protein synthesis by binding to the bacterial ribosome.

  • Macrolides (e.g., Erythromycin): These are characterized by a large lactone ring and also function by inhibiting bacterial protein synthesis.

Mechanism of Action: Divergent Strategies in Bacterial Warfare

A key advantage of novel antibiotic scaffolds is the potential for a mechanism of action that is distinct from existing drug classes, thereby overcoming established resistance mechanisms.

Pyrrole-2-Carboxamide Derivatives: The precise mechanism of action can vary depending on the specific substitutions on the pyrrole ring. However, research into this class has revealed several potential targets:

  • DNA Gyrase Inhibition: Some pyrrole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This is a similar target to fluoroquinolones, but the different chemical scaffold may allow for binding to different sites or overcoming resistance mutations.

  • Efflux Pump Inhibition: Certain pyrrole-based compounds have demonstrated the ability to inhibit RND-type efflux pumps, which are a major mechanism of multidrug resistance in Gram-negative bacteria. By blocking these pumps, the compounds can restore the activity of other antibiotics.

  • Biofilm Disruption: Some halogenated pyrrole derivatives have been found to inhibit the formation of bacterial biofilms, which are a major contributor to chronic and recurrent infections.

Established Antibiotics:

  • Ciprofloxacin: Inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes necessary for separating bacterial DNA, thereby inhibiting cell division.

  • Penicillin: Inhibits penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. This leads to cell lysis and death.

  • Gentamicin: Binds to the 30S subunit of the bacterial ribosome, causing mistranslation of mRNA and leading to the production of non-functional proteins, which ultimately results in bacterial cell death.

  • Erythromycin: Binds to the 50S subunit of the bacterial ribosome, preventing the translocation step of protein synthesis and thus inhibiting bacterial growth (bacteriostatic).

Head-to-Head Comparison of Antimicrobial Activity

The true measure of an antibiotic's potential lies in its spectrum and potency against a range of clinically relevant pathogens. The following table summarizes the known antimicrobial spectrum for the comparator antibiotics and the potential spectrum for pyrrole-2-carboxamide derivatives based on published research.

Antibiotic ClassRepresentative DrugPrimary Spectrum of Activity
Pyrrole-2-Carboxamides Various DerivativesBroad-spectrum potential against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as some fungi.
Fluoroquinolones CiprofloxacinBroad-spectrum, with excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Also active against some Gram-positive bacteria.
β-Lactams PenicillinPrimarily active against Gram-positive bacteria (e.g., Streptococcus, Staphylococcus) and some Gram-negative cocci. The spectrum can be extended with chemical modifications.
Aminoglycosides GentamicinPrimarily active against aerobic Gram-negative bacteria. Often used in combination with β-lactams to provide synergistic activity against certain Gram-positive bacteria.
Macrolides ErythromycinPrimarily active against Gram-positive bacteria and atypical pathogens like Mycoplasma and Chlamydia.

Quantitative Comparison: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A lower MIC value indicates greater potency. The following table presents hypothetical but representative MIC data to illustrate how a novel pyrrole-2-carboxamide might compare to existing antibiotics.

OrganismPyrrole-2-Carboxamide Derivative (µg/mL)Ciprofloxacin (µg/mL)Penicillin (µg/mL)Gentamicin (µg/mL)Erythromycin (µg/mL)
Staphylococcus aureus (MSSA)0.5 - 20.25 - 10.06 - 0.250.5 - 20.25 - 1
Staphylococcus aureus (MRSA)1 - 8>32>2561 - 16>64
Escherichia coli2 - 160.015 - 0.12>2560.5 - 2>128
Pseudomonas aeruginosa4 - 320.25 - 1>5121 - 4>128

Note: This data is illustrative. Actual MIC values can vary significantly based on the specific derivative and bacterial strain.

Experimental Protocols for Comparative Analysis

A robust comparison of antimicrobial agents requires standardized and well-controlled experimental protocols.

Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard technique for determining the MIC and MBC of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Dissolve the test compounds and standard antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to the final working concentration.

  • Serial Dilution in Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is sub-cultured onto an antibiotic-free agar medium. After incubation, the lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria B->D C->D E Incubate (37°C, 18-24h) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Plate on Agar from clear wells F->G H Incubate Agar Plate G->H I Determine MBC (≥99.9% killing) H->I

Caption: Workflow for MIC and MBC determination.

Cytotoxicity Assessment: The MTT Assay

It is crucial that a novel antibiotic exhibits selectivity, meaning it is toxic to bacteria but not to mammalian cells. The MTT assay is a colorimetric assay used to assess cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and control antibiotics for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

A Researcher's Guide to Deconvoluting Target Specificity: The Case of 5-bromo-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is often the exception rather than the rule. The success of a therapeutic candidate hinges not only on its potent interaction with the intended biological target but also on its lack of engagement with a host of other proteins, the so-called "off-targets," which can lead to unforeseen toxicities or a dilution of therapeutic effect. Therefore, the rigorous evaluation of target specificity is a cornerstone of preclinical development.

This guide provides a comprehensive framework for evaluating the target specificity of a novel chemical entity, using the hypothetical case of 5-bromo-1H-pyrrole-2-carboxamide , a heterocyclic compound for which public target information is scarce. We will navigate a multi-tiered experimental strategy, from broad, unbiased screening to focused, in-cell validation, designed to build a robust specificity profile. This document is intended for researchers, scientists, and drug development professionals seeking to apply these principles to their own small molecule programs.

The Strategic Imperative: A Multi-pronged Approach to Target Identification

When faced with a novel compound like this compound, a linear, single-assay approach is insufficient. A more effective strategy involves an integrated workflow that builds confidence in target identification through orthogonal methods. The causality behind this tiered approach is to cast a wide net initially to identify all potential interactors and then use progressively more specific assays to validate these hits in physiologically relevant contexts.

Target_Specificity_Workflow cluster_0 Tier 1: Unbiased Target Discovery cluster_1 Tier 2: In Vitro Target Validation & Selectivity cluster_2 Tier 3: In-Cell Target Engagement & Specificity cluster_3 Data Integration & Profile Generation ChemProt Chemical Proteomics (e.g., Affinity Purification-MS) Biochem Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays) ChemProt->Biochem Validate direct interaction & determine potency (IC50/Kd) Kinome Broad Kinome Profiling Biochem->Kinome Assess selectivity against a major off-target class CETSA Cellular Thermal Shift Assay (CETSA) Biochem->CETSA Confirm target engagement in intact cells Profile Comprehensive Specificity Profile Kinome->Profile Integrate all data Cellular_Assay Target-Specific Cellular Assay (e.g., Phosphorylation Western Blot) CETSA->Cellular_Assay Correlate engagement with functional cellular effect Cellular_Assay->Profile Integrate all data Phenotypic_Screen Start: Phenotypic Hit or Designed Molecule Phenotypic_Screen->ChemProt Identify potential binders

Caption: A tiered workflow for evaluating small molecule target specificity.

Tier 1: Casting a Wide Net with Chemical Proteomics

Without a known target for this compound, our first step is to perform an unbiased screen to identify its protein binding partners within a complex cellular proteome. Chemical proteomics is a powerful tool for this purpose.[1]

Causality: This "discovery mode" approach minimizes bias by not relying on preconceived hypotheses about the compound's mechanism of action. It allows us to survey a vast landscape of potential interactions, including both the intended target and unforeseen off-targets.[2][3]

One common method is affinity purification coupled with mass spectrometry (AP-MS) .[4][5] This involves synthesizing a version of this compound functionalized with a linker and an affinity tag (e.g., biotin). This "bait" molecule is then incubated with cell lysate, and the bait-protein complexes are captured on streptavidin beads. After washing away non-specific binders, the captured proteins are eluted and identified by quantitative mass spectrometry.[6]

Self-Validation: A critical control for this experiment is to run a parallel pulldown with an excess of the original, untagged this compound. True binding partners will be outcompeted by the free compound, leading to a significant reduction in their signal in the mass spectrometer. This competitive displacement is a key validation step to distinguish genuine interactors from proteins that bind non-specifically to the affinity matrix or the linker.[7]

Tier 2: In Vitro Validation and Broad Selectivity Profiling

The list of putative targets from the chemical proteomics screen must be validated through direct, in vitro assays.

Biochemical Assays for Target Validation

For each high-confidence hit, a specific biochemical assay should be developed or sourced to confirm a direct interaction and quantify its potency.[8][9]

  • For Enzyme Targets: If a putative target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), its activity can be measured in the presence of varying concentrations of this compound to determine an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[10][11]

  • For Non-Enzyme Targets: If the target is a receptor or a structural protein, a binding assay such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (dissociation constant, Kd).[12]

Causality: These cell-free assays are essential to prove that the compound directly interacts with the purified protein, independent of other cellular factors. This step confirms the hits from the proteomics screen and provides the first quantitative measure of potency.[13]

Comparative Analysis: Kinome Profiling

Protein kinases are one of the largest and most frequently implicated off-target families for small molecule drugs.[14][15] Therefore, even if the primary target is not a kinase, assessing the selectivity of this compound against a broad panel of kinases is a crucial step in de-risking the compound.

Services like those offered by Reaction Biology or DiscoveRx provide profiling against hundreds of kinases, typically measuring the percent inhibition at a fixed concentration (e.g., 1 µM) or determining Kd values.[16][17]

Let's hypothesize a comparison between our compound and a fictional alternative, "Compound-X":

Kinase TargetThis compound (% Inhibition @ 1 µM)Compound-X (% Inhibition @ 1 µM)
Hypothesized Target: Kinase A 98% 95%
Kinase B25%85%
Kinase C15%78%
Kinase D5%45%
Kinase E<5%62%

Interpretation: In this hypothetical scenario, while both compounds are potent against the intended target (Kinase A), this compound demonstrates a much cleaner selectivity profile. Compound-X shows significant activity against multiple other kinases, flagging it as a less specific and potentially more problematic compound. Tools like selectivity scores can be used to quantify this difference.[18]

Kinome_Interpretation start Receive Kinome Profiling Data q1 Is inhibition of primary target > 90%? start->q1 res1 Potent On-Target Activity q1->res1 Yes res2 Poor On-Target Potency (Re-evaluate) q1->res2 No q2 How many off-targets show >50% inhibition? res3 Highly Selective (Proceed) q2->res3 0-2 res4 Moderately Selective (Assess off-target liability) q2->res4 3-10 res5 Poorly Selective (High risk of toxicity) q2->res5 >10 res1->q2

Caption: Decision tree for interpreting kinome selectivity data.

Tier 3: Confirming Target Engagement in a Cellular Context

Demonstrating that a compound binds its target in a test tube is necessary, but not sufficient. The ultimate proof of target engagement must come from within the complex milieu of an intact cell, where factors like cell permeability, efflux pumps, and intracellular competition (e.g., with high concentrations of ATP for kinase inhibitors) come into play.[19]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for verifying drug-target interaction in cells or even tissues.[20][21] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand, it generally becomes more resistant to heat-induced denaturation.[22]

The workflow involves treating intact cells with the compound, heating the cell suspension across a range of temperatures, lysing the cells, and then quantifying the amount of soluble (non-denatured) target protein remaining via Western blot or ELISA. A positive target engagement results in a shift of the melting curve to higher temperatures.[23]

CETSA_Principle cluster_0 No Ligand cluster_1 With Ligand p1 Protein heat1 Heat (T) p1->heat1 p2 Denatured Protein heat1->p2 p3 Protein + Ligand heat2 Heat (T) p3->heat2 p4 Stabilized Protein heat2->p4

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Self-Validation: The CETSA protocol is inherently self-validating. A vehicle-treated control sample establishes the baseline melting curve of the target protein. A compound that does not engage the target will show a curve identical to the vehicle control. Only a true binder will induce a statistically significant thermal shift.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is designed to verify the engagement of this compound with a putative 45 kDa target protein ("Target-P") in HEK293 cells.

  • Cell Culture and Treatment:

    • Culture HEK293 cells to ~80% confluency.

    • Treat cells with either 10 µM this compound or vehicle (0.1% DMSO) for 2 hours in serum-free media.

  • Cell Harvesting and Heating:

    • Harvest cells by scraping and wash twice with ice-cold PBS supplemented with protease inhibitors.

    • Resuspend the cell pellet in the same PBS buffer to a concentration of 10^7 cells/mL.

    • Aliquot 50 µL of the cell suspension into 8 separate PCR tubes for each condition (Vehicle and Compound).

    • Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) using a thermal cycler. Leave one tube for each condition at room temperature as the non-heated control.

    • Cool the tubes at 4°C for 3 minutes.

  • Cell Lysis and Sample Preparation:

    • Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

    • Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blot Analysis:

    • Normalize all samples to the same total protein concentration (e.g., 20 µg).

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Target-P. Use an antibody for a loading control (e.g., GAPDH) as well.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate and quantify the band intensities.

    • Plot the relative band intensity for Target-P (normalized to the non-heated control) against the temperature for both vehicle and compound-treated samples to generate the melting curves.

Protocol 2: Biochemical Kinase Inhibition Assay (Generic)

This protocol outlines a method to determine the IC50 of this compound against a purified kinase ("Kinase A").

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Kinase A: Prepare a working solution of purified Kinase A in Kinase Buffer. The final concentration should be determined empirically to give a robust signal in the linear range of the assay.

    • Substrate: Prepare a solution of a specific peptide substrate for Kinase A in Kinase Buffer.

    • ATP: Prepare a solution of ATP in Kinase Buffer at a concentration equal to its Km for Kinase A (this is crucial for accurate IC50 determination for ATP-competitive inhibitors).[14]

    • Compound: Prepare a serial dilution of this compound in 100% DMSO, then dilute further into Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound dilutions to the appropriate wells. Include wells for "no inhibitor" (vehicle) and "no enzyme" (background) controls.

    • Add 5 µL of the Kinase A working solution to all wells except the "no enzyme" controls.

    • Add 2.5 µL of the substrate/ATP mixture to all wells to initiate the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect product formation using an appropriate method (e.g., ADP-Glo™, which measures ADP production as a universal product of kinase reactions).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal ("no enzyme") from all other readings.

    • Normalize the data to the "no inhibitor" control (set to 100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: Building a Defensible Specificity Profile

The evaluation of target specificity is not a single experiment but a comprehensive campaign. For a novel molecule like this compound, this journey begins with unbiased discovery and culminates in rigorous in-cell validation. By integrating data from chemical proteomics, broad selectivity panels, biochemical assays, and cellular target engagement studies, researchers can build a high-confidence, defensible specificity profile. This profile is not only critical for advancing a compound through the drug discovery pipeline but also provides invaluable insights into its mechanism of action and potential safety liabilities, ultimately guiding the development of safer and more effective medicines.

References

A Senior Application Scientist's Guide to Benchmarking the Anti-Proliferative Activity of New Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and benchmark the anti-proliferative potential of novel pyrrole-based compounds. We move beyond simplistic protocols to establish a self-validating workflow, emphasizing the rationale behind experimental choices to ensure the generation of robust, comparable, and publication-quality data.

Introduction: The Therapeutic Promise of the Pyrrole Scaffold

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] In oncology, pyrrole derivatives have emerged as a highly promising class of therapeutic agents due to their diverse mechanisms of action.[3] These compounds can modulate key cellular targets and pathways implicated in cancer progression, including:

  • Protein Kinase Inhibition: Many pyrrole derivatives act as competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[4][5][6] Sunitinib, an FDA-approved drug for renal cell carcinoma, prominently features a pyrrole core.[6]

  • Microtubule Disruption: Certain pyrrole compounds interfere with tubulin polymerization dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[7]

  • Cell Cycle Arrest & Apoptosis Induction: A common outcome of targeting these pathways is the halting of the cell cycle at various checkpoints (G1, S, or G2/M) and the activation of programmed cell death (apoptosis).[8][9]

Given this mechanistic diversity, a multi-faceted benchmarking strategy is not just recommended, but essential for accurately characterizing a new compound's potential. This guide will establish such a strategy, comparing novel pyrrole agents against established clinical drugs to contextualize their potency and selectivity.

The Benchmarking Workflow: A Strategy for Comparative Assessment

A robust benchmarking study is a phased process. It begins with broad screening to determine general cytotoxic or cytostatic activity and progresses to more focused mechanistic assays for the most promising candidates.

Benchmarking_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation start New Pyrrole Compounds cell_panel Select Diverse Cancer & Normal Cell Panel start->cell_panel ref_drugs Select Reference Anticancer Drugs start->ref_drugs primary_assay Perform Cytotoxicity Assays (MTT and/or SRB) cell_panel->primary_assay ref_drugs->primary_assay ic50 Calculate IC50 / GI50 Values & Assess Selectivity Index primary_assay->ic50 select_leads Identify Lead Compounds ic50->select_leads High Potency & Good Selectivity cell_cycle Cell Cycle Analysis (Flow Cytometry) pathway_analysis Target Validation (e.g., Western Blot for Kinases) cell_cycle->pathway_analysis

Caption: Overall workflow for benchmarking new pyrrole compounds.

Phase 1: Primary Screening for Anti-Proliferative Activity

The initial goal is to quantify the dose-dependent effect of the new compounds on cell viability and proliferation across a representative panel of cells.

Causality Behind Experimental Choices
  • Cell Line Panel: The choice of cell lines is critical for assessing both the breadth and specificity of a compound's activity. We recommend a panel that includes:

    • Multiple Cancer Types: To identify broad-spectrum activity or tumor-type selectivity. Based on literature, pyrroles show promise against melanoma, leukemia, and breast, colon, and CNS cancers.[10] A good starting panel could include MCF-7 (ER+ Breast), MDA-MB-231 (ER- Breast), HCT116 (Colon), and A549 (Lung).[11]

    • A Non-Malignant Control: To determine the compound's selectivity for cancer cells over normal cells. This is crucial for predicting a potential therapeutic window. MRC-5 (normal lung fibroblast) or HUVEC (endothelial) cells are common choices.[12][13]

  • Reference Compounds: New compounds must be compared to established drugs to gauge their relative potency. We suggest:

    • Sunitinib: A pyrrole-containing kinase inhibitor, providing a direct structural and mechanistic comparator.[14]

    • Paclitaxel: A microtubule-stabilizing agent, representing a different mechanism of action.[11]

    • Doxorubicin: A potent, broad-spectrum cytotoxic agent (DNA intercalator) used as a general positive control.[12]

  • Choice of Assay: No single assay is perfect. Using two distinct methods provides a more robust dataset.

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells via NAD(P)H-dependent oxidoreductase enzymes.[15] A reduction in signal indicates either reduced proliferation or cytotoxicity.

    • Sulforhodamine B (SRB) Assay: This assay measures total cellular protein content, providing a proxy for cell number.[16][17] It is less susceptible to compounds that interfere with cellular metabolism without killing the cell. Comparing MTT and SRB results can help distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects.

Detailed Experimental Protocol: SRB Cytotoxicity Assay

The SRB assay is a reliable and cost-effective method for high-throughput screening.[16] This protocol is adapted from established methods.[17][18][19]

  • Cell Plating:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.[19] One plate should be prepared for time-zero (T₀) measurement.

  • Compound Treatment:

    • Prepare a dilution series for each new pyrrole compound and reference drug (e.g., from 0.01 µM to 100 µM).

    • Add 100 µL of medium containing the compounds at 2x the final concentration to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plates for 72 hours.

  • Cell Fixation:

    • Fix the T₀ plate: Gently remove the media and add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • After 72 hours of treatment, fix the experimental plates in the same manner.

  • Staining:

    • Wash the fixed plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.[19]

  • Wash and Solubilization:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition:

    • Place the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Read the absorbance at 510 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate the Growth Inhibition percentage (GI%) for each concentration. The IC₅₀ (or GI₅₀) value—the concentration causing 50% growth inhibition—is then determined using non-linear regression analysis of the dose-response curve.

Data Presentation and Interpretation

Summarize the calculated IC₅₀ values in a clear, comparative table. Additionally, calculate the Selectivity Index (SI) to quantify cancer-specific cytotoxicity.

SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells

A higher SI value (>2) is generally considered indicative of promising cancer-cell selectivity.[8]

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MRC-5Selectivity Index (MRC-5 / HCT116)
Pyrrole A 5.23.87.145.612.0
Pyrrole B 25.130.528.435.21.2
Sunitinib 8.16.59.320.13.1
Paclitaxel 0.050.040.060.153.8
Doxorubicin 0.50.80.91.51.9

(Note: Data are illustrative examples for formatting purposes.)

Phase 2: Elucidating the Mechanism of Action

Lead compounds identified in Phase 1 (high potency, good selectivity) should be advanced to secondary assays to understand how they inhibit proliferation. Cell cycle analysis is a powerful tool for this purpose.

Rationale for Cell Cycle Analysis

Disruption of the cell cycle is a hallmark of many anti-cancer drugs.[21] By staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing cells via flow cytometry, we can quantify the proportion of cells in each phase of the cycle (G0/G1, S, and G2/M).[22][23] A compound that causes, for example, an accumulation of cells in the G2/M phase suggests it may be interfering with mitosis, perhaps by targeting microtubules.[9]

Cell_Cycle_Pathway cluster_targets Potential Pyrrole Compound Targets G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Cytokinesis target_G1 Inhibit Cyclin-Dependent Kinases (CDKs) target_G1->G1 ARREST target_S Inhibit DNA Polymerase target_S->S ARREST target_M Disrupt Microtubules target_M->M ARREST

Caption: The cell cycle and potential points of arrest by anti-cancer compounds.

Detailed Experimental Protocol: Cell Cycle Analysis via PI Staining

This protocol is a standard method for preparing cells for DNA content analysis.[22][24]

  • Cell Treatment:

    • Seed cells (e.g., 1 x 10⁶) in 6-well plates and allow them to adhere overnight.

    • Treat cells with the lead pyrrole compound at its IC₅₀ and 2x IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells (to include apoptotic cells). For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells from a single well, transfer to a falcon tube, and pellet by centrifugation (e.g., 200 x g for 5 minutes).

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is crucial for permeabilizing the membrane while preserving DNA integrity.[23][24]

    • Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Staining:

    • Pellet the fixed cells by centrifugation (e.g., 200 x g for 10 minutes).

    • Wash once with cold PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A). RNase A is essential to degrade RNA, ensuring that PI only binds to DNA.[22]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use software (e.g., FlowJo, ModFit LT) to gate on single cells and model the cell cycle distribution to obtain percentages of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified, which is often indicative of apoptotic cells with fragmented DNA.[22]

Conclusion and Future Directions

This guide outlines a logical and robust workflow for benchmarking the anti-proliferative activity of novel pyrrole compounds. By combining broad cytotoxicity screening across a diverse cell panel with targeted mechanistic studies like cell cycle analysis, researchers can effectively identify potent and selective lead candidates. The data generated through this comparative approach not only contextualizes the performance of new molecules against clinical standards but also provides crucial insights into their mechanism of action, paving the way for further preclinical development.

References

A Comparative Guide to the Reproducible Synthesis of 5-bromo-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The inherent biological significance of the pyrrole scaffold has cemented its status as a cornerstone in medicinal chemistry. Among its halogenated derivatives, 5-bromo-1H-pyrrole-2-carboxamide serves as a critical building block for a multitude of pharmacologically active agents. However, the synthesis of this seemingly simple molecule is fraught with challenges that can significantly impact reproducibility, particularly concerning regioselectivity. This guide provides an in-depth comparison of synthetic strategies, focusing on achieving a reproducible and selective synthesis of the target compound. We will delve into the underlying chemical principles, present detailed experimental protocols, and offer comparative data to inform your synthetic choices.

The Challenge of Regioselectivity in Pyrrole Bromination

Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution. This high reactivity, while advantageous, is also the root of the primary challenge in its functionalization: controlling the position of substitution. Direct bromination of the pyrrole ring can lead to a mixture of mono- and poly-brominated products. When the pyrrole ring is substituted at the C2 position with an electron-withdrawing group like a carboxamide, the situation becomes more complex. The directing effects of the substituent can lead to a mixture of C4- and C5-brominated isomers, with the C4-isomer often being the major product under classical bromination conditions. This lack of regioselectivity is a significant hurdle to achieving a reproducible synthesis of the desired 5-bromo isomer.

Synthetic Strategies: A Comparative Analysis

Two primary approaches for the synthesis of this compound will be compared:

  • Direct C5-Bromination of 1H-pyrrole-2-carboxamide: This is the most atom-economical approach, but its success hinges on the choice of a highly regioselective brominating agent.

  • Synthesis from a Pre-brominated Precursor: This strategy involves introducing the bromine atom at an earlier stage of the synthesis, thus avoiding the challenges of direct bromination on the final carboxamide.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Pathway 1: Direct C5-Bromination cluster_1 Pathway 2: From Pre-brominated Precursor A Ethyl Pyrrole-2-carboxylate B 1H-Pyrrole-2-carboxamide A->B Ammonolysis C This compound B->C Selective Bromination (TBABr3) D Pyrrole E Ethyl 5-bromo-1H-pyrrole-2-carboxylate D->E Multi-step sequence F This compound E->F Ammonolysis

An Objective Guide to the Independent Verification of the Biological Activity of 5-bromo-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole-2-Carboxamide Scaffold and the Imperative of Verification

The pyrrole ring is a foundational N-heterocyclic motif and a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[1][2] The pyrrole-2-carboxamide core, in particular, is a pharmacophore associated with a vast spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[3][4] The specific biological function of these molecules is exquisitely sensitive to the nature and position of substituents on the pyrrole ring.

This guide focuses on a specific, targeted compound: 5-bromo-1H-pyrrole-2-carboxamide . While its derivatives have been explored, the activity of this precise molecule is not extensively documented in publicly accessible literature. Therefore, this document serves as a comprehensive, technically-grounded framework for researchers aiming to perform an independent verification of its hypothesized anticancer activity.

As a senior application scientist, my objective is not merely to provide a list of steps, but to illuminate the causal logic behind each experimental choice. The protocols herein are designed as a self-validating system, incorporating appropriate controls to ensure the trustworthiness and integrity of the generated data. We will proceed under the hypothesis that, like many of its chemical relatives, this compound possesses anti-proliferative and pro-apoptotic properties, potentially through the modulation of key cellular signaling pathways.

PART 1: Designing a Robust Verification Study

The foundation of any credible verification is a meticulously designed experimental plan. This involves the judicious selection of cellular models and comparator compounds that will provide clear, interpretable, and contextually relevant results.

Selection of Cellular Models

To build a comprehensive profile, we will utilize two distinct human cell lines. The choice of these lines is predicated on investigating both direct anti-proliferative effects on cancer cells and potential anti-angiogenic activity, a common mechanism for modern anticancer agents.

  • A549 (Human Lung Carcinoma): This is a widely used and well-characterized adenocarcinoma cell line. Its robustness and relevance in cancer research make it an excellent primary model for assessing direct cytotoxicity and anti-proliferative effects.

  • HUVEC (Human Umbilical Vein Endothelial Cells): As a primary endothelial cell line, HUVEC is the gold standard for in vitro angiogenesis assays. Inhibition of HUVEC proliferation is a strong indicator of a compound's potential to disrupt tumor blood vessel formation, a critical process for tumor growth and metastasis.

Selection of Comparator Compounds

A multi-faceted comparison is essential for contextualizing the activity of our test compound. We will employ a positive control and a baseline/negative control.

  • Test Compound (TC): this compound

    • Rationale: The subject of our investigation. The bromine atom, an electron-withdrawing halogen, may significantly influence the molecule's electronic properties and binding interactions compared to the unsubstituted core.

  • Positive Control (PC): Sunitinib

    • Rationale & Expertise: Sunitinib (marketed as Sutent®) is a clinically approved multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its mechanism involves blocking key drivers of angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGF-Rs).[5][6] Crucially, Sunitinib contains a pyrrole moiety, making it a superb comparator from both a functional and a structural standpoint. It provides an established benchmark for potent anticancer activity.

  • Baseline/Negative Control (NC): 1H-pyrrole-2-carboxamide

    • Rationale & Expertise: This simple, unsubstituted parent molecule serves as the ideal baseline. Any observed activity in the Test Compound that is absent or significantly diminished in the Negative Control can be more confidently attributed to the presence of the 5-bromo substituent. It helps to dissect the structure-activity relationship (SAR) and validates that the core scaffold alone is not responsible for the observed effects.

PART 2: Core Experimental Protocols for Biological Verification

The following section details the step-by-step methodologies for a tiered approach to verification, moving from broad cytotoxicity to specific mechanistic insights.

Experiment 1: Assessment of Cellular Viability and Cytotoxicity (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to measure a cell's metabolic activity, which serves as a proxy for cell viability and proliferation.[7] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing us to quantify the cytotoxic or cytostatic effect of a compound and determine its IC50 (half-maximal inhibitory concentration).

  • Cell Seeding:

    • Trypsinize and count A549 and HUVEC cells.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of the Test Compound (TC), Positive Control (PC), and Negative Control (NC) in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a "Vehicle Control" (VC) well containing medium with the highest concentration of DMSO used (e.g., 0.5%).

    • Include "Untreated Control" wells with cells and medium only.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 values are then determined by plotting viability against the log of the compound concentration.

CompoundCell LineHypothetical IC50 (µM)
This compound (TC)A5495.2
This compound (TC)HUVEC2.8
Sunitinib (PC)A5493.5
Sunitinib (PC)HUVEC1.5
1H-pyrrole-2-carboxamide (NC)A549> 100
1H-pyrrole-2-carboxamide (NC)HUVEC> 100
  • Trustworthiness Check: The Negative Control should show minimal to no effect on viability (high IC50), confirming the inactivity of the core scaffold. The Positive Control (Sunitinib) should exhibit potent cytotoxicity, validating the assay's sensitivity. A lower IC50 in HUVEC cells compared to A549 for the Test Compound would suggest a potential anti-angiogenic mechanism, similar to Sunitinib.

Experiment 2: Verification of Apoptosis Induction (Caspase-3/7 Activity Assay)

Causality: A key mechanism of effective anticancer drugs is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary "executioner" caspases. Measuring their activity provides direct evidence that the compound is inducing apoptosis rather than just necrosis. We use a luminogenic substrate that, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a light signal proportional to caspase activity.

  • Cell Seeding and Treatment:

    • Seed A549 cells in a white-walled, clear-bottom 96-well plate at the same density as the MTT assay.

    • Incubate for 24 hours to allow attachment.

    • Treat cells for a shorter duration (e.g., 24 hours) with the TC, PC, and NC at concentrations around their respective IC50 values (for TC and PC) and a high concentration for the NC (e.g., 50 µM). Include untreated and vehicle controls.

  • Assay Reagent Preparation and Addition:

    • Prepare the luminogenic caspase-3/7 assay reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of the caspase reagent to each well.

  • Incubation and Luminescence Reading:

    • Mix the contents on a plate shaker at low speed for 1 minute.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data is typically presented as the fold change in luminescence relative to the vehicle control.

CompoundTreatment Concentration (µM)Hypothetical Caspase-3/7 Activity (Fold Change vs. Vehicle)
This compound (TC)54.5
Sunitinib (PC)45.2
1H-pyrrole-2-carboxamide (NC)501.1
  • Trustworthiness Check: A significant increase in caspase activity for the TC and PC, coupled with a negligible increase for the NC, strongly supports the hypothesis that the 5-bromo substituent is critical for inducing apoptosis.

Experiment 3: Mechanistic Insight via Western Blot Analysis of the MAPK/ERK Pathway

Causality: To delve deeper into the mechanism, we investigate a key signaling pathway. Since Sunitinib inhibits RTKs, it consequently affects downstream signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, which is crucial for cell proliferation and survival. Western blotting allows us to visualize and quantify the phosphorylation status of key proteins in this pathway. A decrease in the phosphorylation of ERK (p-ERK) without a change in total ERK indicates specific inhibition of the pathway's activity.

  • Cell Lysis and Protein Quantification:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with TC, PC, and NC (as in the caspase assay) for a short period (e.g., 2-6 hours) to capture signaling events.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-ERK1/2 (p-ERK)

      • Total ERK1/2

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Image the resulting chemiluminescent bands using a digital imager.

    • Perform densitometry analysis to quantify band intensity. Normalize the p-ERK signal to the total ERK signal to determine the specific change in phosphorylation.

Results are presented as the relative density of phosphorylated protein, normalized to total protein and the loading control.

CompoundTreatment (µM)Relative p-ERK / Total ERK Ratio (Fold Change vs. Vehicle)
This compound (TC)50.35
Sunitinib (PC)40.20
1H-pyrrole-2-carboxamide (NC)500.95
  • Trustworthiness Check: A marked decrease in the p-ERK/Total ERK ratio for both the TC and PC demonstrates inhibition of the MAPK pathway. The lack of effect from the NC confirms that this inhibitory action is a specific feature of the substituted compounds.

PART 3: Visualization of Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental designs and biological processes.

Experimental_Workflow cluster_setup Study Design cluster_assays Biological Assays cluster_analysis Data Analysis A Select Cell Lines (A549, HUVEC) C Experiment 1: MTT Cytotoxicity Assay (48-72h) A->C B Select Compounds (TC, PC, NC) B->C D Experiment 2: Caspase-3/7 Apoptosis Assay (24h) C->D Based on IC50 F Calculate IC50 Values C->F E Experiment 3: Western Blot (MAPK Pathway) (2-6h) D->E Mechanistic Follow-up G Quantify Apoptosis Fold Change D->G H Densitometry of p-ERK E->H I Independent Verification Report F->I G->I H->I

Caption: Overall workflow for the independent verification of biological activity.

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 (Active) ERK->pERK TF Transcription Factors (e.g., c-Myc, AP-1) pERK->TF Enters Nucleus label_node Point of Western Blot Measurement pERK->label_node Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Sunitinib (PC) & Hypothetically: 5-bromo-1H-pyrrole- 2-carboxamide (TC) Inhibitor->RTK

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 5-bromo-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As the pursuit of novel therapeutics drives innovation in drug development, the synthesis and handling of new chemical entities are fundamental. 5-bromo-1H-pyrrole-2-carboxamide, a halogenated aromatic amide, represents a class of compounds with significant potential in medicinal chemistry. This guide, compiled by a Senior Application Scientist, provides essential, immediate safety and logistical information for the handling of this compound. Our focus is to empower researchers with the knowledge to mitigate risks, ensure operational efficiency, and maintain regulatory compliance, thereby fostering a culture of safety and scientific excellence.

Chemical Hazard Profile

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, data from structurally similar compounds and supplier safety information allow for a robust hazard assessment. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

The corresponding GHS pictogram is a Warning signal word.[1]

Hazard Category GHS Classification Potential Effects
Skin Corrosion/Irritation Category 2Redness, itching, and inflammation upon contact.
Serious Eye Damage/Irritation Category 2ARedness, pain, and potential for serious eye injury.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)Coughing, sneezing, and shortness of breath upon inhalation of dust.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Hand Protection

The selection of appropriate gloves is critical due to the presence of a halogenated aromatic ring system. Aromatic and halogenated hydrocarbons are known to degrade many common glove materials.[2]

  • For Incidental Contact (e.g., handling closed containers, weighing):

    • Nitrile gloves are a suitable choice. They offer good resistance to a range of chemicals and have a tendency to tear visibly when punctured, providing a clear indication of a breach.[3]

  • For Extended Contact (e.g., during synthesis, purification, or spill cleanup):

    • Viton® gloves are recommended for their excellent resistance to chlorinated and aromatic solvents.[3][4]

    • Butyl rubber gloves also provide good protection against a wide variety of chemicals, although they may have poor resistance to aromatic and halogenated hydrocarbons.[5]

    • Double gloving , with a nitrile glove as the inner layer and a more robust glove like Viton® or Butyl rubber as the outer layer, is a best practice that enhances protection and allows for the safe removal of the contaminated outer glove.

Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves in accordance with institutional and local regulations.

Eye and Face Protection
  • Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling the solid compound or its solutions.[6]

  • A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.

Skin and Body Protection
  • A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and spills.

  • Full-length pants and closed-toe shoes are required to ensure no skin is exposed.

Respiratory Protection
  • Work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.

  • If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter should be used.[7] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[8]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for minimizing risk and ensuring environmental stewardship.

Safe Handling Protocol
  • Preparation: Before beginning work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust. Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.

  • In Solution: When working with solutions of the compound, use sealed containers and perform all transfers within the fume hood.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate all work surfaces.

Emergency Procedures: Spill and Exposure Response

Caption: Emergency response workflow for spills and personal exposure.

Waste Disposal Plan

Chemical waste is classified as hazardous and must be disposed of in accordance with all federal, state, and local regulations.[7][9]

  • Segregation: Collect all waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Do not dispose of this chemical down the drain or in the regular trash.[11]

DisposalWorkflow Start Generate Chemical Waste Segregate Segregate into Labeled Hazardous Waste Container Start->Segregate Label Clearly Label Container with Contents and Hazards Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Disposal Professional Disposal by Licensed Contractor ContactEHS->Disposal End Waste Manifested and Removed Disposal->End

Caption: Compliant chemical waste disposal workflow.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-pyrrole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.